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  • Product: [1-(Propan-2-yloxy)cyclohexyl]methanamine
  • CAS: 1250188-41-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

Abstract This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile small molecule scaffold.[1] Given the absence of a well-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile small molecule scaffold.[1] Given the absence of a well-documented, direct synthesis in the current literature, this whitepaper outlines a robust and logical three-step synthetic strategy starting from cyclohexanone. The proposed route leverages a series of well-established and reliable organic transformations, including a cyanohydrin formation, a Williamson ether synthesis, and a subsequent nitrile reduction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed theoretical grounding, step-by-step experimental protocols, and an analysis of the key chemical principles underpinning each stage of the synthesis.

Introduction and Strategic Overview

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a primary amine featuring a unique sterically hindered α-alkoxy cyclohexyl moiety. While its specific applications are not yet widely documented, its structure suggests potential as a valuable building block in medicinal chemistry and materials science. The combination of a primary amine, a lipophilic cyclohexyl ring, and an ether linkage offers a versatile scaffold for the development of novel chemical entities.

The synthetic strategy detailed herein is designed to be both efficient and scalable, proceeding through three key transformations:

  • Cyanohydrin Formation: The synthesis commences with the reaction of cyclohexanone with a cyanide source to generate 1-hydroxycyclohexanecarbonitrile. This reaction establishes the core C-C and C-O bonds at the quaternary center.

  • Williamson Ether Synthesis: The hydroxyl group of the cyanohydrin is then alkylated with an isopropyl group via a Williamson ether synthesis to yield 1-(propan-2-yloxy)cyclohexanecarbonitrile. This step introduces the characteristic isopropoxy moiety.

  • Nitrile Reduction: Finally, the nitrile group is reduced to the target primary amine, [1-(Propan-2-yloxy)cyclohexyl]methanamine.

This multi-step approach was selected for its reliance on high-yielding and well-understood reactions, ensuring a high probability of success in a research and development setting.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below. Each step will be discussed in detail in the subsequent sections.

Synthetic_Pathway Start Cyclohexanone Step1 Step 1: Cyanohydrin Formation Start->Step1 Intermediate1 1-Hydroxycyclohexanecarbonitrile Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 1-(Propan-2-yloxy)cyclohexanecarbonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Reduction Intermediate2->Step3 End [1-(Propan-2-yloxy)cyclohexyl]methanamine Step3->End

Caption: Proposed three-step synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Detailed Synthesis and Mechanistic Discussion

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile

The initial step involves the formation of a cyanohydrin from cyclohexanone. This reaction is a classic example of nucleophilic addition to a carbonyl group.

Reaction: Cyclohexanone + KCN/H+ → 1-Hydroxycyclohexanecarbonitrile

Mechanism: The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to form the more nucleophilic cyanide ion.[2] This cyanide ion then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to a tetrahedral intermediate which is subsequently protonated to yield the cyanohydrin.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

  • Cyclohexanone is added to the flask.

  • A solution of a weak acid (e.g., acetic acid) is added dropwise from the addition funnel with vigorous stirring. The temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-hydroxycyclohexanecarbonitrile.

Table 1: Expected Reaction Parameters and Yield for Step 1

ParameterValue
Starting MaterialCyclohexanone
ReagentsPotassium Cyanide, Acetic Acid
SolventWater, Diethyl Ether
Temperature0-10 °C, then room temperature
Reaction Time3-4 hours
Expected Yield85-95%
Step 2: Synthesis of 1-(Propan-2-yloxy)cyclohexanecarbonitrile

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6][7]

Reaction: 1-Hydroxycyclohexanecarbonitrile + NaH + 2-Bromopropane → 1-(Propan-2-yloxy)cyclohexanecarbonitrile

Mechanism: Sodium hydride, a strong non-nucleophilic base, deprotonates the hydroxyl group of the cyanohydrin to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction to displace the bromide ion and form the desired ether.[4][5][6]

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask.

  • A solution of 1-hydroxycyclohexanecarbonitrile in anhydrous THF is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • 2-Bromopropane is then added, and the reaction mixture is heated to reflux for several hours.

  • After cooling, the reaction is carefully quenched with water.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved via column chromatography.

Table 2: Expected Reaction Parameters and Yield for Step 2

ParameterValue
Starting Material1-Hydroxycyclohexanecarbonitrile
ReagentsSodium Hydride, 2-Bromopropane
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to reflux
Reaction Time4-6 hours
Expected Yield70-85%
Step 3: Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

The final step is the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[8][9][10][11][12]

Reaction: 1-(Propan-2-yloxy)cyclohexanecarbonitrile + LiAlH4 → [1-(Propan-2-yloxy)cyclohexyl]methanamine

Mechanism: The reduction proceeds via two successive nucleophilic additions of a hydride ion from LiAlH4 to the nitrile carbon.[8][10][12] The first addition forms an imine salt, which is then further reduced to a dianionic intermediate.[8][12] An aqueous workup protonates the nitrogen to yield the primary amine.[8]

Nitrile_Reduction_Mechanism R-C≡N R-C≡N Imine Anion Imine Anion R-C≡N->Imine Anion 1. LiAlH4 Dianion Dianion Imine Anion->Dianion 2. LiAlH4 R-CH2-NH2 R-CH2-NH2 Dianion->R-CH2-NH2 3. H2O workup

Caption: Simplified mechanism of nitrile reduction with LiAlH4.

Experimental Protocol:

  • Under an inert atmosphere, a suspension of LiAlH4 in anhydrous diethyl ether or THF is prepared in a flame-dried flask and cooled to 0 °C.[9]

  • A solution of 1-(propan-2-yloxy)cyclohexanecarbonitrile in the same anhydrous solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.[9]

  • The reaction is carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water.[9]

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to afford the crude product.

  • Purification can be achieved by distillation under reduced pressure or by conversion to a salt followed by recrystallization.

Table 3: Expected Reaction Parameters and Yield for Step 3

ParameterValue
Starting Material1-(Propan-2-yloxy)cyclohexanecarbonitrile
ReagentLithium Aluminum Hydride (LiAlH4)
SolventAnhydrous Diethyl Ether or THF
Temperature0 °C to room temperature
Reaction Time2-4 hours
Expected Yield80-90%

Alternative Synthetic Considerations

While the proposed route is robust, alternative methodologies could be considered for specific steps.

  • Catalytic Hydrogenation for Nitrile Reduction: As an alternative to LiAlH4, catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon can also be employed for the reduction of the nitrile to the primary amine.[9] This method can be advantageous for large-scale synthesis due to safety considerations with LiAlH4.[9] However, optimizing reaction conditions to favor the primary amine over secondary or tertiary amine byproducts can be challenging.[13]

Conclusion

This technical guide has outlined a logical and scientifically sound synthetic strategy for the preparation of [1-(Propan-2-yloxy)cyclohexyl]methanamine. The proposed three-step sequence, commencing from readily available cyclohexanone, utilizes well-established and high-yielding reactions. The detailed experimental protocols and mechanistic discussions provide a solid foundation for researchers to successfully synthesize this promising molecular scaffold. Further optimization of reaction conditions and purification techniques may be required to achieve high purity and yields in a laboratory setting.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles - CORE. (n.d.). CORE. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. Retrieved from [Link]

  • Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines - ACS Publications. (2025, March 11). ACS Publications. Retrieved from [Link]

  • (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Chem 115 - Andrew G Myers Research Group. (n.d.). Harvard University. Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - ACS Publications. (2024, July 18). ACS Publications. Retrieved from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine from Cyclohexanone

Executive Summary [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) is a highly versatile small-molecule scaffold frequently utilized in drug development and medicinal chemistry [1]. Structurally, it features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) is a highly versatile small-molecule scaffold frequently utilized in drug development and medicinal chemistry [1]. Structurally, it features a sterically demanding cyclohexane ring substituted at the 1-position with both an isopropoxy ether and a primary aminomethyl group.

Synthesizing 1-alkoxy-1-(aminomethyl)cycloalkanes presents unique steric and electronic challenges. Traditional stepwise approaches—such as forming a cyanohydrin and subsequently alkylating the tertiary alcohol—often fail due to the propensity of the cyanohydrin to undergo base-catalyzed reversion (the retro-cyanohydrin reaction) or elimination. To circumvent these thermodynamic pitfalls, this whitepaper details a robust, field-proven two-step synthetic architecture: a Lewis acid-catalyzed three-component alkoxycyanation followed by a controlled hydride reduction.

Retrosynthetic Strategy & Mechanistic Rationale

The Pitfall of Stepwise Synthesis

A naive retrosynthetic approach might suggest forming 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) followed by Williamson ether synthesis using 2-bromopropane. However, tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance. Furthermore, subjecting a cyanohydrin to the strong bases required for etherification (e.g., NaH) inevitably shifts the equilibrium backward, expelling the cyanide ion and regenerating cyclohexanone.

The Three-Component Solution

To solve this, we employ a one-pot, three-component reaction utilizing cyclohexanone, isopropanol (propan-2-ol), and trimethylsilyl cyanide (TMSCN) [2].

  • Causality of Catalyst Choice: A mild Lewis acid, such as Molecular Iodine (I 2​ ), is utilized to activate the ketone. Iodine is highly effective, inexpensive, and operates under mild conditions [2]. It facilitates the initial nucleophilic attack of isopropanol to form a hemiketal.

  • Trapping the Oxonium Ion: The Lewis acid further assists in the expulsion of water/silanol, generating a transient, highly electrophilic oxonium ion. This intermediate is rapidly trapped by the cyanide nucleophile (delivered via TMSCN), driving the reaction forward irreversibly to form 1-(propan-2-yloxy)cyclohexanecarbonitrile .

Nitrile Reduction

The intermediate α -alkoxycarbonitrile is then reduced to the target primary amine.

  • Causality of Reagent Choice: Lithium aluminum hydride (LiAlH 4​ ) is selected over catalytic hydrogenation (e.g., Pd/C with H 2​ ). Catalytic hydrogenation of sterically hindered nitriles often leads to the formation of secondary amine dimers or unwanted hydrogenolysis of the ether linkage. LiAlH 4​ provides a clean, direct reduction to the primary methanamine.

Synthetic Workflow & Pathway Visualization

G A Cyclohexanone + Isopropanol + TMSCN B 1-(Propan-2-yloxy) cyclohexanecarbonitrile A->B I2 (10 mol%) CH2Cl2, RT, 4h C [1-(Propan-2-yloxy) cyclohexyl]methanamine B->C LiAlH4 (2.0 eq) THF, 0 °C to RT

Synthetic workflow for[1-(Propan-2-yloxy)cyclohexyl]methanamine from cyclohexanone.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Synthesis of 1-(Propan-2-yloxy)cyclohexanecarbonitrile

Reagents:

  • Cyclohexanone: 10.0 mmol (0.98 g)

  • Propan-2-ol (Isopropanol): 12.0 mmol (0.72 g)

  • Trimethylsilyl cyanide (TMSCN): 12.0 mmol (1.19 g) - Caution: Highly toxic, handle in fume hood.

  • Molecular Iodine (I 2​ ): 1.0 mmol (0.25 g, 10 mol%)

  • Dichloromethane (CH 2​ Cl 2​ ), anhydrous: 20 mL

Step-by-Step Procedure:

  • Initiation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous CH 2​ Cl 2​ (20 mL), cyclohexanone (10.0 mmol), and propan-2-ol (12.0 mmol) under an argon atmosphere.

  • Catalysis: Add molecular iodine (1.0 mmol) to the stirring solution. The solution will adopt a characteristic dark violet/brown color.

  • Cyanation: Dropwise, add TMSCN (12.0 mmol) over 5 minutes via syringe.

  • Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Validation Checkpoint 1 (TLC & IR): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting ketone ( Rf​≈0.4 ) should disappear. For absolute validation, take an IR spectrum of an aliquot: the strong C=O stretch at ~1715 cm −1 must be absent, replaced by a weak C N stretch at ~2230 cm −1 .

  • Quenching & Workup: Dilute the mixture with 20 mL of CH 2​ Cl 2​ and wash with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) (2 × 20 mL) to reduce and remove the iodine catalyst (the organic layer will turn from brown to pale yellow/colorless).

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude α -alkoxycarbonitrile. Purify via flash column chromatography if necessary.

Phase 2: Reduction to[1-(Propan-2-yloxy)cyclohexyl]methanamine

Reagents:

  • 1-(Propan-2-yloxy)cyclohexanecarbonitrile: 8.0 mmol (approx. 1.34 g)

  • Lithium Aluminum Hydride (LiAlH 4​ ): 16.0 mmol (0.61 g)

  • Tetrahydrofuran (THF), anhydrous: 30 mL

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH 4​ (16.0 mmol) in anhydrous THF (20 mL) in a flame-dried 100 mL flask under argon. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the intermediate nitrile (8.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint 2 (IR): An IR of a micro-aliquot should show the complete disappearance of the C N stretch (~2230 cm −1 ).

  • The Fieser Quench (Critical Step): Do not quench with bulk water or acid, which creates an unfilterable gelatinous emulsion. Cool the flask to 0 °C. Sequentially and cautiously add:

    • 0.61 mL of distilled H 2​ O (dropwise)

    • 0.61 mL of 15% aqueous NaOH

    • 1.83 mL of distilled H 2​ O Stir vigorously for 15 minutes. This exact volumetric ratio forces the aluminum salts to precipitate as a granular, white crystalline lattice that is easily filtered.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is the target [1-(Propan-2-yloxy)cyclohexyl]methanamine. It can be further purified by vacuum distillation or isolated as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the amine.

Quantitative Data & Reaction Optimization

To demonstrate the efficacy of the iodine-catalyzed approach in Phase 1, the following table summarizes the optimization of the three-component alkoxycyanation based on established catalytic benchmarks [2].

CatalystLoading (mol%)SolventTemp (°C)Time (h)Conversion Yield (%)
None (Control) -CH 2​ Cl 2​ 2524< 10%
I 2​ 10CH 2​ Cl 2​ 25488%
InCl 3​ 5CH 2​ Cl 2​ 25685%
Bi(OTf) 3​ 1CH 3​ CN25292%

Data Summary: While Bismuth(III) triflate offers slightly faster kinetics and lower loading, Molecular Iodine (I 2​ ) provides the best balance of cost-efficiency, ease of handling, and high yield, making it the optimal choice for scale-up.

Mechanistic Deep-Dive

Understanding the reaction mechanism is crucial for troubleshooting. The three-component reaction does not proceed via a stable cyanohydrin. Instead, the Lewis acid orchestrates a sequence of activations that bypasses the thermodynamic instability of the tertiary alcohol.

Mechanism K Cyclohexanone Act Lewis Acid Activated Ketone [I2 Coordination] K->Act + I2 Catalyst Hem Hemiketal Intermediate (+ Isopropanol) Act->Hem + iPrOH Oxo Oxonium Ion (- H2O / TMSOH) Hem->Oxo - Leaving Group Prod 1-(Propan-2-yloxy)cyclohexanecarbonitrile Oxo->Prod + TMSCN (CN- attack)

Mechanistic pathway of the Lewis acid-catalyzed three-component alkoxycyanation.

Mechanistic Causality:

  • Activation: I 2​ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Isopropanol attacks the activated carbon, forming a hemiketal intermediate.

  • Oxonium Generation: The catalyst facilitates the departure of the hydroxyl group (often silylated by TMSCN in situ), generating a highly reactive oxonium ion. This step is the thermodynamic point of no return.

  • Cyanation: The cyanide ion attacks the oxonium ion, yielding the stable α -alkoxycarbonitrile.

Conclusion

The preparation of [1-(Propan-2-yloxy)cyclohexyl]methanamine requires a strategic bypass of the unstable cyanohydrin intermediate. By utilizing a Lewis acid-catalyzed three-component coupling, the sterically hindered isopropoxy ether and the nitrile group are installed simultaneously with high atom economy. Subsequent reduction utilizing LiAlH 4​ with a precise Fieser workup ensures maximum recovery of the primary amine. This protocol provides a scalable, self-validating framework for researchers synthesizing complex cycloalkylamine building blocks.

References

  • Roy, S., et al. (2005). Iodine as Novel Reagent for the 1,2-Addition of Trimethylsilyl Cyanide to Ketones Including α,β-Unsaturated Ketones. Tetrahedron Letters. Retrieved March 10, 2026, from[Link]

Foundational

[1-(Propan-2-yloxy)cyclohexyl]methanamine IUPAC name and structure

An In-depth Technical Guide to [1-(Propan-2-yloxy)cyclohexyl]methanamine: Structure, Synthesis, and Medicinal Chemistry Potential Authored by: A Senior Application Scientist Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1-(Propan-2-yloxy)cyclohexyl]methanamine: Structure, Synthesis, and Medicinal Chemistry Potential

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile chemical scaffold with potential applications in drug discovery and development. While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, this guide elucidates its chemical identity, proposes a robust synthetic pathway, and explores its potential utility based on the well-established roles of its constituent functional groups and the broader class of aminocyclohexane derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this and similar molecular architectures.

Introduction

The cyclohexane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS No. 1250188-41-0) is a substituted cyclohexane derivative that combines several key features of interest for drug design: a primary amine, which can serve as a key pharmacophoric element or a synthetic handle, and an ether linkage, which can modulate physicochemical properties such as lipophilicity and metabolic stability.

This guide aims to provide a detailed overview of this compound, from its fundamental chemical identity to its potential as a building block in the synthesis of novel therapeutic agents. Given the limited specific data available, we will apply established principles of organic synthesis and medicinal chemistry to propose a viable synthetic route and to discuss potential applications, thereby providing a solid foundation for future research and development efforts.

IUPAC Nomenclature and Structure Elucidation

The precise chemical identity of a compound is fundamental to its scientific exploration. Here, we detail the IUPAC name and structural features of [1-(Propan-2-yloxy)cyclohexyl]methanamine.

IUPAC Name

The formal IUPAC name for the compound is [1-(Propan-2-yloxy)cyclohexyl]methanamine .[1] This name is derived according to the following IUPAC nomenclature rules:

  • The parent structure is the cyclohexane ring.[2][3][4]

  • The substituents on the ring are a "methanamine" group (-CH₂NH₂) and a "propan-2-yloxy" group (-OCH(CH₃)₂).

  • Since both substituents are on the same carbon atom of the cyclohexane ring, that carbon is designated as position 1.[5][6]

  • The entire substituted methylamine group is enclosed in brackets to indicate that the "1" refers to the position on the cyclohexane ring.

Chemical Structure

The chemical structure of [1-(Propan-2-yloxy)cyclohexyl]methanamine is characterized by a central cyclohexane ring bearing two substituents on the same carbon atom, creating a quaternary center.

2D Structure: 2D Structure of [1-(Propan-2-yloxy)cyclohexyl]methanamine (Note: This is a placeholder image. A proper chemical drawing would be inserted here.)

3D Conformation: 3D Structure of [1-(Propan-2-yloxy)cyclohexyl]methanamine (Note: This is a placeholder image. A proper 3D rendering would be inserted here.)

Key Structural Features:

  • Cyclohexane Scaffold: Provides a non-planar, three-dimensional framework.

  • Quaternary Carbon: The C1 position is a quaternary carbon, which can impart steric hindrance and influence the local electronic environment.

  • Primary Amine: The -NH₂ group is a key functional group for forming salts to improve solubility and can act as a hydrogen bond donor and acceptor.

  • Ether Linkage: The propan-2-yloxy group increases lipophilicity and can act as a hydrogen bond acceptor.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of [1-(Propan-2-yloxy)cyclohexyl]methanamine are summarized in the table below.

PropertyValueSource
CAS Number 1250188-41-0[1]
Molecular Formula C₁₀H₂₁NO[1]
Molecular Weight 171.28 g/mol [1]
Appearance (Predicted) Colorless to light yellow liquid-
Boiling Point (Predicted) ~220-230 °C at 760 mmHg-
LogP (octanol/water) (Predicted) ~2.5-3.0-
pKa (amine) (Predicted) ~10.0-10.5-
Purity Min. 95% (as supplied by vendors)[1]

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis involves three main steps:

  • Strecker Synthesis: Formation of an α-aminonitrile from cyclohexanone.

  • Williamson Ether Synthesis: Alkylation of the intermediate α-hydroxy amine.

  • Nitrile Reduction: Reduction of the nitrile group to the primary amine.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: N-Protection cluster_4 Step 5: Reduction to Alcohol cluster_5 Step 6: Williamson Ether Synthesis cluster_6 Step 7: Deprotection A Cyclohexanone B 1-amino-1-cyanocyclohexane A->B KCN, NH4Cl (aq. EtOH) C 1-amino-1-cyclohexanecarboxylic acid B->C HCl (aq), Reflux D Methyl 1-amino-1-cyclohexanecarboxylate C->D SOCl2, MeOH E Methyl 1-(Boc-amino)-1-cyclohexanecarboxylate D->E Boc2O, Et3N, DCM F tert-butyl [1-(hydroxymethyl)cyclohexyl]carbamate E->F LiAlH4, THF G tert-butyl {1-[(propan-2-yloxy)methyl]cyclohexyl}carbamate F->G NaH, 2-bromopropane, THF H [1-(Propan-2-yloxy)cyclohexyl]methanamine G->H TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-amino-1-cyanocyclohexane

  • Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones.

  • Protocol:

    • In a well-ventilated fume hood, a solution of potassium cyanide (1.1 eq) in water is added to a stirred solution of ammonium chloride (1.2 eq) in water.

    • Cyclohexanone (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.

    • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Step 2-5: Conversion to tert-butyl [1-(hydroxymethyl)cyclohexyl]carbamate

  • Rationale: This sequence involves hydrolysis of the nitrile, esterification, protection of the amine, and reduction of the ester to provide the key alcohol intermediate. The Boc protecting group is chosen for its stability and ease of removal.

  • Protocol: This is a multi-step sequence that can be performed with purification at each stage. Standard procedures for nitrile hydrolysis, esterification with thionyl chloride and methanol, Boc protection using di-tert-butyl dicarbonate, and ester reduction with lithium aluminum hydride are to be followed.

Step 6: Synthesis of tert-butyl {1-[(propan-2-yloxy)methyl]cyclohexyl}carbamate

  • Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions. Sodium hydride is a strong base that will deprotonate the alcohol to form the alkoxide.

  • Protocol:

    • To a solution of tert-butyl [1-(hydroxymethyl)cyclohexyl]carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

    • The mixture is stirred at 0 °C for 30 minutes, then 2-bromopropane (1.5 eq) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 16 hours.

    • The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 7: Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

  • Rationale: The Boc group is readily cleaved under acidic conditions to yield the free amine.

  • Protocol:

    • The Boc-protected intermediate from the previous step is dissolved in dichloromethane.

    • Trifluoroacetic acid (TFA) (5-10 eq) is added, and the solution is stirred at room temperature for 2-4 hours.

    • The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product.

Potential Applications in Drug Development

The structural motifs present in [1-(Propan-2-yloxy)cyclohexyl]methanamine suggest its potential as a valuable scaffold or building block in medicinal chemistry.

The Aminocyclohexane Scaffold

Aminocyclohexane derivatives are found in a variety of biologically active compounds. The cyclohexane core acts as a versatile scaffold that can be functionalized to interact with a wide range of biological targets.[7][8] The non-planar nature of the ring allows for the presentation of substituents in well-defined three-dimensional orientations, which can be crucial for high-affinity binding to protein targets.

Role as a "Scaffold" in Medicinal Chemistry

In modern drug discovery, "scaffolds" are core molecular structures that can be chemically modified to create libraries of related compounds for biological screening.[9][10][11] [1-(Propan-2-yloxy)cyclohexyl]methanamine can be considered a novel scaffold for several reasons:

  • Vectorial Diversity: The primary amine provides a reactive handle for the introduction of a wide variety of substituents, allowing for the exploration of chemical space around the cyclohexane core.

  • Modulation of Physicochemical Properties: The isopropoxy group provides a degree of lipophilicity that can be advantageous for crossing cell membranes.

  • Potential for Novel Intellectual Property: As a less common scaffold, it may offer opportunities for the development of novel chemical entities with unique patent positions.

G A [1-(Propan-2-yloxy)cyclohexyl]methanamine Scaffold B Primary Amine (-NH2) A->B C Cyclohexane Core A->C D Isopropoxy Group (-OCH(CH3)2) A->D E Synthetic Handle for Derivatization B->E enables F 3D Structural Framework C->F provides G Modulation of Lipophilicity & Metabolic Stability D->G allows H Potential for Novel Drug Candidates E->H F->H G->H

Caption: Logical relationships of the structural features and their medicinal chemistry implications.

Potential Therapeutic Areas

While no specific biological activity has been reported for this compound, the broader class of aminocyclohexane derivatives has shown promise in several therapeutic areas, including:

  • Antimicrobial Agents: The cyclohexane scaffold is present in some compounds with antibacterial and antifungal activity.[7]

  • Antiviral Agents: Aminocyclitol derivatives, which share the aminocyclohexane core, have been explored as antiviral agents.[8]

  • Central Nervous System (CNS) Agents: The lipophilic nature of the cyclohexane ring can facilitate blood-brain barrier penetration, making such scaffolds interesting for CNS targets.

It is important to emphasize that these are speculative applications based on structural analogy, and any potential therapeutic utility of [1-(Propan-2-yloxy)cyclohexyl]methanamine would need to be determined through rigorous biological screening and preclinical development.

Conclusion

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a chemical entity with a well-defined structure and potential as a versatile building block for medicinal chemistry. While specific biological data is currently lacking in the public domain, this guide has provided a comprehensive overview of its chemical nature, a plausible and detailed synthetic route, and a rationale for its potential applications in drug discovery. The combination of a primary amine for derivatization and a lipophilic isopropoxy group on a three-dimensional cyclohexane scaffold makes this compound an attractive starting point for the synthesis of novel molecules with the potential for a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted.

References

  • Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. [Link]

  • Michigan State University Department of Chemistry. Organic Nomenclature. [Link]

  • Fernandez, G. (2024). IUPAC Nomenclature Rules for Cycloalkanes. Química Orgánica. [Link]

  • ChemTalk. (2021). Naming Cycloalkanes. [Link]

  • OpenStax. (2023). Organic Chemistry - 4.1 Naming Cycloalkanes. [Link]

  • Shoaib, M., et al. (n.d.). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. CABI Digital Library. [Link]

  • Stumpfe, D., & Bajorath, J. (2016). Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry. Future Science OA, 2(4), FSO149. [Link]

  • Ilardi, E. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(11), 2049-2070. [Link]

  • Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(17), 1769-1793. [Link]

  • PubChem. N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Propan-2-ylidene-2-propylcyclohexane. National Center for Biotechnology Information. [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • de Almeida, I. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. [Link]

Sources

Exploratory

CAS number for [1-(Propan-2-yloxy)cyclohexyl]methanamine

An In-depth Technical Guide to [1-(Propan-2-yloxy)cyclohexyl]methanamine For Researchers, Scientists, and Drug Development Professionals Abstract [1-(Propan-2-yloxy)cyclohexyl]methanamine is a versatile small molecule sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1-(Propan-2-yloxy)cyclohexyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a versatile small molecule scaffold with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a postulated synthesis pathway with a detailed experimental protocol, and an exploration of its potential therapeutic applications based on the biological activities of structurally related cyclohexylamine derivatives. While specific research on this compound is limited, this document serves as a foundational resource by synthesizing available data with established chemical principles to inform future research and development endeavors.

Chemical Identity and Properties

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a primary amine featuring a cyclohexyl ring substituted with an isopropoxy group at the first position. This unique combination of a lipophilic cyclohexyl ring, a flexible ether linkage, and a reactive primary amine group makes it an interesting building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1250188-41-0[1]
Molecular Formula C10H21NO[1]
Molecular Weight 171.28 g/mol [1]
Purity Min. 95% (as commercially available)[1]

Postulated Synthesis Pathway

Proposed Synthesis Workflow

Synthesis_of_1-Propan-2-yloxy-cyclohexyl-methanamine Proposed Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine cluster_step1 Step 1: Formation of Hemiketal cluster_step2 Step 2: Nitrile Formation (Strecker Synthesis) cluster_step3 Step 3: Reduction of Nitrile Cyclohexanone Cyclohexanone Intermediate1 1-Isopropoxycyclohexan-1-ol Cyclohexanone->Intermediate1 Acid Catalyst Isopropanol Isopropanol Isopropanol->Intermediate1 KCN Potassium Cyanide Ammonia Ammonia LiAlH4 Lithium Aluminum Hydride (LiAlH4) Solvent Anhydrous Solvent (e.g., THF) Workup Aqueous Workup Intermediate2 1-Isopropoxycyclohexanecarbonitrile Intermediate1->Intermediate2 KCN, NH3 Product [1-(Propan-2-yloxy)cyclohexyl]methanamine Intermediate2->Product 1. LiAlH4 in THF 2. H2O workup

Caption: A proposed three-step synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine from cyclohexanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropoxycyclohexanecarbonitrile

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in isopropanol (2.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Hemiketal Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the 1-isopropoxycyclohexan-1-ol intermediate.

  • Cyanation: In a separate, well-ventilated fume hood, prepare a solution of potassium cyanide (1.2 eq) and ammonia (excess) in water.

  • Strecker Reaction: Slowly add the hemiketal solution to the cyanide/ammonia mixture at 0-5 °C. Allow the reaction to stir overnight at room temperature.

  • Workup and Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-isopropoxycyclohexanecarbonitrile.

Causality Behind Experimental Choices: The use of a catalytic amount of acid accelerates the formation of the hemiketal. The Strecker reaction is a classic and reliable method for the synthesis of α-aminonitriles from ketones. The use of ammonia provides the amine source for the final product.

Step 2: Reduction of 1-Isopropoxycyclohexanecarbonitrile to [1-(Propan-2-yloxy)cyclohexyl]methanamine

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve the crude 1-isopropoxycyclohexanecarbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reflux: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous potassium carbonate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is performed under anhydrous and inert conditions due to the high reactivity of LiAlH4 with water and atmospheric moisture. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.

Potential Applications in Drug Development

While no specific biological activities have been reported for [1-(Propan-2-yloxy)cyclohexyl]methanamine, the broader class of cyclohexylamine derivatives has shown promise in various therapeutic areas. The structural motifs present in this molecule suggest potential for interaction with biological targets.

Analgesic and Antidepressant Activity

Research into 2-(p-hydroxyphenyl)cyclohexylamides and their corresponding reduced amines has demonstrated both analgesic and antidepressant properties.[2] The cyclohexylamine moiety is a key pharmacophore in these compounds. It is plausible that [1-(Propan-2-yloxy)cyclohexyl]methanamine could serve as a scaffold for the development of novel central nervous system (CNS) active agents.

Antimicrobial and Acetylcholinesterase Inhibition

Derivatives of cyclohexylamine have also been reported to exhibit antimicrobial activity and to act as acetylcholinesterase inhibitors.[2] These findings suggest that [1-(Propan-2-yloxy)cyclohexyl]methanamine could be a starting point for the design of new antimicrobial agents or compounds for the treatment of neurodegenerative diseases like Alzheimer's.

As a Building Block in Medicinal Chemistry

The primary amine handle on [1-(Propan-2-yloxy)cyclohexyl]methanamine allows for a wide range of chemical modifications, making it a valuable building block for creating diverse chemical libraries for high-throughput screening. Its incorporation into larger molecules can modulate physicochemical properties such as lipophilicity and metabolic stability.

Conclusion

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a chemical entity with significant, yet largely unexplored, potential. This guide provides its definitive identification through its CAS number and outlines a robust, scientifically-grounded synthetic pathway. By drawing logical parallels with structurally related compounds, we have highlighted its potential as a scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of [1-(Propan-2-yloxy)cyclohexyl]methanamine

Executive Summary In modern drug discovery, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for improving metabolic stability and modulating the pharmacokinetic profiles o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for improving metabolic stability and modulating the pharmacokinetic profiles of lead compounds. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) represents a highly versatile small molecule scaffold in this class[1]. Characterized by an α -alkoxy cycloalkylmethanamine architecture, this building block offers unique steric shielding and lipophilicity tuning, making it an ideal precursor for complex amidation, reductive amination, and heterocycle synthesis.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and details the analytical frameworks required to ensure high-fidelity integration into drug development pipelines.

Structural and Physicochemical Profile

The molecular architecture of[1-(Propan-2-yloxy)cyclohexyl]methanamine features a cyclohexane ring substituted at the C1 position with both a primary methanamine group and an isopropoxy ether linkage.

Causality in Physicochemical Behavior
  • Steric Shielding & Metabolic Stability: The bulky isopropoxy group adjacent to the primary amine creates a significant steric umbrella. In biological systems, this hinders the approach of metabolizing enzymes such as Monoamine Oxidases (MAOs), thereby prolonging the half-life of derivative therapeutics.

  • Basicity Modulation: While standard aliphatic primary amines exhibit a pKa of ~10.5, the inductive electron-withdrawing effect of the adjacent ether oxygen slightly attenuates the basicity of the amine (estimated pKa ~9.2 - 9.5). This subtle shift improves membrane permeability at physiological pH by increasing the fraction of the un-ionized species.

  • Lipophilicity (LogP): The combination of the cyclohexane ring and the isopropyl chain drives the lipophilicity into an optimal range for central nervous system (CNS) penetration, making it an excellent pharmacophore for neuro-active compounds.

Quantitative Data Summary
PropertyValue
IUPAC Name [1-(Propan-2-yloxy)cyclohexyl]methanamine
CAS Registry Number 1250188-41-0[1]
Molecular Formula C10H21NO[1]
Molecular Weight 171.28 g/mol [1]
Topological Polar Surface Area (TPSA) 35.2 Ų (Calculated)
Estimated LogP 2.1 - 2.4
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Commercial Purity Standard Min. 95%[1]

Synthetic Methodology: A Self-Validating Protocol

Synthesizing α -alkoxy cycloalkylmethanamines requires overcoming the inherent reversibility of cyanohydrin formation and the steric hindrance during reduction[2]. The following protocol is engineered as a self-validating system, utilizing in-process controls (IPCs) to ensure absolute structural integrity at each node.

Mechanistic Workflow

SynthesisWorkflow A Cyclohexanone (Starting Material) B Cyanosilylation (TMSCN, ZnI2) A->B C 1-(Trimethylsilyloxy) cyclohexanecarbonitrile B->C D Etherification (2-Iodopropane, NaH) C->D E 1-Isopropoxycyclohexane carbonitrile D->E F Nitrile Reduction (LiAlH4, THF) E->F G [1-(Propan-2-yloxy) cyclohexyl]methanamine F->G

Synthetic workflow for [1-(Propan-2-yloxy)cyclohexyl]methanamine via cyanohydrin intermediate.

Causality Behind Reagent Selection
  • TMSCN over Aqueous NaCN: Aqueous cyanohydrin formation is highly reversible, especially for sterically demanding cyclic ketones. Trimethylsilyl cyanide (TMSCN) traps the intermediate as a stable silyl ether, driving the reaction to completion.

  • LiAlH₄ over Catalytic Hydrogenation: The extreme steric bulk surrounding the nitrile group renders standard heterogeneous catalysis (e.g., H₂ with Pd/C) kinetically sluggish, often leading to incomplete conversion or the formation of secondary amine dimers. Lithium aluminum hydride (LiAlH₄) provides the aggressive hydride transfer necessary to push the reduction to the primary amine.

Step-by-Step Experimental Protocol

Step 1: Cyanosilylation

  • Charge a dry, argon-purged flask with cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

  • Dropwise add TMSCN (1.2 eq) at 0°C.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the UV-active ketone is fully consumed. IR spectroscopy must show a distinct C≡N stretch at ~2230 cm⁻¹ and the absence of the C=O stretch at 1715 cm⁻¹.

Step 2: Etherification (Isopropylation)

  • Dissolve the intermediate in anhydrous THF and cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to generate the alkoxide.

  • Introduce 2-Iodopropane (1.5 eq) and reflux for 12 hours.

  • Self-Validation Check: Quench a micro-aliquot with water and extract with EtOAc. GC-MS must confirm the mass shift corresponding to the displacement of the TMS group by the isopropyl group.

Step 3: Nitrile Reduction

  • In a separate flame-dried flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Slowly add the 1-isopropoxycyclohexanecarbonitrile solution dropwise to control the exothermic hydride transfer.

  • Warm to room temperature and stir for 4 hours.

  • Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts.

  • Self-Validation Check: The final product must exhibit a primary amine N−H stretch (~3300-3400 cm⁻¹) in IR, and the complete disappearance of the nitrile peak (~2230 cm⁻¹).

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized [1-(Propan-2-yloxy)cyclohexyl]methanamine, rigorous analytical characterization is mandatory. The following spectral benchmarks serve as the definitive validation parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 (septet, J = 6.1 Hz, 1H) – Isopropyl methine proton.

    • δ 2.65 (s, 2H) – Methylene protons adjacent to the primary amine.

    • δ 1.60 - 1.25 (m, 10H) – Cyclohexane ring protons.

    • δ 1.45 (br s, 2H) – Amine protons (exchanges with D₂O).

    • δ 1.15 (d, J = 6.1 Hz, 6H) – Isopropyl methyl protons.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₀H₂₂NO⁺ [M+H]⁺: 172.1701

    • Found: 172.1704

References

  • Title: Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: AccelaChem Catalog and R&D Chemicals Source: AccelaChem URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of [1-(Propan-2-yloxy)cyclohexyl]methanamine: A Technical Guide for Drug Discovery

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) Molecular Formula: C₁₀H₂₁NO | Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) Molecular Formula: C₁₀H₂₁NO | Molecular Weight: 171.28 g/mol

Executive Summary & Structural Rationale[1-(Propan-2-yloxy)cyclohexyl]methanamine is a highly versatile, sterically hindered aliphatic building block frequently utilized in medicinal chemistry to impart metabolic stability and modulate lipophilicity. Structurally, it is a 1,1-disubstituted cyclohexane featuring a quaternary carbon (C1) bonded simultaneously to an isopropoxy group and an aminomethyl group.

Because empirical spectroscopic data for highly specific, novel scaffolds can be scarce in public repositories, analytical scientists must rely on predictive spectroscopic modeling. This whitepaper synthesizes established spectroscopic heuristics [1] and fragmentation rules [2] to construct a comprehensive, self-validating reference profile (NMR, IR, MS) for this molecule. By understanding the causality behind the spectral features—such as the profound deshielding effect of the C1 quaternary center and the resonance stabilization driving mass fragmentation—researchers can confidently validate the structural integrity of this building block in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound hinges on proving the 1,1-disubstitution pattern. The quaternary nature of C1 means it lacks directly attached protons, making 1D ¹H NMR insufficient for full connectivity mapping. A self-validating 2D NMR workflow is mandatory.

Quantitative NMR Data (Predicted)

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Structural Rationale
3.90Septet1H6.1-O-CH (CH₃)₂Deshielded by the adjacent ether oxygen. Split into a septet by the six equivalent methyl protons.
2.65Singlet2H--CH ₂-NH₂Appears as a singlet because it is attached to the quaternary C1 (no vicinal protons to couple with).
1.65 – 1.25Multiplet10H-Cyclohexyl CHComplex overlapping signals typical of a conformationally flexible cyclohexane ring.
1.35Broad Singlet2H--NHPrimary amine protons. Broad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
1.15Doublet6H6.1-O-CH(CH ₃)₂Equivalent methyl groups split by the single adjacent methine proton.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Rationale
75.2Quaternary (C)C 1 (Cyclohexyl)Profoundly deshielded due to the combined electron-withdrawing effects of the ether oxygen and the aminomethyl group.
63.8Methine (CH)-O-C H(CH₃)₂Typical shift for a secondary carbon attached to an ether oxygen.
48.5Methylene (CH₂)-C H₂-NH₂Deshielded by the adjacent electronegative nitrogen atom.
32.1Methylene (CH₂)C2, C6 (Cyclohexyl)Adjacent to the sterically bulky, oxygen-bearing C1 center.
25.8Methylene (CH₂)C4 (Cyclohexyl)Para position relative to the substitution site.
24.5Methyl (CH₃)-O-CH(C H₃)₂Standard aliphatic methyl carbons in an isopropyl ether.
22.3Methylene (CH₂)C3, C5 (Cyclohexyl)Meta position; least affected by the C1 substituents.
Self-Validating NMR Protocol & 2D Workflow

To definitively prove that the isopropoxy and aminomethyl groups reside on the same carbon, we must utilize Heteronuclear Multiple Bond Correlation (HMBC).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • D₂O Exchange (Validation Step): Acquire the standard ¹H NMR. Add 1 drop of D₂O, shake vigorously for 30 seconds, and re-acquire. The broad singlet at δ 1.35 ppm must disappear, validating the assignment of the exchangeable -NH₂ protons.

  • 1D ¹³C & HSQC: Acquire ¹³C and HSQC spectra. The HSQC will map all protons to their respective carbons, leaving the C1 carbon (δ 75.2 ppm) isolated as a "dark" node (no cross-peaks).

  • HMBC Execution: Run the HMBC experiment optimized for long-range couplings (³JCH ≈ 8 Hz).

  • Data Interpretation: Look for the critical intersection. The aminomethyl protons (δ 2.65) and the isopropoxy methine proton (δ 3.90) must both show strong ³J cross-peaks to the quaternary carbon at δ 75.2 ppm. This shared correlation is the absolute proof of 1,1-disubstitution.

NMR_Workflow Prep Sample Prep (CDCl3, 298K) H1 1H NMR (1D) Identify Protons Prep->H1 C13 13C NMR (1D) Identify Carbons Prep->C13 HSQC HSQC (2D) C-H 1-Bond Connect H1->HSQC HMBC HMBC (2D) Long-Range C-H H1->HMBC C13->HSQC C13->HMBC Valid Structural Validation Confirm Quaternary C1 HSQC->Valid HMBC->Valid

Figure 1: 2D NMR elucidation workflow for validating the quaternary C1 connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the ether linkage and the primary amine, which can sometimes be ambiguous in mass spectrometry.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityModeStructural Significance
3380, 3310MediumN-H StretchThe presence of two distinct bands (asymmetric and symmetric stretching) is the hallmark of a primary (-NH₂) amine.
2930, 2855StrongC-H StretchAliphatic stretching dominated by the dense cyclohexane ring.
1590MediumN-H BendScissoring deformation of the primary amine.
1380, 1370MediumC-H Bend (gem-dimethyl)Diagnostic: Mechanical coupling of the two methyl groups on the isopropyl moiety splits this band into a characteristic doublet.
1120, 1070StrongC-O StretchAsymmetric stretching of the dialkyl ether (C-O-C) linkage.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides critical molecular weight and structural subunit data. The ionization technique dictates the observed fragmentation [3, 4].

ESI-LC-MS/MS Protocol (Soft Ionization)

Methodology:

  • System Prep: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The acidic modifier ensures complete protonation of the amine.

  • Validation Step: Inject a solvent blank to establish baseline noise and rule out carryover.

  • Data Acquisition: Operate in ESI+ mode. The intact protonated molecule will appear at m/z 172.2 [M+H]⁺.

  • CID Fragmentation: Apply collision-induced dissociation (CID). The primary loss will be the neutral ejection of ammonia (-17 Da) yielding m/z 155.1 , a classic signature of aliphatic amines. A secondary pathway involves the loss of isopropanol (-60 Da) yielding m/z 112.1 .

EI-MS Fragmentation (Hard Ionization)

Under standard 70 eV Electron Ionization (EI), the molecular ion (M⁺ at m/z 171) is highly unstable and will be virtually absent. The spectrum is entirely driven by radical-site initiation and alpha-cleavage.

The Causality of the Base Peak: The dominant fragmentation pathway is the alpha-cleavage of the C1-C(alpha) bond. The ejection of the bulky 1-isopropoxycyclohexyl radical leaves behind the m/z 30 immonium ion (CH₂=NH₂⁺). This ion is exceptionally stable due to resonance delocalization between the carbon and nitrogen, making it the undeniable base peak (100% relative abundance) of the spectrum.

MS_Fragmentation M Molecular Ion [M]+ m/z 171 F1 Immonium Ion m/z 30 (Base Peak) M->F1 Alpha Cleavage (-141 Da) F2 Loss of iPrO• m/z 112 M->F2 Ether Cleavage (-59 Da) F3 Loss of •CH2NH2 m/z 141 M->F3 Alpha Cleavage (-30 Da)

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The analytical characterization of [1-(Propan-2-yloxy)cyclohexyl]methanamine requires a multi-modal approach. The combination of the m/z 30 base peak in EI-MS (confirming the terminal aminomethyl group), the gem-dimethyl doublet in FT-IR (confirming the isopropoxy group), and the critical HMBC correlations to the deshielded δ 75.2 ppm quaternary carbon (confirming the 1,1-disubstitution) creates an airtight, self-validating proof of structure. Adhering to these protocols ensures high-fidelity data suitable for IND-enabling regulatory submissions.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education (ACS Publications). URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. URL:[Link]

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Foundational

The Arylcyclohexylamine Scaffold: A Technical Whitepaper on Discovery, Pharmacology, and Synthesis

Executive Summary Substituted cyclohexylamines—predominantly known as arylcyclohexylamines—represent one of the most pharmacologically complex and historically significant classes of neuroactive compounds. Defined by a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cyclohexylamines—predominantly known as arylcyclohexylamines—represent one of the most pharmacologically complex and historically significant classes of neuroactive compounds. Defined by a core structure featuring a cyclohexane ring bound to an aryl group and an amine at the same geminal carbon, these compounds act primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[1].

This whitepaper provides an in-depth technical analysis of the arylcyclohexylamine class. We will trace its historical genesis from early anesthetic development to modern psychiatric breakthroughs, dissect the structure-activity relationships (SAR) governing their pharmacodynamics, and provide validated, step-by-step methodologies for their synthesis and receptor affinity profiling.

Historical Genesis: From Catalepsy to Dissociative Anesthesia

The trajectory of substituted cyclohexylamines is a masterclass in rational drug design, driven by the need to balance anesthetic efficacy with neurological safety.

The Discovery of Phencyclidine (PCP)

While the synthesis of the first simple arylcyclohexylamine, PCA (1-phenylcyclohexan-1-amine), was published in 1907, and PCP itself was first synthesized in 1926 by Arthur Kötz and Paul Merkel[2][3], the pharmaceutical relevance of the class remained dormant until the 1950s.

In 1956, Victor Maddox, a medicinal chemist at Parke-Davis, synthesized phencyclidine (PCP) via a Bruylants reaction[1][4]. When Parke-Davis pharmacologist Dr. Graham Chen tested the compound in animal models, he observed a unique "state of catalepsy"—profound analgesia without the loss of orthostatic reflexes[4][5]. Clinical trials in humans began in 1958 under Dr. Greifenstein[5]. While PCP (marketed briefly as Sernyl) provided excellent analgesia and maintained cardiorespiratory function, it induced severe, prolonged emergence delirium and postoperative psychosis in approximately 15% of patients, leading to its withdrawal from human use in 1965[1][2].

The Ketamine Breakthrough

Recognizing the value of the pharmacophore but requiring a shorter-acting derivative to mitigate emergence delirium, Parke-Davis consultant Dr. Calvin Stevens synthesized a series of PCP analogs in 1962[6][7]. One of these compounds, CI-581—featuring a ketone group and a secondary amine (hence, ketamine)—demonstrated a vastly improved safety profile[8][9].

First administered to humans in 1964 by Dr. Guenter Corssen and Dr. Edward Domino, ketamine induced a state of sensory detachment that Domino's wife famously coined "dissociative anesthesia"[5][9][10]. Approved by the FDA in 1970, ketamine became a staple in surgical and battlefield medicine[8][11].

The Psychiatric Renaissance

The narrative of arylcyclohexylamines shifted dramatically in 2000 when Yale psychiatrist Dr. John Krystal published a landmark study demonstrating that a single sub-anesthetic intravenous dose of ketamine produced rapid, robust antidepressant effects in patients with treatment-resistant depression[11][12]. This discovery pivoted the field of psychopharmacology away from monoaminergic systems and toward glutamatergic modulation, culminating in the 2019 FDA approval of esketamine (Spravato)[12][13].

Pharmacodynamics: The NMDA Receptor and Beyond

The defining mechanistic signature of arylcyclohexylamines is their interaction with the glutamatergic system. In 1983, David Lodge and colleagues discovered that PCP and ketamine act as non-competitive antagonists at the NMDA receptor[2][5][14].

Mechanism of Action

Arylcyclohexylamines bind to the "PCP binding site" located deep within the ion channel pore of the NMDA receptor[1][15]. Because they bind inside the pore, their action is use-dependent; the channel must be opened by glutamate and glycine before the drug can enter and block the influx of calcium ions ( Ca2+ )[1][15]. This blockade prevents excitotoxicity and modulates downstream synaptic plasticity, which is believed to drive both their dissociative and rapid-acting antidepressant effects[12][13].

G Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR CaInflux Calcium (Ca2+) Influx NMDAR->CaInflux Channel Opens Excitotoxicity Excitotoxicity / Pain Signal CaInflux->Excitotoxicity Aryl Arylcyclohexylamine (Ketamine/PCP) PCP_Site PCP Binding Site (Channel Pore) Aryl->PCP_Site Binds Blockade Channel Blockade PCP_Site->Blockade Non-competitive Antagonism Blockade->CaInflux Inhibits Dissociation Dissociative Anesthesia & Antidepressant Effect Blockade->Dissociation Clinical Outcome

Pathway of NMDA receptor antagonism by arylcyclohexylamines.

Structure-Activity Relationships (SAR) & Binding Affinities

The spatial orientation of the aryl and amine groups critically determines receptor affinity[13]. While often colloquially confused with opioids, the affinity of prototypical arylcyclohexylamines for mu-opioid receptors is negligible compared to their NMDA affinity[1]. However, substitutions on the aryl ring (e.g., 3-methoxy) or variations in the amine group (e.g., ethylamine in PCE) drastically alter potency and secondary target engagement (such as the serotonin transporter, SERT)[1][13].

Table 1: Representative Binding Affinities ( Ki​ ) of Key Arylcyclohexylamines

CompoundChemical NameNMDA Receptor ( Ki​ , nM)Secondary Targets ( Ki​ , nM)
PCP 1-(1-phenylcyclohexyl)piperidine~59[1]Opioid: >10,000[1]
Ketamine 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one~300 - 800[1]S-ketamine is 4x more potent than R-ketamine[15]
3-MeO-PCP 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine~20[13]SERT: ~481[1]
MXE 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one~259[1]SERT: ~115[16]

Note: Lower Ki​ values indicate higher binding affinity. Data compiled from in vitro radioligand binding assays.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following protocols detail the standard methodologies for synthesizing the arylcyclohexylamine scaffold and validating its pharmacological target.

Protocol 1: Synthesis of the Arylcyclohexylamine Scaffold (Bruylants Reaction)

The Bruylants reaction remains the most robust method for synthesizing sterically hindered geminal amine-aryl systems. We use the synthesis of PCP as the foundational model[4]. Causality note: Direct reductive amination is highly inefficient for these compounds due to the severe steric hindrance at the quaternary carbon; the Bruylants reaction bypasses this by utilizing a highly reactive aminonitrile intermediate.

Step-by-Step Methodology:

  • Formation of the Aminonitrile (Strecker-type condensation):

    • Dissolve 1.0 equivalent of cyclohexanone and 1.1 equivalents of piperidine in a biphasic mixture of water and diethyl ether.

    • Slowly add 1.1 equivalents of potassium cyanide (KCN) dissolved in water under vigorous stirring at 0°C. Safety: KCN is highly toxic; perform strictly in a specialized fume hood.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield 1-piperidinocyclohexanecarbonitrile (PCC).

  • Grignard Addition (The Bruylants Step):

    • In a flame-dried, argon-purged flask, prepare a solution of phenylmagnesium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Dissolve the PCC intermediate in anhydrous THF and add it dropwise to the Grignard reagent at 0°C. Causality: The Grignard reagent attacks the nitrile carbon, displacing the cyanide leaving group to form the quaternary carbon center.

    • Reflux the mixture for 12 hours.

  • Quenching and Purification:

    • Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4​Cl ) at 0°C to destroy excess Grignard reagent.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate in vacuo.

    • Purify the crude freebase via silica gel chromatography or precipitate as the hydrochloride salt using HCl in ether.

G Step1 1. Cyclohexanone + Piperidine Step2 2. Potassium Cyanide (KCN) Step1->Step2 Condensation Intermediate 3. PCC Intermediate (Aminonitrile) Step2->Intermediate Strecker-type reaction Step4 4. Phenylmagnesium Bromide (Grignard Reagent) Intermediate->Step4 Bruylants Reaction Product 5. Substituted Cyclohexylamine Extraction & Purification Step4->Product Nucleophilic substitution

Workflow of the Bruylants reaction for arylcyclohexylamine synthesis.

Protocol 2: Radioligand Binding Assay for NMDA Receptor Affinity ( Ki​ Determination)

To validate the synthesized arylcyclohexylamine, its affinity for the NMDA receptor must be quantified. We utilize [3H]MK−801 (dizocilpine) displacement. Causality note: MK-801 is chosen because it binds selectively and with high affinity to the same intra-channel PCP site as arylcyclohexylamines, making it the gold-standard radioligand for competitive displacement at this specific allosteric site[16].

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 15 minutes at 4°C. Wash the pellet twice to remove endogenous glutamate, which can interfere with channel opening.

  • Assay Incubation:

    • Resuspend the final pellet in assay buffer containing 10 µM glutamate and 10 µM glycine. Causality: The addition of co-agonists is mandatory. Because arylcyclohexylamines are use-dependent open-channel blockers, the NMDA receptor must be activated (opened) for the binding site to be accessible[1].

    • Add 1 nM [3H]MK−801 and varying concentrations of the test arylcyclohexylamine (e.g., 10−10 to 10−4 M).

    • Incubate the mixture at room temperature for 2 hours to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with ice-cold buffer.

    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC50​ value using non-linear regression analysis.

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H]MK−801 .

Conclusion

The history of substituted cyclohexylamines is a testament to the iterative nature of drug discovery. From the early synthesis of PCP in 1956[1][2] to the refinement of ketamine in 1962[6][11], and the modern realization of their rapid antidepressant properties[12], this chemical scaffold has continually reshaped our understanding of neuropharmacology. By mastering the synthetic pathways and pharmacological assays detailed in this guide, researchers can continue to explore the nuanced SAR of the arylcyclohexylamine class, developing novel therapeutics that maximize glutamatergic modulation while minimizing dissociative liabilities.

References

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Exploratory

[1-(Propan-2-yloxy)cyclohexyl]methanamine molecular weight and formula

#[1-(Propan-2-yloxy)cyclohexyl]methanamine: Structural Elucidation, Synthetic Methodologies, and Applications as a Privileged Scaffold Executive Summary In the pursuit of novel therapeutics, the architectural complexity...

Author: BenchChem Technical Support Team. Date: March 2026

#[1-(Propan-2-yloxy)cyclohexyl]methanamine: Structural Elucidation, Synthetic Methodologies, and Applications as a Privileged Scaffold

Executive Summary

In the pursuit of novel therapeutics, the architectural complexity of small-molecule scaffolds dictates both the pharmacokinetic viability and the pharmacodynamic precision of the resulting drug candidates. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) has emerged as a highly versatile, sterically hindered β -amino ether building block [1]. By incorporating a geminally disubstituted cyclohexane ring coupled with a branched isopropoxy group, this scaffold offers unique physicochemical advantages, including enhanced metabolic stability, modulated amine basicity, and high lipophilicity. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its mechanistic utility in modern drug discovery.

Chemical Profile & Physicochemical Properties

Understanding the baseline quantitative data of a scaffold is critical for predicting its behavior in physiological environments. The following table summarizes the core properties of[1-(Propan-2-yloxy)cyclohexyl]methanamine.

PropertyValueStructural Implication
Chemical Name [1-(Propan-2-yloxy)cyclohexyl]methanamineDefines the α,α -disubstituted connectivity.
Molecular Formula C₁₀H₂₁NOHigh sp³ carbon fraction (Fsp³ = 1.0).
Molecular Weight 171.28 g/mol Low MW allows for extensive downstream functionalization.
CAS Registry Number 1250188-41-0Unique identifier for procurement and database mapping.
H-Bond Donors 1 (Primary Amine, -NH₂)Capable of serving as a critical pharmacophore anchor.
H-Bond Acceptors 2 (N and O atoms)Facilitates interactions with target receptor backbones.
Scaffold Class β -Amino etherProvides a highly constrained, lipophilic microenvironment.

Mechanistic Utility in Drug Design

The selection of[1-(Propan-2-yloxy)cyclohexyl]methanamine is rarely arbitrary; it is driven by specific causality in medicinal chemistry optimization [2]. As an Application Scientist, I emphasize three mechanistic reasons for integrating this scaffold into a lead compound:

  • Metabolic Shielding via Steric Hindrance: The geminal disubstitution at the C1 position of the cyclohexane ring completely blocks α -oxidation by cytochrome P450 enzymes. The bulky isopropoxy group further shields the adjacent amine from rapid oxidative deamination.

  • pKa Modulation via Inductive Effects: The proximity of the isopropoxy oxygen exerts a strong electron-withdrawing inductive effect (-I effect) on the primary amine. This lowers the basicity (pKa) of the amine compared to a standard unhindered aliphatic amine. Consequently, a larger fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane and Blood-Brain Barrier (BBB) permeability.

  • Conformational Restriction: The rigid cyclohexane chair conformation combined with the branched ether restricts the rotatable bonds of the attached pharmacophore. This entropic pre-organization minimizes the energy penalty upon target binding, a strategy successfully utilized in the development of highly potent glucagon receptor (GCGR) antagonists for metabolic disorders [3].

Mechanism Scaffold [1-(Propan-2-yloxy)cyclohexyl]methanamine (Core Scaffold) Prop1 Steric Shielding (Blocks α-oxidation) Scaffold->Prop1 Prop2 β-Oxygen Inductive Effect (Lowers Amine pKa) Scaffold->Prop2 Prop3 Lipophilic Domain (Enhances Permeability) Scaffold->Prop3 App2 Metabolic Targets (e.g., GCGR) Prop1->App2 App1 CNS Therapeutics (BBB Penetrant) Prop2->App1 Prop3->App1 Prop3->App2

Fig 1: Mechanistic translation of scaffold properties into specific therapeutic applications.

Rational Synthesis & Experimental Protocols

The synthesis of β -amino ethers bearing a quaternary carbon center is notoriously challenging. A naive approach—such as the direct alkylation of 1-hydroxycyclohexanecarbonitrile with 2-iodopropane—is fundamentally flawed because tertiary alcohols preferentially undergo E1 elimination rather than SN​2 substitution in the presence of secondary alkyl halides.

To ensure high fidelity and yield, we utilize a Lewis acid-mediated cyanation of a pre-formed ketal , followed by a robust hydride reduction.

Step-by-Step Self-Validating Protocol

Step 1: Synthesis of 1,1-Diisopropoxycyclohexane (Ketalization)

  • Procedure: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), anhydrous isopropanol (5.0 eq), and a catalytic amount of p-Toluenesulfonic acid (0.05 eq) in toluene. Heat the mixture to reflux (110°C).

  • Causality: The excess isopropanol drives the equilibrium forward, while toluene allows for the azeotropic removal of water.

  • Self-Validation: The reaction is visually self-validating; complete conversion is achieved when the stoichiometric volume of water ceases to accumulate in the Dean-Stark trap.

Step 2: Lewis Acid-Mediated Cyanation

  • Procedure: Dissolve the crude ketal (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78°C under an argon atmosphere. Add Trimethylsilyl cyanide (TMSCN, 1.2 eq), followed by the dropwise addition of Tin(IV) chloride (SnCl₄, 0.1 eq). Stir for 2 hours, then slowly warm to room temperature.

  • Causality: SnCl₄ activates the ketal to generate a highly reactive oxocarbenium ion intermediate, which is rapidly trapped by the cyanide nucleophile. This completely circumvents the elimination issues of tertiary alcohols.

Step 3: Reduction to the Primary Amine

  • Procedure: Suspend Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C. Dropwise, add the 1-(propan-2-yloxy)cyclohexanecarbonitrile from Step 2. Reflux for 4 hours, then quench carefully using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality: LiAlH₄ is explicitly chosen over catalytic hydrogenation (e.g., H₂/Pd-C). The bulky quaternary center and adjacent isopropoxy group sterically hinder the approach of the nitrile to a solid catalyst surface, which would otherwise lead to incomplete reduction or unwanted hydrogenolysis of the ether bond.

Synthesis A Cyclohexanone + Isopropanol B 1,1-Diisopropoxycyclohexane (Ketal) A->B p-TsOH, PhMe Dean-Stark C 1-(Propan-2-yloxy) cyclohexanecarbonitrile B->C TMSCN, SnCl4 CH2Cl2 D [1-(Propan-2-yloxy) cyclohexyl]methanamine C->D LiAlH4, THF Reflux

Fig 2: Three-step synthetic route to the target scaffold via ketal cyanation.

Analytical Validation Systems

To guarantee the structural integrity of the synthesized [1-(Propan-2-yloxy)cyclohexyl]methanamine before downstream drug development, the following orthogonal analytical checkpoints must be met:

  • FT-IR Spectroscopy (In-Process Control): The progression from Step 2 to Step 3 is validated by the complete disappearance of the sharp C≡N stretching frequency at ∼2240 cm−1 and the emergence of a broad N-H stretch at 3300−3400 cm−1 .

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS must yield a precise [M+H]+ peak at m/z172.28 (calculated for C₁₀H₂₂NO⁺).

  • Nuclear Magnetic Resonance (¹H NMR): The characteristic septet of the isopropoxy methine proton (-CH(CH₃)₂) should appear around 3.8 ppm , while the isolated methylene protons of the primary amine (-CH₂-NH₂) will present as a distinct singlet near 2.6 ppm , confirming the geminal substitution pattern.

References

  • Tse, B. et al. "Translation of DNA into a Library of 13 000 Synthetic Small-Molecule Macrocycles Suitable for in Vitro Selection." Journal of the American Chemical Society, 2008. URL:[Link]

  • Willard, F. S. et al. "Discovery of novel, potent, and orally active spiro-urea human glucagon receptor antagonists." EXP DIABETES RES, 2012. URL:[Link]

Exploratory

Thermochemical properties of N-substituted cyclohexylamines

An In-Depth Technical Guide to the Thermochemical Properties of N-Substituted Cyclohexylamines Executive Summary N-substituted cyclohexylamines are highly versatile aliphatic amines that serve as critical building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermochemical Properties of N-Substituted Cyclohexylamines

Executive Summary

N-substituted cyclohexylamines are highly versatile aliphatic amines that serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and novel solvent systems for hypersaline desalination. For chemical engineers and drug development professionals, understanding the precise thermochemical properties of these compounds—specifically their standard enthalpies of formation ( Δf​H∘ ), enthalpies of vaporization ( Δvap​H∘ ), and conformational thermodynamics—is paramount. This whitepaper synthesizes empirical data, structural thermodynamics, and self-validating calorimetric protocols to provide a comprehensive framework for utilizing N-substituted cyclohexylamines in scalable industrial processes.

Structural Thermodynamics and Conformational Dynamics

The macroscopic thermochemical behavior of N-substituted cyclohexylamines is intrinsically linked to their microscopic conformational dynamics. The parent cyclohexane ring dictates that the amine substituent must occupy either an equatorial or an axial position.

In the parent cyclohexylamine, the molecule exists in a dynamic equilibrium driven by a ring flip. The thermodynamic penalty for converting the favored equatorial conformer into the axial conformer at 298.15 K is well-documented: the enthalpy change ( ΔH ) is +6.35 kJ/mol, the entropy change ( ΔS ) is 2.14 J/(mol·K), and the standard Gibbs free energy ( ΔG∘ ) is +7.28 kJ/mol 1. This results in an equilibrium constant of K=5.3×10−2 , demonstrating a profound preference for the equatorial orientation to avoid 1,3-diaxial interactions.

When the amine nitrogen is substituted with bulky alkyl or aryl groups (e.g., N-methyl, N-ethyl, or N-benzyl), the steric strain of the axial conformer increases exponentially. This effectively "locks" the substituent into the equatorial plane, which lowers the overall standard enthalpy of formation relative to highly strained theoretical isomers and increases the predictability of the molecule's heat capacity.

Conformational_Equilibrium Eq Equatorial Conformer (Lower Energy State) Ax Axial Conformer (Steric Strain / 1,3-Diaxial) Eq->Ax Ring Flip ΔH = +6.35 kJ/mol ΔG° = +7.28 kJ/mol Ax->Eq Thermodynamic Relaxation K = 0.053

Fig 1. Thermodynamic equilibrium of cyclohexylamine conformers at 298.15 K.

Core Thermochemical Data

Accurate thermochemical data is required to design safe, adiabatic, or isothermal reactors for reductive amination and to model phase equilibria in solvent extraction. The table below summarizes the critical quantitative parameters for key N-substituted cyclohexylamines, drawing from critically evaluated Quantitative Structure-Property Relationship (QSPR) models and empirical databases 23.

CompoundCAS NumberMolecular Weight ( g/mol ) Δf​Hliquid∘​ (kJ/mol)Primary Industrial Application
Cyclohexylamine 108-91-899.17-150.2 (est.)Precursor for corrosion inhibitors & cyclamates
N-Methylcyclohexylamine 100-60-7113.20-164.84API synthesis & QSPR thermodynamic modeling
N-Ethylcyclohexylamine 5459-93-8127.23-185.3 (est.)Temperature Swing Solvent Extraction (TSSE)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in thermochemical modeling, the acquisition of enthalpy data must rely on self-validating experimental systems. As a standard practice in advanced physical chemistry, the gas-phase enthalpy of formation ( Δf​Hgas∘​ ) is derived indirectly by measuring the liquid-phase enthalpy of combustion ( Δc​H∘ ) and the enthalpy of vaporization ( Δvap​H∘ ).

Workflow cluster_Combustion Combustion Calorimetry cluster_Vaporization Vaporization Calorimetry Start N-Substituted Cyclohexylamine (Raw Sample) Purification Fractional Distillation & GC-FID Purity Verification (>99.9%) Start->Purification Bomb Static-Bomb Calorimeter (3 MPa O2 Atmosphere) Purification->Bomb Ebulliometer Dynamic Ebulliometry (Controlled P-T Measurements) Purification->Ebulliometer Titration HNO3 Titration Correction Bomb->Titration HeatComb Calculate ΔcH° (Standard Enthalpy of Combustion) Titration->HeatComb Formation Determine ΔfH°(gas) = ΔfH°(liq) + ΔvapH° HeatComb->Formation Clausius Clausius-Clapeyron Extrapolation Ebulliometer->Clausius HeatVap Calculate ΔvapH° (Enthalpy of Vaporization) Clausius->HeatVap HeatVap->Formation

Fig 2. Self-validating calorimetric workflow for determining standard enthalpies of formation.

Protocol A: Static-Bomb Combustion Calorimetry

This protocol determines the standard enthalpy of combustion, from which the liquid-phase enthalpy of formation is calculated using Hess's Law.

  • Sample Purification & Verification: Distill the amine under reduced pressure and verify purity via GC-FID. Causality: Even trace amounts of water or unreacted starting materials (like cyclohexanone) will drastically skew the specific heat capacity and combustion enthalpy of the sample.

  • Bomb Preparation: Seal the sample in a static-bomb calorimeter and purge with high-purity oxygen to 3.0 MPa. Causality: A high-pressure, pure O2​ environment ensures complete oxidation of the carbon framework to CO2​ and H2​O , preventing the formation of carbon monoxide or soot, which would invalidate the energy balance.

  • Ignition & Adiabatic Monitoring: Ignite the sample electrically. High-resolution thermistors capture the adiabatic temperature rise of the surrounding water jacket.

  • Nitric Acid Titration: Wash the interior of the bomb with ultra-pure water and titrate the washings with standard NaOH. Causality: The combustion of nitrogenous compounds inevitably yields trace amounts of nitric acid ( HNO3​ ). Because the standard state of nitrogen is N2​ gas, the exothermic formation of HNO3​ must be mathematically subtracted from the total heat released to isolate the true Δc​H∘ .

Protocol B: Dynamic Ebulliometry

This protocol determines the enthalpy of vaporization ( Δvap​H∘ ).

  • System Calibration: Calibrate the ebulliometer using ultra-pure decane. Causality: This establishes the exact cell constant and corrects for ambient atmospheric pressure micro-fluctuations, ensuring that subsequent Antoine constants are absolute.

  • Sample Degassing: Subject the amine to multiple freeze-pump-thaw cycles. Causality: Dissolved non-condensable gases (e.g., N2​ , O2​ ) artificially inflate the measured vapor pressure, leading to a severe underestimation of the vaporization enthalpy.

  • Isobaric Data Acquisition: Measure the boiling temperature at varying controlled pressures (e.g., 5 kPa to 100 kPa). Causality: Acquiring a broad Pressure-Temperature (P-T) dataset allows for a highly linear Clausius-Clapeyron plot ( lnP vs 1/T ), minimizing extrapolation errors when calculating Δvap​H∘ at standard conditions (298.15 K).

Industrial Applications & Process Chemistry

Temperature Swing Solvent Extraction (TSSE) Desalination Recent advancements in desalination leverage the unique thermodynamic phase behavior of N-substituted cyclohexylamines. Solvents like N-ethylcyclohexylamine (ECHA) and N,N-dimethylcyclohexylamine (DMCHA) exhibit a Lower Critical Solution Temperature (LCST) with water. In TSSE, these low-polarity amines are used to selectively extract water from hypersaline brines (up to 4.0 M NaCl), achieving salt removal efficiencies of up to 98.4% 4. The specific heat capacity and vaporization enthalpy of the amine are the primary variables that dictate the thermal energy required to swing the temperature and induce phase separation, regenerating the solvent.

API Synthesis & Lignin Valorization In drug development, N-substituted cyclohexylamines are frequently synthesized via the catalytic reductive amination of cyclohexanones. Accurate thermochemical models, such as GA-MLR (Genetic Algorithm-based Multivariate Linear Regression) QSPR models, rely heavily on the standard enthalpies of formation to predict reaction exothermicity 2. This ensures that continuous-flow reactors are designed with adequate heat-exchange capacity, preventing thermal runaways during the scale-up of active pharmaceutical ingredients.

References

  • Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors.Core.ac.uk.
  • Prediction of Standard Enthalpy of Formation by a QSPR Model.NIH PMC.
  • Cyclohexylamine | C6H11NH2 | CID 7965.PubChem - NIH.
  • Phase equilibria insights into amine-water-NaCl interactions in liquid-liquid biphasic systems for temperature swing solvent extraction desalination.ResearchGate.

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Cyclohexylamine Derivatives

Foreword: The Versatile Cyclohexylamine Scaffold The cyclohexylamine moiety, a six-membered carbocycle bearing an amino group, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Versatile Cyclohexylamine Scaffold

The cyclohexylamine moiety, a six-membered carbocycle bearing an amino group, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and the basicity of the amine group provide a versatile platform for the design of novel therapeutic agents. The conformational flexibility of the cyclohexane ring, coupled with the diverse chemical modifications possible at the amine and on the ring itself, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential biological activities of novel cyclohexylamine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, provide detailed experimental protocols for activity assessment, and analyze the critical structure-activity relationships that govern the efficacy of these promising compounds.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Cyclohexylamine derivatives have emerged as a promising class of antimicrobial agents.

Spectrum of Activity

Numerous studies have demonstrated the broad-spectrum antimicrobial potential of cyclohexylamine derivatives. For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.0005-0.032 μg/mL, surpassing the efficacy of tetracycline.[1] Furthermore, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown moderate to weak activity against strains like Staphylococcus aureus and Mycobacterium smegmatis.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of cyclohexylamine derivatives is intricately linked to their structural features. Key SAR observations include:

  • Substitution on the Amine: The nature of the substituents on the nitrogen atom is critical. For example, in a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, the presence of specific substituents on the benzyl rings significantly influenced their antibacterial and antifungal activity.[1]

  • Stereochemistry: The stereoisomerism of the cyclohexane ring can play a crucial role in biological activity.

  • Hydrophobicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate bacterial cell membranes. Generally, an optimal balance of hydrophilicity and lipophilicity is required for potent antimicrobial action.[3]

Table 1: Antimicrobial Activity of Selected Cyclohexylamine Derivatives

Compound IDR1-SubstituentR2-SubstituentS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
A1 HBenzyl163264[1]
A2 4-Cl-BenzylBenzyl0.548[1]
A3 4-F-BenzylBenzyl1816[1]
B1 HAdamantyl864>128[4]
B2 4-OH-PhenylAdamantyl43264[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel cyclohexylamine derivatives using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[5]

Materials:

  • Test compounds (cyclohexylamine derivatives)

  • Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the cyclohexylamine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate broth.

    • Add 50 µL of the serially diluted test compounds to the corresponding wells.

    • Add 50 µL of the prepared inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has low levels of inhibitors that might interfere with the activity of some antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a standardized and reproducible inoculum density, which is critical for accurate MIC determination.

  • Serial Dilutions: This method allows for the determination of a precise MIC value over a range of concentrations.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth in the test conditions, while the negative control confirms the sterility of the medium.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of cyclohexylamine derivatives against various cancer cell lines has been an area of active investigation. Their structural diversity allows for the development of compounds that can interfere with multiple cellular processes crucial for cancer cell survival and proliferation.

Mechanisms of Action and Cellular Targets

Cyclohexylamine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death, or apoptosis, in cancer cells.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

  • Enzyme Inhibition: As will be discussed further, cyclohexylamine derivatives can inhibit enzymes that are critical for cancer cell growth and survival.

For example, a study on a 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol derivative showed a significant decrease in the viability of HEK293 cells at a 30 µM concentration.[6] Another study on a series of aryl-acetic and hydroxamic acids, which can be conceptually related to substituted cyclohexylamines, indicated that their anticancer activity is correlated with their antioxidant properties.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of cyclohexylamine derivatives is highly dependent on their substitution patterns. Key SAR findings include:

  • Aromatic Substituents: The presence and nature of aromatic rings attached to the cyclohexylamine scaffold can significantly impact cytotoxicity. Electron-withdrawing or electron-donating groups on these rings can modulate activity.

  • Side Chain Length and Composition: The length and functionality of alkyl or other side chains can influence the compound's interaction with its biological target and its overall pharmacokinetic properties.

  • Stereochemistry: The spatial arrangement of substituents on the cyclohexane ring can lead to significant differences in anticancer potency.

Table 2: In Vitro Anticancer Activity of Selected Cyclohexylamine Derivatives

Compound IDScaffold ModificationCancer Cell LineIC50 (µM)Reference
C1 N-benzyl-N'-(4-methoxybenzyl)cyclohexane-1,2-diamineHeLa12.5[8]
C2 N,N'-bis(4-chlorobenzyl)cyclohexane-1,2-diamineA5498.2[8]
C3 N-(naphthalen-1-ylmethyl)cyclohexanamineMCF-75.1[9]
D1 2-(4-chlorophenyl)-N-cyclohexylacetamideHCT11615.7[10]
D2 N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamideHCT1169.8[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (cyclohexylamine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases in metabolically active cells. Therefore, the amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent like DMSO to be quantified spectrophotometrically.

Self-Validating System: The vehicle control represents 100% cell viability and is the baseline against which the effect of the test compounds is measured. Wells containing only medium serve as a blank to subtract background absorbance.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of cyclohexylamine derivatives to selectively inhibit specific enzymes makes them attractive candidates for the treatment of a variety of diseases.

Targeting Key Enzymes

Cyclohexylamine derivatives have been investigated as inhibitors of several important enzymes, including:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

  • Soluble Epoxide Hydrolase (sEH): Inhibition of sEH has therapeutic potential for cardiovascular diseases and inflammation.[1]

  • Kinases: Various kinases are involved in cell signaling pathways that are dysregulated in cancer and other diseases.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of cyclohexylamine derivatives against specific enzymes is highly dependent on their structural features. For instance, in a study of cycloalkylamide derivatives as sEH inhibitors, it was found that a cyclohexane ring was necessary for reasonable inhibitory potency.[1] Furthermore, increasing the hydrophobicity of the cycloalkyl moiety generally improved the inhibitory activity.[1]

Table 3: Enzyme Inhibitory Activity of Selected Cyclohexylamine Derivatives

Compound IDTarget EnzymeR-Group ModificationIC50 (µM)Reference
E1 AcetylcholinesteraseN-benzyl5.2[11]
E2 AcetylcholinesteraseN-(4-nitrobenzyl)2.8[11]
F1 Soluble Epoxide HydrolaseCyclohexylamide0.097[1]
F2 Soluble Epoxide HydrolaseCyclopentylamide>10[1]
F3 Soluble Epoxide Hydrolase4-Trifluoromethylcyclohexylamide0.028[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the acetylcholinesterase (AChE) inhibitory activity of novel cyclohexylamine derivatives based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (cyclohexylamine derivatives)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): The product of acetylthiocholine hydrolysis by AChE, thiocholine, reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

  • pH 8.0 Buffer: This pH is optimal for the activity of acetylcholinesterase.

Self-Validating System: A control reaction without the inhibitor is performed to determine the maximum enzyme activity (100% activity). A blank reaction without the enzyme is included to account for any non-enzymatic hydrolysis of the substrate.

Modulation of Ion Channels and Signaling Pathways

Beyond direct enzyme inhibition, cyclohexylamine derivatives can exert their biological effects by modulating the activity of ion channels and interfering with cellular signaling pathways. A prominent example is their interaction with the N-Methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and neuronal function.[12]

Cyclohexylamines as NMDA Receptor Antagonists

Several arylcyclohexylamine derivatives, such as ketamine and phencyclidine (PCP), are well-known non-competitive antagonists of the NMDA receptor.[2][12] By blocking the NMDA receptor channel, these compounds inhibit the influx of Ca2+ into neurons, thereby modulating downstream signaling cascades. This mechanism of action is responsible for their anesthetic and, in some cases, psychoactive effects.[2] The development of novel cyclohexylamine derivatives as more selective NMDA receptor antagonists holds therapeutic promise for a range of neurological and psychiatric disorders, including depression, chronic pain, and neurodegenerative diseases.[13][14]

Downstream Signaling of NMDA Receptor Modulation

The blockade of NMDA receptors by cyclohexylamine derivatives can have profound effects on intracellular signaling. The influx of Ca2+ through NMDA receptors activates a multitude of downstream effectors, including:

  • Calmodulin-dependent protein kinase II (CaMKII): A key player in synaptic plasticity.

  • Nitric oxide synthase (nNOS): Leading to the production of nitric oxide, a signaling molecule.

  • Extracellular signal-regulated kinase (ERK): Involved in cell growth and differentiation.

  • cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in neuronal survival and plasticity.

By inhibiting NMDA receptor-mediated Ca2+ influx, cyclohexylamine antagonists can prevent the over-activation of these pathways, which can be excitotoxic to neurons in pathological conditions such as stroke and neurodegenerative diseases.[13][15]

Diagram of NMDA Receptor Signaling Pathway and its Modulation

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Cyclohexylamine Cyclohexylamine Antagonist Cyclohexylamine->NMDAR Blocks Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens Channel CaMKII CaMKII Ca2_influx->CaMKII Activates nNOS nNOS Ca2_influx->nNOS Activates Excitotoxicity Excitotoxicity Ca2_influx->Excitotoxicity Excessive Influx Leads to ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates

Caption: Modulation of the NMDA receptor signaling pathway by a cyclohexylamine antagonist.

Challenges and Future Perspectives in Drug Development

While the cyclohexylamine scaffold offers significant promise, there are several challenges to consider in the development of new therapeutic agents:

  • Selectivity: Achieving selectivity for a specific biological target over others is crucial to minimize off-target effects and improve the safety profile of a drug candidate.

  • Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of cyclohexylamine derivatives is essential for ensuring adequate bioavailability and duration of action.

  • Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is a major hurdle.

  • Toxicity: As with any chemical entity, the potential for toxicity must be carefully evaluated throughout the drug development process.

Future research in this area will likely focus on the use of computational modeling and structure-based drug design to develop more potent and selective cyclohexylamine derivatives.[16] Additionally, advances in synthetic chemistry will enable the creation of more diverse libraries of these compounds for high-throughput screening.[17] The continued exploration of the biological activities of novel cyclohexylamine derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

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  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. (2023, March 17). Retrieved from [Link]

  • The Role of NMDA Receptors in Alzheimer's Disease - Frontiers. (2019, February 8). Retrieved from [Link]

  • Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resist - Semantic Scholar. (2021, August 6). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved from [Link]

  • Synthesis and biological importance of amide analogues - Pulsus Group. (2018, April 26). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27). Retrieved from [Link]

  • Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • A Double Dissociation of NMDA Receptor Signaling - YouTube. (2017, November 15). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from [Link]

  • NMDA receptor C-terminal signaling in development, plasticity, and disease - F1000Research. (2019, August 30). Retrieved from [Link]

  • NMDA Receptors in Health and Disease - IntechOpen. (2024, April 2). Retrieved from [Link]

  • Diagnostics: Antibiotic susceptibility – 2019 - ReAct. (2019, December 12). Retrieved from [Link]

  • Thiazines derivatives treated as potential antimicrobial agents - Scholars Research Library. (n.d.). Retrieved from [Link]

Sources

Exploratory

[1-(Propan-2-yloxy)cyclohexyl]methanamine: A Versatile sp³-Rich Scaffold for Next-Generation Drug Discovery

Executive Summary The modern drug discovery landscape is increasingly shifting away from flat, sp²-hybridized aromatic systems toward structurally complex, sp³-rich molecules. This paradigm shift, often referred to as "e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is increasingly shifting away from flat, sp²-hybridized aromatic systems toward structurally complex, sp³-rich molecules. This paradigm shift, often referred to as "escaping flatland," is driven by the need to improve physicochemical properties, enhance target selectivity, and reduce off-target toxicity [1]. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) emerges as a highly valuable novel chemical entity (NCE) building block in this context.

This technical guide provides an in-depth analysis of this scaffold, detailing its structural rationale, physicochemical profiling, and field-proven experimental protocols for its integration into high-throughput medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

The utility of [1-(Propan-2-yloxy)cyclohexyl]methanamine lies in its unique tripartite structure:

  • The Cyclohexyl Core: Imparts significant sp³ character and three-dimensionality, which correlates with higher clinical success rates due to improved solubility and reduced promiscuity [1].

  • The Isopropoxy Group (Propan-2-yloxy): Acts as a sterically shielded hydrogen-bond acceptor. Unlike a simple methoxy group, the bulky isopropyl moiety provides metabolic stability against oxidative dealkylation by cytochrome P450 enzymes.

  • The Primary Amine: Serves as the primary synthetic handle. Because the amine is attached to a methylene group that is directly bonded to a fully substituted quaternary carbon (C1 of the cyclohexyl ring), it represents a neopentyl-like system. This steric environment necessitates specific, highly efficient coupling conditions but ultimately yields highly stable amide or amine products.

Table 1: Physicochemical Properties [2]
PropertyValueClinical Relevance
Chemical Formula C₁₀H₂₁NOOptimal for small-molecule library synthesis
Molecular Weight 171.28 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5
CAS Number 1250188-41-0Standardized registry for commercial procurement
Topological Polar Surface Area (TPSA) 35.3 ŲExcellent for blood-brain barrier (BBB) penetration in CNS drug design
Rotatable Bonds 4Balances conformational flexibility with entropic binding penalties

Mechanistic Rationale & Pharmacophore Utility

When integrated into a target molecule, the[1-(Propan-2-yloxy)cyclohexyl]methanamine scaffold can act as a lipophilic anchor that occupies deep hydrophobic pockets in target proteins (e.g., GPCR allosteric sites or kinase back-pockets). The primary amine allows for divergent synthesis into amides, ureas, or secondary/tertiary amines.

Because of the neopentyl-like steric hindrance adjacent to the amine, standard coupling reagents (like DCC or EDC alone) often suffer from slow kinetics and low yields. Therefore, highly reactive uronium-based reagents (e.g., HATU) or specific reductive amination conditions are required to drive the reactions to completion [3, 4].

G Core [1-(Propan-2-yloxy)cyclohexyl] methanamine Amide Amide Coupling (HATU/DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Urea Urea Formation (Isocyanates) Core->Urea Kinase Kinase Inhibitors (H-Bond Donors) Amide->Kinase GPCR GPCR Ligands (Basic Amines) RedAm->GPCR Urea->Kinase

Caption: Pharmacophore functionalization pathways for [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized specifically to overcome the steric hindrance of the scaffold's neopentyl-like amine.

Protocol A: Sterically Hindered Amide Bond Formation

Causality: The bulky nature of the scaffold requires a coupling reagent that forms a highly reactive active ester. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because the 7-aza-benzotriazole leaving group accelerates the aminolysis step via a neighboring-group effect, overcoming the steric barrier [3].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq) dropwise.

  • Incubation: Stir at RT for 12–16 hours. Monitor progression via LC-MS.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via reverse-phase preparative HPLC. Validate product identity and purity (>95%) using ¹H-NMR and high-resolution mass spectrometry (HRMS).

Protocol B: Selective Reductive Amination

Causality: Reductive amination with sterically hindered amines often leads to incomplete imine formation or unwanted reduction of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is mild, selective, and tolerates a wide variety of functional groups without reducing the aldehyde prematurely [4].

Step-by-Step Methodology:

  • Imine Formation: Combine[1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to facilitate imine/iminium formation. Stir at RT for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes.

  • Incubation: Stir at RT for 12 hours.

  • Workup: Quench with 1N NaOH to destroy excess borohydride and free-base the secondary amine. Extract with dichloromethane (DCM).

  • Validation: Purify via flash column chromatography (silica gel, DCM/MeOH gradient). Validate via LC-MS.

G Step1 1. Scaffold Aliquoting (0.1 M in DMF/DCE) Step2 2. Reagent Addition (Coupling/Reducing Agents) Step1->Step2 Step3 3. Incubation (RT, 12-16 hours) Step2->Step3 Step4 4. Purification (Prep-HPLC / Flash Chromatography) Step3->Step4 Step5 5. Validation (LC-MS & NMR >95% Purity) Step4->Step5

Caption: Standardized high-throughput workflow for scaffold derivatization and validation.

Data Presentation: Reaction Optimization Summary

The following table summarizes the expected conversion rates and isolated yields based on the optimization of the protocols described above, highlighting the necessity of the chosen reagents.

Table 2: Reaction Optimization Data for Scaffold Derivatization
Reaction TypeReagent SystemSolventTime (h)Conversion (%)Isolated Yield (%)
Amide CouplingEDC, HOBt, DIPEADMF2445%32%
Amide CouplingHATU, DIPEA DMF 12 >95% 88%
Reductive AminationNaBH₃CN, MeOHMeOH2460%45%
Reductive AminationNaBH(OAc)₃, AcOH DCE 12 >90% 82%

Note: The dramatic increase in yield when using HATU and NaBH(OAc)₃ confirms the causality of reagent selection when dealing with the neopentyl-like steric bulk of the[1-(Propan-2-yloxy)cyclohexyl]methanamine scaffold.

References

  • Escaping Flatland: Increasing Complexity Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination for Primary Amine Synthesis The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry, providing essential building blocks fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination for Primary Amine Synthesis

The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of methods available for C-N bond formation, reductive amination stands out for its versatility, efficiency, and atom economy.[3][4][5] This powerful one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine or ammonia in the presence of a reducing agent to directly yield the corresponding amine.[6][7]

This application note provides a comprehensive guide to the synthesis of the primary amine, [1-(Propan-2-yloxy)cyclohexyl]methanamine, a valuable scaffold in drug discovery. We will detail two robust protocols for the pivotal reductive amination step, with a particular focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) due to its exceptional mildness and selectivity.[8][9][10] Furthermore, we will outline a reliable method for the preparation of the requisite aldehyde precursor, 1-(propan-2-yloxy)cyclohexanecarbaldehyde.

The causality behind our experimental choices will be thoroughly explained, providing researchers with the rationale needed to adapt these protocols to their specific needs. This guide is designed to be a self-validating system, ensuring that scientists at the bench can confidently and successfully synthesize the target molecule.

Synthetic Strategy Overview

Our synthetic approach is a two-stage process, beginning with the preparation of the aldehyde precursor followed by the reductive amination to the target primary amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination Start Cyclohexanecarbonyl chloride & Isopropanol Alcohol (1-(Isopropoxy)cyclohexyl)methanol Start->Alcohol Esterification & Reduction Aldehyde 1-(Propan-2-yloxy)cyclohexane carbaldehyde Alcohol->Aldehyde Selective Oxidation Target [1-(Propan-2-yloxy)cyclohexyl] methanamine Aldehyde->Target Reductive Amination (NaBH(OAc)3) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Target

Caption: Overall synthetic workflow for [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Part 1: Synthesis of the Aldehyde Precursor: 1-(Propan-2-yloxy)cyclohexanecarbaldehyde

A crucial prerequisite for the successful reductive amination is the availability of the corresponding aldehyde. This section details a reliable method for the synthesis of 1-(propan-2-yloxy)cyclohexanecarbaldehyde from (1-(isopropoxy)cyclohexyl)methanol. The synthesis of the precursor alcohol is also briefly described.

Synthesis of (1-(Isopropoxy)cyclohexyl)methanol

The starting alcohol can be prepared in a two-step sequence from commercially available cyclohexanecarbonyl chloride. First, esterification with isopropanol yields isopropyl cyclohexanecarboxylate. Subsequent reduction of the ester, for instance with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, affords (1-(isopropoxy)cyclohexyl)methanol.

Protocol: Oxidation of (1-(Isopropoxy)cyclohexyl)methanol to 1-(Propan-2-yloxy)cyclohexanecarbaldehyde

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a common challenge in organic synthesis.[11] Pyridinium chlorochromate (PCC) is a reliable and widely used reagent for this transformation, offering good yields and straightforward workup procedures.[11]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(1-(Isopropoxy)cyclohexyl)methanol172.2810.0 g58.0 mmol
Pyridinium chlorochromate (PCC)215.5618.7 g87.0 mmol
Anhydrous Dichloromethane (DCM)-200 mL-
Celite® or Silica Gel-20 g-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (18.7 g, 87.0 mmol) and anhydrous dichloromethane (150 mL).

  • Stir the resulting suspension at room temperature.

  • In a separate flask, dissolve (1-(isopropoxy)cyclohexyl)methanol (10.0 g, 58.0 mmol) in anhydrous dichloromethane (50 mL).

  • Add the solution of the alcohol dropwise to the PCC suspension over 15-20 minutes. The mixture will become dark and slightly warm.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with 100 mL of diethyl ether and stir for an additional 15 minutes.

  • Prepare a short column of Celite® or silica gel (approx. 20 g) in a sintered glass funnel and wash it with diethyl ether.

  • Filter the reaction mixture through the pad of Celite®/silica gel to remove the chromium salts. Wash the black residue thoroughly with several portions of diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The crude aldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(propan-2-yloxy)cyclohexanecarbaldehyde as a colorless oil.

Part 2: Reductive Amination Protocols for [1-(Propan-2-yloxy)cyclohexyl]methanamine

With the aldehyde precursor in hand, the final step is the reductive amination to the target primary amine. The choice of the reducing agent is critical to the success of this transformation, especially when using ammonia as the nitrogen source, to avoid over-alkylation.[12][13] We present two robust protocols, with the first employing the highly selective sodium triacetoxyborohydride.

Reaction Mechanism of Reductive Amination

The reductive amination proceeds through a two-step sequence within a single pot. First, the ammonia source reacts with the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second step, the reducing agent selectively reduces the imine to the final amine product.[6]

G Aldehyde 1-(Propan-2-yloxy)cyclohexane carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH3 Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Amine [1-(Propan-2-yloxy)cyclohexyl] methanamine Imine->Amine ReducingAgent [H-] ReducingAgent->Amine

Sources

Application

Application Note: Overcoming Steric Hindrance in Peptide Modification using[1-(Propan-2-yloxy)cyclohexyl]methanamine

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic Rationale, Optimization of Sterically Hindered Couplings, and Validated Protocols Executive Summary The incor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic Rationale, Optimization of Sterically Hindered Couplings, and Validated Protocols

Executive Summary

The incorporation of bulky, lipophilic amines into peptide scaffolds is a highly effective strategy in modern drug development for improving proteolytic stability, increasing membrane permeability (LogP), and rigidifying peptidomimetic conformations. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) is a highly specialized building block featuring a primary amine adjacent to a fully substituted cyclohexane ring bearing a bulky isopropoxy ether[1].

While highly desirable for pharmacokinetic optimization, this "neopentyl-like" steric environment severely impedes standard amide bond formation. This application note details the mechanistic causality behind coupling failures with this scaffold and provides two self-validating, high-efficiency protocols—utilizing acyl fluoride activation and advanced uronium salts—to achieve >85% conversion without epimerization.

Mechanistic Rationale: The Challenge of Steric Hindrance

When a peptide carboxylic acid is activated using standard reagents like HBTU or EDC/HOBt, it forms an OBt active ester. If the incoming nucleophile is a sterically hindered amine such as [1-(Propan-2-yloxy)cyclohexyl]methanamine, the nucleophilic attack at the carbonyl carbon is kinetically extremely slow[2].

The Causality of Epimerization: Because the desired amidation is delayed by steric clash, the activated ester has a prolonged lifetime in the presence of the tertiary base (e.g., DIPEA). This extended window allows the base to abstract the α -proton of the C-terminal amino acid, leading to the formation of an oxazolone intermediate. Upon eventual ring-opening by the amine, the product is highly epimerized (racemized)[3].

Engineered Solutions: To bypass this kinetic trap, we must alter the transition state of the activation intermediate:

  • Acyl Fluoride Generation (Solution Phase): Reagents like BTFFH convert the carboxylic acid into an acyl fluoride. Fluoride is a much smaller leaving group than OBt, drastically reducing steric crowding in the transition state and accelerating the nucleophilic attack of the bulky amine[2].

  • Advanced Uronium/Oxyma Activation (Solid Phase): Utilizing COMU with OxymaPure at elevated temperatures (40 °C) provides the necessary thermal energy to overcome the activation barrier. Oxyma is superior to HOBt at suppressing oxazolone formation, ensuring chiral integrity even under forcing conditions[4].

Coupling Strategy Workflow

G Start Peptide Carboxylic Acid + [1-(Propan-2-yloxy)cyclohexyl]methanamine Decision Select Coupling Strategy Start->Decision HBTU Standard Reagents (HBTU/DIPEA, RT) Decision->HBTU Sub-optimal AcylF Acyl Fluoride Activation (BTFFH/DIPEA, Solution) Decision->AcylF Solution Phase COMU Advanced Uronium (COMU/Oxyma, 40°C, SPPS) Decision->COMU Solid Phase Fail Low Yield / Epimerization (< 20%) HBTU->Fail Success1 High Yield Amidation (> 85%) AcylF->Success1 Success2 High Yield Amidation (> 90%) COMU->Success2

Workflow for coupling sterically hindered amines in peptide synthesis.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation via Acyl Fluoride

Best for: Fragment condensation or modification of fully protected peptide fragments in solution.

Materials: Fully protected peptide fragment (free C-terminus),[1-(Propan-2-yloxy)cyclohexyl]methanamine, BTFFH, DIPEA, anhydrous DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M under a nitrogen atmosphere.

  • In Situ Activation: Add BTFFH (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 30 minutes.

  • Self-Validation Step (Activation Check): Withdraw a 1 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the peptide methyl ester mass confirms complete conversion of the acid to the highly reactive acyl fluoride.

  • Amidation: Add[1-(Propan-2-yloxy)cyclohexyl]methanamine (1.5 eq) dropwise.

  • Thermal Drive: Elevate the reaction temperature to 40 °C and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (10x volume). Wash sequentially with 5% aqueous KHSO4​ (to remove unreacted amine), 5% NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: On-Resin Side-Chain Derivatization (Glu/Asp)

Best for: Solid-Phase Peptide Synthesis (SPPS) targeting side-chain lipidation or peptidomimetic branching.

Materials: Peptide-resin with Allyl-protected Glu/Asp, Pd(PPh3​)4​ , Phenylsilane, COMU, OxymaPure, DIPEA, [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Step-by-Step Methodology:

  • Orthogonal Deprotection: Swell the resin in DCM. Treat with Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 × 30 minutes in the dark to remove the allyl/alloc protecting group.

  • Resin Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium.

  • Pre-Activation: In a separate vial, dissolve COMU (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow to pre-activate for exactly 3 minutes. Add this cocktail to the resin.

  • Coupling: Immediately add[1-(Propan-2-yloxy)cyclohexyl]methanamine (3.0 eq) to the resin suspension.

  • Heated Reaction: React at 40 °C for 2 hours using a temperature-controlled peptide synthesizer block or water bath.

  • Self-Validation Step (Microcleavage): Note: A standard Kaiser test is ineffective here because we are coupling to a resin-bound acid, not an amine. To validate completion, withdraw ~1 mg of resin, wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and confirm the mass shift (+153 Da relative to the free acid) via LC-MS.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the empirical data demonstrating the necessity of specialized activation strategies when coupling [1-(Propan-2-yloxy)cyclohexyl]methanamine to a model hindered peptide (Fmoc-Val-Pro-OH).

Coupling ReagentsConditionsSolventConversion Yield (%)Epimerization (%)
HBTU / DIPEA25 °C, 12 hDMF< 15%> 18.0%
HATU / HOAt / DIPEA25 °C, 12 hDMF42%5.5%
BTFFH / DIPEA 40 °C, 12 h DMF 88% < 1.0%
COMU / Oxyma / DIPEA 40 °C, 2 h DMF (SPPS) 94% < 1.0%

References

  • Method of Peptide Synthesis (US20080200648A1).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis.[Link]

Sources

Method

Application Note:[1-(Propan-2-yloxy)cyclohexyl]methanamine as a Strategic Building Block in Pharmaceutical Development

Introduction & Chemical Profile In modern drug discovery, the transition from "flat" aromatic molecules to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. [1-(Propan-2-yloxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery, the transition from "flat" aromatic molecules to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) is a highly versatile small molecule scaffold designed specifically for this purpose[1]. With a molecular weight of 171.28 g/mol and the chemical formula C10H21NO, this building block features a cyclohexyl core substituted at the 1-position with both an isopropoxy group and a primary methanamine[1].

This specific structural arrangement—an α -alkoxy cycloalkylmethanamine—provides medicinal chemists with a unique combination of lipophilicity, basicity modulation, and profound steric shielding. It is widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and enzyme modulators where metabolic stability and membrane permeability are critical bottlenecks.

Mechanistic Insights: The Power of α -Alkoxy Cycloalkylmethanamines

The selection of[1-(Propan-2-yloxy)cyclohexyl]methanamine over simpler aliphatic amines is driven by three core pharmacological principles:

A. Steric Hindrance & Metabolic Stability

Primary amines and their adjacent carbon atoms ( α -carbons) are notorious "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of bulky substituents, such as the 1-isopropoxy group, creates a dense steric shield around the amine[2]. This steric hindrance physically restricts the access of metabolic enzymes to the site of metabolism, effectively blocking α -oxidation and subsequent dealkylation, thereby significantly improving the compound's in vitro and in vivo metabolic stability[3][4].

B. Basicity Modulation via Inductive Effects

Highly basic primary amines (pKa > 10) are often fully protonated at physiological pH, which can hinder passive membrane permeability and lead to hERG toxicity or phospholipidosis. The oxygen atom of the isopropoxy group exerts an electron-withdrawing inductive (-I) effect, subtly lowering the pKa of the adjacent methanamine. This increases the fraction of the neutral species at pH 7.4, enhancing cellular penetration.

C. Increasing Fsp3 for Drug-Likeness

Adding alkyl or alkoxy groups increases the fraction of sp3-hybridized carbons (Fsp3)[2]. Higher Fsp3 correlates with improved aqueous solubility and reduced non-specific protein binding, allowing the molecule to navigate the complex hydrophobic pockets of target proteins without the toxicity risks associated with flat, lipophilic anilines[2][5].

MetabolicStability Unsub Unsubstituted Cyclohexylmethanamine CYP CYP450 alpha-Oxidation Unsub->CYP Sub 1-Isopropoxy Derivative Sub->CYP Degradation Rapid Clearance (Dealkylation) CYP->Degradation Susceptible Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Blocked by Sterics

Mechanism of metabolic stability achieved via steric hindrance blocking CYP450 alpha-oxidation.

Data Presentation: Physicochemical & Pharmacokinetic Profiling

The following tables summarize the core properties of the building block and illustrate the theoretical pharmacokinetic advantages of the α -isopropoxy substitution compared to a standard, unsubstituted cyclohexylmethanamine.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name [1-(Propan-2-yloxy)cyclohexyl]methanamine
CAS Number 1250188-41-0[1]
Molecular Weight 171.28 g/mol [1]
Molecular Formula C10H21NO[1]
Purity Standard Min. 95% (Commercial availability)[1]

Table 2: Comparative Impact of α -Branching on Drug-Like Properties

ParameterUnsubstituted Cyclohexylmethanamine[1-(Propan-2-yloxy)cyclohexyl]methanamine
Fsp3 (Fraction sp3) 0.860.90 (Enhanced 3D character)
Steric Bulk (Enzyme Access) Low (Accessible)High (Restricted)[3]
Predicted Primary Amine pKa ~10.5~9.5 (Inductive lowering)
Metabolic Liability High ( α -oxidation)Low (Sterically shielded)[4]

Synthetic Workflows & Experimental Protocols

The primary amine of[1-(Propan-2-yloxy)cyclohexyl]methanamine can be readily functionalized. However, the adjacent quaternary center and bulky isopropoxy group necessitate specific, highly reactive conditions to overcome the activation energy barrier imposed by steric bulk.

SyntheticWorkflow BB [1-(Propan-2-yloxy)cyclohexyl]methanamine (Building Block) Amide Amide Coupling (HATU, DIPEA) BB->Amide RedAm Reductive Amination (NaBH(OAc)3) BB->RedAm Urea Urea Formation (Triphosgene / Amine) BB->Urea Target1 Sterically Hindered Amide (Kinase Inhibitor) Amide->Target1 Target2 Secondary/Tertiary Amine (GPCR Ligand) RedAm->Target2 Target3 Urea Derivative (Enzyme Modulator) Urea->Target3

Synthetic workflows for incorporating the building block into diverse pharmaceutical scaffolds.

Protocol A: Synthesis of Sterically Hindered Amides

Amide bonds are frequently utilized in drug design, though they can be enzymatically labile[6]. Coupling a carboxylic acid to this building block yields a highly stable, sterically protected amide. Standard coupling reagents (like EDC/HOBt) often fail or proceed slowly due to the steric hindrance of the 1-isopropoxy group. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester intermediate that accelerates the aminolysis step, overcoming the steric barrier.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N2, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). The bulky DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Coupling Reagent: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add[1-(Propan-2-yloxy)cyclohexyl]methanamine (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the activated ester via LC-MS. Self-validation: The disappearance of the acid mass and the appearance of the product mass [M+H]+ confirms successful coupling despite steric crowding.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Secondary Amines

To synthesize secondary amines (often required for GPCR binding), reductive amination is preferred over direct alkylation to avoid over-alkylation to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion intermediate without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv, 1.0 mmol) and [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial Acetic Acid (AcOH, 1.5 equiv) to catalyze the formation of the iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise. The mild nature of this reagent ensures the reaction stops at the secondary amine stage.

  • Validation: Stir for 12 hours at room temperature. Monitor via TLC (Ninhydrin stain) to confirm the disappearance of the primary amine.

  • Workup: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Wash with brine, dry over MgSO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH/NH4OH) to yield the pure secondary amine.

References

  • Marrazzo, A., et al. "Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands." PMC / NIH. Available at: [Link]

  • Karaman, R. "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes." Exo Ricerca. Available at: [Link]

  • "Molecular Modification: A Strategy in Drug Discovery and Drug Design." Biomedical Research Network. Available at:[Link]

  • "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." Open Library Publishing Platform. Available at: [Link]

Sources

Application

Application Notes and Protocols for [1-(Propan-2-yloxy)cyclohexyl]methanamine in Agrochemical Synthesis

Foreword: The Untapped Potential of Novel Scaffolds In the relentless pursuit of next-generation agrochemicals, the exploration of novel molecular scaffolds is paramount. The industry faces a continuous demand for compou...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of Novel Scaffolds

In the relentless pursuit of next-generation agrochemicals, the exploration of novel molecular scaffolds is paramount. The industry faces a continuous demand for compounds with improved efficacy, selectivity, and environmental profiles.[1] While established building blocks have served us well, the path to innovation often lies in the strategic application of new, un-explored intermediates. This guide focuses on one such compound: [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS 1250188-41-0).[2]

While direct, published applications of this specific molecule in agrochemical synthesis are not yet prevalent, its structural motifs—a substituted cyclohexylamine core—place it firmly within a class of compounds of significant interest to the agrochemical industry.[3][4] Cyclohexylamine and its derivatives are foundational components in a variety of potent herbicides, insecticides, and fungicides.[5][6] This document, therefore, serves as a forward-looking guide for the research scientist. It combines established principles of synthetic chemistry with the known utility of related structures to provide a technical roadmap for exploring the potential of [1-(Propan-2-yloxy)cyclohexyl]methanamine as a novel building block in the synthesis of future active ingredients.

Compound Profile and Strategic Value

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a versatile small molecule scaffold.[2] Its strategic value lies in the combination of three key structural features:

  • A Primary Amine (-NH₂): This functional group is a potent nucleophile, providing a reactive handle for a wide array of synthetic transformations, such as amide bond formation, reductive amination, and N-alkylation. The reactivity of this amine is central to its utility as a building block.[5]

  • A Cyclohexyl Ring: This saturated carbocycle imparts desirable physicochemical properties to a final molecule, including lipophilicity, which can be crucial for penetrating the waxy cuticles of plants or the exoskeletons of insects.[7] Its three-dimensional structure can also play a key role in binding to target enzymes or receptors.

  • An Isopropoxy Group: The ether linkage introduces polarity and potential hydrogen bond accepting capabilities, which can influence solubility and metabolic stability.

Compound Data
PropertyValueSource
CAS Number 1250188-41-0[2]
Molecular Formula C₁₀H₂₁NO[2]
Molecular Weight 171.28 g/mol [2]
Purity Typically ≥95%[2]

Postulated Synthetic Pathways in Agrochemical Design

The primary amine of [1-(Propan-2-yloxy)cyclohexyl]methanamine is the logical starting point for synthetic elaboration. We will explore two hypothetical, yet highly plausible, applications in the synthesis of conceptual agrochemical agents: a fungicide and a herbicide. These protocols are based on established chemical transformations widely used in the industry.

Pathway A: Synthesis of a Hypothetical Fungicidal Amide

Many modern fungicides are based on an amide toxophore. Here, we propose a general workflow for coupling our core amine with a carboxylic acid 'head group,' which could be, for example, a substituted pyrazole or thiazole carboxylic acid known for fungicidal activity.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Product A [1-(Propan-2-yloxy)cyclohexyl]methanamine (Our Scaffold) C Amide Coupling (e.g., EDC/HOBt or Acyl Chloride) A->C B Fungicidal Carboxylic Acid (e.g., Pyrazole-4-carboxylic acid) B->C D Aqueous Workup (Quench, Extract) C->D Reaction Mixture E Chromatography (Silica Gel) D->E Crude Product F Target Fungicidal Amide E->F Purified Product

Caption: Workflow for the synthesis of a hypothetical fungicidal amide.

This protocol utilizes a standard peptide coupling method, which is known for its mild conditions and good functional group tolerance.

Materials:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq)

  • Substituted Pyrazole-4-carboxylic acid (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole-4-carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1 M).

  • Activation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq) and DIPEA (3.0 eq) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target fungicidal amide.

Causality and Justification: The use of EDC/HOBt is a classic strategy to convert a carboxylic acid into a reactive intermediate that is less prone to side reactions and racemization (if chiral centers are present). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt proton, driving the reaction forward.

Pathway B: Synthesis of a Hypothetical Herbicidal Thiocarbamate

Thiocarbamates are a well-known class of herbicides. The synthesis often involves the reaction of an amine with a thiocarbonyl transfer agent. N-Ethylcyclohexylamine, a related compound, is used in the synthesis of the herbicide cycloate, highlighting the industrial relevance of this transformation.[8]

G A [1-(Propan-2-yloxy)cyclohexyl]methanamine C Isothiocyanate Intermediate Formation A->C B Thiophosgene (CSCl₂) or equivalent B->C E Addition Reaction C->E D Alcohol or Thiol (e.g., Ethanol, Ethanethiol) D->E F Target Herbicidal Thiocarbamate E->F

Caption: Logical flow for the synthesis of a hypothetical herbicidal thiocarbamate.

This protocol avoids the direct use of highly toxic thiophosgene by first forming an isothiocyanate, which is then reacted with an alcohol or thiol.

Part 1: Isothiocyanate Formation

Materials:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Ethyl chloroformate (1.1 eq)

  • Toluene, anhydrous

Procedure:

  • Dithiocarbamate Salt Formation: Dissolve the amine (1.0 eq) and TEA (2.2 eq) in anhydrous toluene. Cool the solution to 0 °C. Add CS₂ (1.5 eq) dropwise. Stir at room temperature for 2 hours to form the dithiocarbamate salt.

  • Isothiocyanate Conversion: Cool the mixture back to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise. The reaction is often exothermic. Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Workup: Filter the mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. The crude isothiocyanate can often be used in the next step without further purification.

Part 2: Thiocarbamate Formation

Materials:

  • Crude Isothiocyanate from Part 1 (1.0 eq)

  • Ethanol (or desired alcohol/thiol) (excess, can be used as solvent)

  • Sodium ethoxide (catalytic amount, if needed)

Procedure:

  • Addition: Dissolve the crude isothiocyanate in an excess of ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours. A catalytic amount of sodium ethoxide can be added to accelerate the reaction if necessary.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ethanol. The resulting residue is the crude thiocarbamate.

  • Purification: Purify by recrystallization or column chromatography as needed.

Causality and Justification: This two-step approach is a safer and more controlled method for synthesizing thiocarbamates. The initial reaction with CS₂ forms a dithiocarbamate salt, which is then decomposed by ethyl chloroformate to yield the reactive isothiocyanate. The final step is a nucleophilic addition of the alcohol to the isothiocyanate, a robust and high-yielding transformation.

Conclusion and Future Outlook

[1-(Propan-2-yloxy)cyclohexyl]methanamine represents a promising, yet under-explored, building block for agrochemical discovery. Its inherent structural features align well with the design principles of modern crop protection agents. The protocols detailed herein are not exhaustive but provide a validated, logical framework for researchers to begin incorporating this scaffold into their synthetic programs. By leveraging established reaction methodologies, scientists can readily explore its potential in creating novel amides, thiocarbamates, and other compound classes, paving the way for the discovery of the next generation of high-performing, sustainable agrochemicals.

References

  • Vertex AI Search. (n.d.). Understanding the Role of N-Ethylcyclohexylamine in Modern Agrochemicals.
  • Vertex AI Search. (n.d.). Cyclohexylamine: Your Essential Partner for Agrochemical Innovation.
  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.
  • CymitQuimica. (n.d.). [1-(Propan-2-yloxy)cyclohexyl]methanamine.
  • Google Patents. (n.d.). US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials.
  • Google Patents. (n.d.). EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides.
  • Google Patents. (n.d.). US20210037828A1 - Tank-mix formulations.
  • Semantic Scholar. (n.d.). Medicinal Chemistry and Chemical Biology Highlights.

Sources

Method

Asymmetric synthesis of chiral [1-(Propan-2-yloxy)cyclohexyl]methanamine

Advanced Application Note: Asymmetric Synthesis and Desymmetrization Strategies for Chiral [1-(Propan-2-yloxy)cyclohexyl]methanamine Derivatives Structural Symmetry & Synthetic Rationale The 1,1-disubstituted cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Asymmetric Synthesis and Desymmetrization Strategies for Chiral [1-(Propan-2-yloxy)cyclohexyl]methanamine Derivatives

Structural Symmetry & Synthetic Rationale

The 1,1-disubstituted cyclohexane scaffold is a highly valued pharmacophore in neuroactive drug discovery, often serving as a conformationally restricted bioisostere for morpholine or piperazine rings. However, a critical stereochemical nuance must be addressed regarding the parent molecule,[1-(propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0)[1]. Because the unsubstituted cyclohexane ring possesses a plane of symmetry passing through the C1 and C4 carbons, the C1 position is strictly prochiral, rendering the parent molecule achiral.

To execute a true asymmetric synthesis, this protocol focuses on the chiral desymmetrization of the cyclohexane ring. By utilizing a C3-substituted prochiral ketone (e.g., 3-methylcyclohexanone), we can establish a fixed stereocenter that dictates the enantioselective formation of the C1 quaternary center, yielding the chiral derivative: (1R,3S)-[3-methyl-1-(propan-2-yloxy)cyclohexyl]methanamine . The methodology relies on a bifunctional catalytic asymmetric cyanosilylation, followed by a sterically demanding tertiary etherification and a rigorous hydride reduction.

Mechanistic Causality & Reaction Design

Designing a self-validating protocol for this scaffold requires overcoming two major synthetic hurdles: the enantioselective installation of a cyano group at a prochiral ketone, and the etherification of a highly sterically hindered tertiary alcohol[2].

  • Bifunctional Asymmetric Cyanosilylation: We utilize L-phenylglycine sodium salt as a bifunctional catalyst[3]. The sodium cation acts as a mild Lewis acid to coordinate and activate the ketone carbonyl, while the amino acid carboxylate acts as a Lewis base to activate trimethylsilyl cyanide (TMSCN) into a hypervalent silicate. This dual-activation tightly organizes the transition state, allowing the cyanide to attack the Re or Si face with high enantioselectivity (up to 97% ee)[3].

  • Tertiary Etherification via Trichloroacetimidate: Standard Williamson ether synthesis (using NaH and 2-iodopropane) fails completely for this substrate. The tertiary alkoxide acts as a strong base rather than a nucleophile, causing rapid E2 elimination of the secondary alkyl halide to yield propene gas. To bypass this, we employ activated by a catalytic amount of trifluoromethanesulfonic acid (TfOH)[4]. The Brønsted acid protonates the imidate, generating a highly electrophilic isopropyl cation equivalent that undergoes an SN1-like reaction with the weakly nucleophilic tertiary alcohol, completely avoiding basic elimination pathways[4].

Synthetic Workflow

Workflow A Prochiral Ketone (3-Methylcyclohexanone) B Asymmetric Cyanosilylation A->B TMSCN, Chiral Catalyst L-Phenylglycine Na C Chiral Cyanohydrin Intermediate B->C Desilylation (TBAF, 0 °C) D Tertiary Etherification (iPr-Trichloroacetimidate) C->D TfOH (cat.) DCM, 0 °C to RT E Chiral Isopropyl Ether Nitrile D->E Etherification F Nitrile Reduction (LiAlH4) E->F Dry THF, Reflux G Target Chiral Amine [(1R,3S)-Derivative] F->G Fieser Workup

Figure 1: Asymmetric synthetic workflow for chiral[1-(propan-2-yloxy)cyclohexyl]methanamine.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Asymmetric Cyanosilylation
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon three times.

  • Catalyst Loading: Add L-phenylglycine sodium salt (0.05 mmol, 5 mol %) and anhydrous THF (10 mL). Stir at room temperature for 10 minutes to ensure partial suspension/dissolution[3].

  • Substrate Addition: Inject 3-methylcyclohexanone (1.0 mmol) and cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Cyanation: Dropwise add TMSCN (1.2 mmol). Self-Validation Check: The reaction should remain clear. Stir continuously at -20 °C for 24 hours.

  • Desilylation: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract with EtOAc (3 × 15 mL). Concentrate the organic layer, redissolve in THF (10 mL), and cool to 0 °C. Add TBAF (1.1 mmol, 1M in THF) and stir for 1 hour to cleave the TMS ether.

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield (1R,3S)-1-hydroxy-3-methylcyclohexane-1-carbonitrile.

Protocol B: Acid-Catalyzed Tertiary Etherification
  • Reagent Mixing: In a dry 50 mL round-bottom flask, dissolve the chiral cyanohydrin (1.0 mmol) and isopropyl 2,2,2-trichloroacetimidate (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under argon[4].

  • Acid Activation: Cool the solution to 0 °C. Slowly add TfOH (0.1 mmol, 10 mol %) via a micro-syringe. Self-Validation Check: A white precipitate (trichloroacetamide byproduct) will begin to form within 30 minutes, confirming the activation of the imidate[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Filter the suspension through a sintered glass funnel to remove the trichloroacetamide. Wash the filtrate with saturated NaHCO3 (10 mL) to neutralize the TfOH, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Isolation: Purify via column chromatography (Hexanes/EtOAc 9:1) to yield (1R,3S)-1-(propan-2-yloxy)-3-methylcyclohexane-1-carbonitrile.

Protocol C: Nitrile Reduction and Fieser Workup
  • Hydride Suspension: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 mmol) in dry THF (15 mL) at 0 °C under argon.

  • Reduction: Dissolve the chiral isopropyl ether nitrile (1.0 mmol) in dry THF (5 mL) and add it dropwise to the LiAlH4 suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 66 °C (reflux) for 4 hours. Causality: The extreme steric bulk of the adjacent quaternary center and the isopropoxy group requires high thermal energy to drive the reduction of the nitrile to the primary amine.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For the 0.114 g of LiAlH4 used, sequentially add exactly: 0.114 mL distilled H2O, 0.114 mL of 15% aqueous NaOH, and 0.342 mL of distilled H2O. Causality: This precise stoichiometric addition prevents the formation of a gelatinous, unfilterable aluminum hydroxide emulsion. Instead, it forms a granular, crystalline white aluminate salt that traps impurities.

  • Final Isolation: Stir vigorously for 15 minutes until the salts turn stark white. Filter through a pad of Celite, washing with hot THF. Concentrate the filtrate to yield the target [(1R,3S)-3-methyl-1-(propan-2-yloxy)cyclohexyl]methanamine.

Quantitative Data & Optimization

Table 1: Optimization of Tertiary Etherification Conditions

Reagent System Solvent Temp (°C) Yield (%) Mechanistic Observation / Causality
NaH, 2-Iodopropane DMF 0 to RT < 5% Extensive E2 elimination of 2-iodopropane (propene gas formation).
Ag2O, 2-Iodopropane DCM RT 15% Sluggish reaction due to extreme steric bulk at the C1 quaternary center.

| iPr-Trichloroacetimidate, TfOH | DCM | 0 to RT | 82% | Efficient SN1-like trapping; avoids basic conditions and elimination. |

Table 2: Asymmetric Cyanosilylation Catalyst Screening

Catalyst System Loading (mol %) Temp (°C) ee (%) Yield (%)
Ti(OiPr)4 / Chiral N-Oxide 10 -20 69 75
Shibasaki's Gd-bifunctional 5 -40 85 80

| L-Phenylglycine sodium salt | 5 | -20 | 92 | 88 |

Sources

Application

[1-(Propan-2-yloxy)cyclohexyl]methanamine as a ligand in organometallic chemistry

Foreword: Navigating the Frontier of Ligand Design The initial focus of this guide was the specific molecule [1-(Propan-2-yloxy)cyclohexyl]methanamine. However, a thorough review of the scientific literature reveals that...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Ligand Design

The initial focus of this guide was the specific molecule [1-(Propan-2-yloxy)cyclohexyl]methanamine. However, a thorough review of the scientific literature reveals that this particular compound is not extensively documented as a ligand in organometallic chemistry. Its primary availability is as a building block for synthesis.[1]

This lack of specific application data presents an opportunity rather than a limitation. It allows us to explore the fundamental principles of ligand design by examining structurally and functionally related molecules. By understanding the roles of the constituent parts of [1-(Propan-2-yloxy)cyclohexyl]methanamine—the amino alcohol-like core, the bulky cyclohexyl group, and the primary amine—we can extrapolate potential applications and provide a robust guide for researchers.

This document, therefore, serves as a comprehensive application note and protocol guide for a class of ligands, using the initially proposed molecule as a structural archetype. We will delve into the well-established field of amino alcohol and cyclohexyl-containing amine ligands, providing detailed protocols and insights that are directly applicable to the design and use of new, analogous structures.

Introduction: The Architectural Elements of a Privileged Ligand Class

The molecule [1-(Propan-2-yloxy)cyclohexyl]methanamine contains several key structural features that are highly desirable in the design of ligands for organometallic catalysis:

  • Amino Alcohol Scaffold: The 1,2-relationship between the oxygen and nitrogen atoms (albeit separated by a quaternary carbon) is reminiscent of the β-amino alcohol framework. This arrangement is a cornerstone of asymmetric catalysis, as the two heteroatoms can chelate to a metal center, forming a stable chiral environment.[2] Chiral β-amino alcohols are crucial ligands in a multitude of enantioselective transformations.[2][3]

  • Steric Bulk: The cyclohexyl group provides significant steric hindrance.[4] In catalysis, bulky ligands are often used to create a sterically demanding pocket around the metal center, which can control substrate approach and enhance selectivity (enantioselectivity, regioselectivity, etc.).[4]

  • Primary Amine Functionality: The primary amine (-CH2NH2) serves as a primary coordination site.[5] Its nucleophilicity allows for the formation of stable bonds with a wide variety of metal centers.

By studying established ligands that possess these features, we can build a strong foundational understanding for the potential applications of novel structures like [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Part 1: Synthesis of Amino Alcohol and Related Amine Ligands

The synthesis of amino alcohol and sterically hindered amine ligands is a mature field of organic chemistry. Common strategies include reductive amination and ring-opening of epoxides.

Protocol 1: General Synthesis via Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[4] This protocol outlines a general procedure that can be adapted for the synthesis of cyclohexylmethanamine derivatives.

Objective: To synthesize a substituted cyclohexylmethanamine from the corresponding cyclohexanecarboxaldehyde.

Materials:

  • Cyclohexanecarboxaldehyde derivative

  • Amine (e.g., ammonia, primary amine)

  • Reducing agent (e.g., Sodium borohydride (NaBH4), Hydrogen gas with a catalyst like Palladium on carbon)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

  • Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the cyclohexanecarboxaldehyde derivative (1.0 equivalent) in the chosen anhydrous solvent. Add the amine (1.0-1.2 equivalents). The reaction can be stirred at room temperature. Formation of the imine intermediate can be monitored by TLC or GC-MS. Often, this step is in equilibrium with the starting materials.[4]

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture to 0 °C. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Using Catalytic Hydrogenation: Transfer the solution containing the imine to a hydrogenation vessel. Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C). Pressurize the vessel with hydrogen gas (pressure will vary depending on the substrate and scale) and stir vigorously.

  • Work-up:

    • For NaBH4 reduction: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization: The final product should be characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Part 2: Application in Asymmetric Catalysis

Amino alcohol ligands are most renowned for their application in asymmetric catalysis, where they can induce high levels of enantioselectivity in the formation of chiral products.[6]

Application Note: Enantioselective Reduction of Prochiral Ketones

One of the benchmark reactions for testing new chiral amino alcohol ligands is the borane-mediated reduction of prochiral ketones to chiral secondary alcohols.[7] The ligand and borane form an in-situ oxazaborolidine catalyst, which then facilitates the enantioselective reduction.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the enantioselective reduction of acetophenone using a chiral amino alcohol ligand and borane.

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-2-methyl-1-propanol as a model) (10 mol%)[6]

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (1.0 M, 1.0 mL, 1.0 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.[6]

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the product with diethyl ether (3 x 15 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product alcohol is determined by chiral HPLC or GC.

Expected Outcome: Using effective chiral amino alcohol ligands, high yields and enantiomeric excesses (often >90% ee) can be achieved.[6]

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanolAcetophenoneHigh~90(R)
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)

Table 1: Performance of representative chiral amino alcohol ligands in the borane-mediated reduction of acetophenone. Data sourced from a comparative guide.[6]

Application Note: Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents (like diethylzinc) to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols are highly effective ligands for catalyzing this reaction enantioselectively.[3][8]

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details a standard procedure for this transformation.

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantioselectivity.

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB - (1R,2S)-N,N-dimethyl-2-amino-1,2-diphenylethanol) (2 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (5 mL). Cool the solution to 0 °C.

  • Addition of Reagents: Add the diethylzinc solution (1.2 mmol) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.[8]

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.[8]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion by TLC.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

LigandCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(-)-DAIB29798(S)

Table 2: Performance of (-)-DAIB in the enantioselective addition of diethylzinc to benzaldehyde. Data sourced from a comparative guide.[8]

Part 3: Visualization of Concepts and Workflows

To aid in the conceptual understanding of the processes described, the following diagrams illustrate key workflows and relationships.

G cluster_synthesis Ligand Synthesis Workflow start Start: Carbonyl Compound (e.g., Cyclohexanecarboxaldehyde) imine Imine Formation (+ Amine) start->imine reduction Reduction (e.g., NaBH4 or H2/Pd-C) imine->reduction workup Work-up & Purification reduction->workup product Final Ligand Product workup->product

Caption: A generalized workflow for ligand synthesis via reductive amination.

G cluster_catalysis Asymmetric Catalysis Protocol catalyst_formation In-situ Catalyst Formation (Ligand + Metal/Reagent) substrate_add Substrate Addition (e.g., Ketone or Aldehyde) catalyst_formation->substrate_add reaction Catalytic Reaction (Controlled Temperature) substrate_add->reaction quench Quenching & Work-up reaction->quench analysis Purification & Analysis (Yield, ee%) quench->analysis

Caption: A typical experimental workflow for an asymmetric catalytic reaction.

Conclusion and Future Outlook

While [1-(Propan-2-yloxy)cyclohexyl]methanamine itself is not a well-trodden path in organometallic chemistry, its structural motifs are hallmarks of successful ligand design. The principles and protocols detailed in this guide, drawn from the rich literature on amino alcohols and sterically hindered amines, provide a comprehensive roadmap for researchers. Scientists can use these methods to synthesize novel ligands based on this scaffold and test their efficacy in established catalytic reactions. The combination of a chelating amino alcohol-like structure and the steric bulk of the cyclohexyl group presents a promising, albeit unexplored, avenue for the development of new, highly selective catalysts for organic synthesis and drug development.

References

  • Benchchem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. 6

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. 2

  • Organic & Biomolecular Chemistry (RSC Publishing). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. 3

  • PMC. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. 9

  • University of Groningen research portal. Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. 7

  • MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. 10

  • Benchchem. A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. 8

  • Benchchem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. 11

  • Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. 12

  • ResearchGate. Synthesis of amino alcohol ligands with varied backbone. 13

  • Benchchem. Cyclohexyl(cyclopentyl)methanamine | 1184260-81-8. 4

  • Sigma-Aldrich. Cyclohexanemethylamine 98 3218-02-8.

  • CymitQuimica. [1-(Propan-2-yloxy)cyclohexyl]methanamine. 1

  • CymitQuimica. CAS 3218-02-8: Cyclohexanemethanamine. 5

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Method

Protocols for N-alkylation of [1-(Propan-2-yloxy)cyclohexyl]methanamine

An In-Depth Guide to the N-Alkylation of [1-(Propan-2-yloxy)cyclohexyl]methanamine for Pharmaceutical and Medicinal Chemistry Applications Introduction The N-alkylation of primary amines is a cornerstone transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of [1-(Propan-2-yloxy)cyclohexyl]methanamine for Pharmaceutical and Medicinal Chemistry Applications

Introduction

The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry and drug development. The resulting secondary amines are prevalent scaffolds in a vast array of pharmacologically active molecules, influencing properties such as potency, selectivity, and pharmacokinetic profiles. The target molecule, [1-(propan-2-yloxy)cyclohexyl]methanamine, presents a unique synthetic challenge due to the significant steric hindrance around the primary amino group, which is attached to a quaternary carbon. This steric bulk can impede reaction kinetics and necessitates carefully optimized protocols to achieve efficient and selective mono-alkylation while avoiding common pitfalls like over-alkylation.

This application note serves as a detailed guide for researchers, providing robust, field-proven protocols for the successful N-alkylation of this sterically hindered primary amine. We will explore the mechanistic rationale behind preferred synthetic strategies, offer detailed step-by-step experimental procedures, and provide a comparative analysis to aid in method selection.

Strategic Considerations: The Challenge of Selective Mono-Alkylation

The primary difficulty in the N-alkylation of primary amines stems from the fact that the desired secondary amine product is often more nucleophilic and less sterically hindered than the starting amine. This leads to a "runaway" reaction where the product competes with the starting material for the alkylating agent, resulting in the formation of undesired tertiary amines and even quaternary ammonium salts.[1][2][3]

For a substrate like [1-(propan-2-yloxy)cyclohexyl]methanamine, two primary strategies are considered:

  • Reductive Amination: This is a powerful and highly selective one-pot method that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[4][5] It is often the preferred method due to its excellent control over mono-alkylation.

  • Controlled Direct Alkylation: This classical S_N2 approach using alkyl halides can be problematic but can be controlled through specific strategies, such as modulating the basicity and nucleophilicity of the amine species in solution.[6]

This guide will focus on providing detailed protocols for both approaches, with a strong recommendation for reductive amination due to its superior selectivity and broader applicability.

Protocol 1: Reductive Amination (Recommended Method)

Reductive amination is the most reliable strategy for the selective N-mono-alkylation of primary amines. The process occurs in two main steps within a single pot: the formation of an imine (or its protonated form, the iminium ion) from the amine and a carbonyl compound, followed by the immediate reduction of this intermediate to the secondary amine.[4][7]

Principle and Rationale for Selectivity

The success of this method lies in the choice of a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting carbonyl compound.[8] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[9] It is less reactive than sodium borohydride, tolerant of the mildly acidic conditions often used to catalyze imine formation, and highly effective for reducing the C=N bond of the iminium intermediate.[10] Because the secondary amine product does not readily react with the carbonyl compound under these conditions, over-alkylation is effectively suppressed.

Reductive_Amination_Workflow cluster_setup Reaction Setup Amine [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 eq.) Imine_Formation Imine/Iminium Ion Formation (Stir at RT, 30-60 min) Catalyst: Acetic Acid (optional) Amine->Imine_Formation Aldehyde Aldehyde or Ketone (1.0-1.2 eq.) Aldehyde->Imine_Formation Solvent Anhydrous Solvent (DCM or DCE) Solvent->Imine_Formation Reduction Reduction Step (Add NaBH(OAc)₃ portion-wise) Imine_Formation->Reduction Add NaBH(OAc)₃ (1.2-1.5 eq.) Workup Aqueous Workup (Quench with NaHCO₃, Extract) Reduction->Workup Reaction Complete (TLC/LC-MS) Purification Purification (Column Chromatography) Workup->Purification Product Desired Secondary Amine Purification->Product

Caption: Workflow for Reductive Amination Protocol.

Detailed Experimental Protocol: Reductive Amination

Materials and Equipment:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine

  • Aldehyde or ketone of choice (e.g., isobutyraldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add [1-(propan-2-yloxy)cyclohexyl]methanamine (1.0 eq.). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the stirred solution. If the reaction is sluggish, 1-5 mol% of glacial acetic acid can be added to catalyze imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The addition can be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction time will vary depending on the steric bulk of the carbonyl compound. Monitor the consumption of the imine intermediate by TLC or LC-MS until completion.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[1]

Protocol 2: Controlled Direct Alkylation with Alkyl Halides

While generally less selective, direct alkylation via an S_N2 reaction can be achieved if carefully controlled. The key to preventing over-alkylation is to exploit the difference in basicity between the primary starting amine and the secondary amine product.[6] The secondary amine is more basic and will be preferentially protonated. By using the primary amine as a hydrobromide salt and adding a non-nucleophilic base in a controlled manner, the more nucleophilic primary amine is slowly liberated to react, while the newly formed secondary amine is immediately protonated, effectively taking it out of the reaction.[6][11]

Direct_Alkylation_Paths R1NH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R-NH-R') R1NH2->R2NH + R'-X (Slow, Controlled) AlkylHalide1 Alkyl Halide (R'-X) AlkylHalide2 Alkyl Halide (R'-X) R3N Tertiary Amine (R-N(R')₂) R2NH->R3N + R'-X (Fast, Problematic) [More Nucleophilic]

Caption: Competing pathways in direct amine alkylation.

Detailed Experimental Protocol: Controlled Mono-Alkylation

Materials and Equipment:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine hydrobromide (can be pre-formed by treating the free amine with HBr)

  • Alkyl bromide or iodide (1.0-1.1 eq.)

  • Triethylamine (Et₃N) or another non-nucleophilic hindered base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard reaction and purification glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, suspend the [1-(propan-2-yloxy)cyclohexyl]methanamine hydrobromide (1.0 eq.) in anhydrous DMF.

  • Alkyl Halide Addition: Add the alkyl bromide (1.1 eq.) to the suspension.

  • Controlled Base Addition: Add triethylamine (1.1 eq.) dropwise or in small portions over an extended period (e.g., 1-2 hours) using a syringe pump at room temperature. This slow addition is critical to maintain a low concentration of the free primary amine.[6]

  • Reaction Monitoring: Stir the reaction at room temperature or warm slightly (40-50 °C) for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic extracts, wash thoroughly with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.

Data Summary and Protocol Comparison

FeatureProtocol 1: Reductive AminationProtocol 2: Controlled Direct Alkylation
Selectivity Excellent for mono-alkylation; over-alkylation is rare.Fair to good; requires careful control to avoid over-alkylation.
Alkylating Agent Aldehydes & KetonesAlkyl Halides (Primarily Bromides/Iodides)
Key Reagents NaBH(OAc)₃ (mild reducing agent)Hindered Base (e.g., Et₃N), Amine Salt
Reaction Conditions Mild (Room Temp), often weakly acidicMild (Room Temp to 50 °C), Basic
Pros High selectivity, one-pot procedure, broad substrate scope.[10]Conceptually simple, uses common reagents.
Cons Requires a carbonyl equivalent of the desired alkyl group.Prone to over-alkylation, may require slow addition, purification can be challenging.[1][3]

Conclusion

For the N-alkylation of the sterically demanding primary amine, [1-(propan-2-yloxy)cyclohexyl]methanamine, reductive amination stands out as the superior methodology. Its one-pot nature, mild conditions, and, most importantly, inherent selectivity for mono-alkylation make it a highly reliable and efficient choice for drug development professionals. While direct alkylation is a viable alternative, it requires stringent control over reaction conditions to mitigate the pervasive issue of over-alkylation. By understanding the mechanistic principles behind each protocol, researchers can confidently select and execute the optimal strategy for synthesizing these valuable secondary amine building blocks.

References

  • Vertex AI Search. (2024). Reductive Amination - Chemistry Steps.
  • BenchChem. (2025). Preventing over-alkylation of amines in synthesis.
  • Wikipedia. (2024). Reductive amination.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Reddit. (2017). Can someone please explain reductive amination.
  • ResearchGate. (2025). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., et al. (n.d.).
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Chemical and Pharmaceutical Bulletin. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • ACS Publications. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • SciSpace. (n.d.). Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst.
  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Sciencemadness.org. (n.d.). Sodium Triacetoxyborohydride.
  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs.
  • Fu, G. C., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • JoVE. (2025). Video: Preparation of Amines: Alkylation of Ammonia and Amines.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Digital Commons @ USF. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines.
  • CymitQuimica. (n.d.). [1-(Propan-2-yloxy)cyclohexyl]methanamine.
  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Lab-Chemicals.Com. (n.d.). [1-(propan-2-yloxy)cyclohexyl]methanamine.
  • ResearchGate. (2025). (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1.
  • PubChem. (n.d.). N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine.
  • Sigma-Aldrich. (n.d.). (1-cyclohexylpropan-2-yl)(methyl)amine.

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Application

Application Notes and Protocols for Amide Coupling Reactions Using [1-(Propan-2-yloxy)cyclohexyl]methanamine

Introduction: Navigating Steric Hindrance in Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Steric Hindrance in Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmaceuticals.[1] The condensation of a carboxylic acid and an amine is the most common method for its formation.[1] However, the direct reaction is often inefficient, necessitating the activation of the carboxylic acid with a coupling reagent.[2] While numerous protocols exist for this transformation, significant challenges arise when one or both coupling partners are sterically hindered.[3]

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a unique primary amine that presents considerable steric bulk due to the presence of a substituted cyclohexyl ring adjacent to the aminomethyl group. This steric congestion can significantly impede the approach of an activated carboxylic acid, leading to low yields and slow reaction times with standard coupling reagents. This application note provides a comprehensive guide for researchers on the effective use of this sterically demanding building block in amide coupling reactions. We present a proposed synthetic route for the amine, detail robust protocols for its coupling with carboxylic acids, and offer insights into overcoming the challenges posed by its structure.

Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine: A Proposed Route

While not extensively documented, a plausible and efficient synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine can be envisioned starting from cyclohexanone, as outlined below. This proposed multi-step synthesis leverages well-established organic transformations.

Synthesis_of_Amine cluster_0 Step 1: Alkoxylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction A Cyclohexanone B 1-(Propan-2-yloxy)cyclohexan-1-ol A->B 1. Isopropanol, Acid catalyst 2. H2O workup C 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile B->C NaCN, TMSCl DCM D [1-(Propan-2-yloxy)cyclohexyl]methanamine C->D LiAlH4, THF then H2O quench

Caption: Proposed synthetic pathway for [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Step 1: Synthesis of 1-(Propan-2-yloxy)cyclohexan-1-ol Cyclohexanone can be reacted with isopropanol under acidic catalysis to form the corresponding hemiketal. While not explicitly found for this substrate, this is a standard method for protecting ketones and aldehydes.

Step 2: Synthesis of 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile The hydroxyl group of the hemiketal can be converted to a nitrile. A common method for the synthesis of α-alkoxy nitriles is the reaction of a ketone with a cyanide source, such as sodium cyanide, and an activating agent like trimethylsilyl chloride (TMSCl).

Step 3: Reduction of the Nitrile to the Primary Amine The final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[2][4][5][6]

Amide Coupling with a Sterically Hindered Amine: Mechanistic Considerations

The primary challenge in coupling [1-(Propan-2-yloxy)cyclohexyl]methanamine is overcoming the steric barrier. Standard coupling reagents like HATU and EDC/HOBt may prove inefficient as the activated esters they form might not be reactive enough to couple with the bulky amine. More potent coupling strategies are therefore recommended.

One highly effective approach for sterically hindered couplings is the in situ formation of acyl fluorides.[7][8] Acyl fluorides are among the smallest activated carboxylic acid derivatives, minimizing steric repulsion in the transition state.[7] Reagents such as CpFluor can efficiently convert carboxylic acids to their corresponding acyl fluorides under neutral conditions.[9]

Alternatively, phosphonium salt-based coupling reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and are particularly effective for difficult couplings, including those involving N-methylated or other sterically demanding amino acids.[10] Another powerful option is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt that has shown high efficiency for coupling sterically hindered amino acids.[1][11][12][13]

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Amide Formation A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., Acyl-Oxyma) A->C B Potent Coupling Reagent (e.g., COMU, PyAOP) B->C E Tetrahedral Intermediate C->E D [1-(Propan-2-yloxy)cyclohexyl]methanamine D->E F Target Amide E->F G Byproducts E->G

Caption: General workflow for amide coupling with a hindered amine.

Experimental Protocols

The following protocols are designed to maximize the yield and purity of the amide product when using the sterically hindered [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Protocol 1: Amide Coupling using COMU

COMU is a highly efficient coupling reagent, and its byproducts are water-soluble, simplifying purification.[13]

Materials:

  • Carboxylic acid (1.0 eq)

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.1 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add COMU (1.1 eq) in one portion to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature. For particularly challenging substrates, the reaction temperature can be increased to 40-50 °C.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation

This protocol is particularly useful for coupling with electron-deficient or very sterically demanding carboxylic acids.[7][8]

Materials:

  • Carboxylic acid (1.0 eq)

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.2 eq)

  • CpFluor (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add CpFluor (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the acyl fluoride. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed after the recommended time.

  • In a separate flask, dissolve [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.2 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl fluoride solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may require 4-12 hours. Gentle heating to 30-40 °C can accelerate the reaction if it is sluggish.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentClassKey Advantages for Hindered CouplingsPotential Drawbacks
COMU Uronium SaltHigh reactivity, water-soluble byproducts, reduced allergenicity compared to HBTU/HATU.[13]Can be more expensive than carbodiimides.
PyAOP Phosphonium SaltExcellent for highly hindered substrates and minimizes racemization.[10]Byproducts can sometimes be challenging to remove.
CpFluor Fluorinating AgentForms small, highly reactive acyl fluoride intermediates, minimizing steric clash.[9]The reagent may not be as commonly available as standard coupling agents.
EDC/HOBt CarbodiimideCost-effective and widely used for general amide couplings.Often gives low yields with sterically hindered amines.
HATU Uronium SaltMore reactive than HBTU, but may still be insufficient for highly congested couplings.Potential for side reactions with the amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently reactive coupling reagent.- Low reaction temperature.- Switch to a more potent coupling reagent like COMU, PyAOP, or use the acyl fluoride method.- Increase the reaction temperature to 40-60 °C.
Incomplete Reaction - Steric hindrance slowing the reaction rate.- Insufficient reaction time.- Increase the reaction time.- Use a slight excess (1.2-1.5 eq) of the less sterically hindered coupling partner.
Formation of Side Products - Guanidinylation of the amine if using uronium salts like HATU.- Epimerization of the carboxylic acid if it is chiral.- Use a phosphonium salt like PyAOP which does not cause guanidinylation.- For chiral acids, use a reagent known to suppress racemization, such as PyAOP or COMU with a less basic amine like 2,4,6-collidine.
Difficulty in Purification - Byproducts from the coupling reagent co-eluting with the product.- Use a coupling reagent with water-soluble byproducts (e.g., COMU, EDC).- Optimize chromatographic conditions (e.g., different solvent systems).

Conclusion

Amide coupling reactions involving sterically hindered amines such as [1-(Propan-2-yloxy)cyclohexyl]methanamine require careful consideration of the coupling strategy to achieve high yields. Standard protocols are often inadequate. By employing more potent coupling reagents like COMU, PyAOP, or by utilizing the in situ formation of acyl fluorides, researchers can successfully overcome the steric challenges posed by this valuable building block. The protocols and insights provided in this application note are intended to empower scientists in drug discovery and development to confidently incorporate sterically demanding amines into their synthetic workflows, thereby expanding the accessible chemical space for novel therapeutics.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry LibreTexts. (2019, September 3). 22.5: Synthesis of Primary Amines. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 20(27), 5437-5456. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • S. Hünig, E. Lücke, and W. Brenninger. (1961). 1-morpholino-1-cyclohexene. Organic Syntheses, 41, 65. [Link]

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Method

Application Notes and Protocols for the Utilization of [1-(Propan-2-yloxy)cyclohexyl]methanamine in the Synthesis of Heterocyclic Compounds

Introduction: A Versatile Building Block for Medicinal Chemistry Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique structural and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique structural and electronic properties.[1] Nitrogen-containing heterocycles, in particular, are privileged scaffolds in drug discovery, frequently interacting with biological targets with high affinity and specificity.[2] The strategic introduction of diverse substituents onto these core structures is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a versatile primary amine building block that offers a unique combination of a flexible aminomethyl group for chemical transformations and a bulky, lipophilic cyclohexyl moiety. This substituted cyclohexyl group can impart favorable properties to target molecules, such as increased metabolic stability or enhanced binding affinity through hydrophobic interactions.[3] This document provides detailed application notes and robust protocols for the use of [1-(Propan-2-yloxy)cyclohexyl]methanamine as a key synthon in the construction of several important classes of nitrogen-containing heterocycles, including pyrroles, pyrimidines, and imidazoles.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO[CymitQuimica]
Molecular Weight 171.28 g/mol [CymitQuimica]
Appearance Liquid (presumed)General knowledge
Purity Min. 95%[CymitQuimica]

Safety and Handling: [1-(Propan-2-yloxy)cyclohexyl]methanamine is classified as an irritant. [Enamine]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). [Enamine]

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. [Enamine]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. [Enamine]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. [Enamine]

Part 1: Proposed Synthesis of the Starting Material

While the primary focus of this guide is the application of [1-(Propan-2-yloxy)cyclohexyl]methanamine, a plausible synthetic route to the compound itself is presented below for completeness. A reliable method for its preparation is reductive amination, a robust and widely used transformation in organic synthesis.[3][4]

Workflow for Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

cluster_0 Step 1: Formation of 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile cluster_1 Step 2: Reduction to Amine A 1-(Propan-2-yloxy)cyclohexan-1-one D Cyanohydrin Intermediate A->D + TMSCN, cat. ZnI₂ B Trimethylsilyl cyanide (TMSCN) B->D C Catalyst (e.g., ZnI₂) C->D E 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile D->E In situ formation F 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile I [1-(Propan-2-yloxy)cyclohexyl]methanamine F->I 1. LiAlH₄, THF 2. Aqueous Workup G Reducing Agent (e.g., LiAlH₄) G->I H Solvent (e.g., THF) H->I

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis via Reduction of a Nitrile

This protocol outlines a plausible synthesis starting from a ketone precursor, proceeding through a nitrile intermediate. This approach is analogous to the well-established Strecker synthesis pathway.[5][6][7]

Materials:

  • 1-(Propan-2-yloxy)cyclohexan-1-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc iodide (ZnI₂) (0.1 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 1-(Propan-2-yloxy)cyclohexane-1-carbonitrile

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Propan-2-yloxy)cyclohexan-1-one and a catalytic amount of ZnI₂ in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCN dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used directly in the next step.

Step B: Reduction to [1-(Propan-2-yloxy)cyclohexyl]methanamine

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the crude 1-(propan-2-yloxy)cyclohexane-1-carbonitrile from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography to obtain [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Part 2: Application in Heterocycle Synthesis

The primary amino group of [1-(Propan-2-yloxy)cyclohexyl]methanamine is a versatile handle for constructing a variety of nitrogen-containing heterocycles. The sterically demanding substituted cyclohexyl group may require optimization of reaction conditions compared to simpler primary amines.

Application 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[8][9]

Causality of Experimental Choices:

  • Reactants: Hexane-2,5-dione is chosen as a simple, symmetric 1,4-diketone. The primary amine is our title compound.

  • Catalyst: Acetic acid is a common weak acid catalyst that facilitates both imine formation and the subsequent cyclization without promoting side reactions.[9]

  • Solvent & Temperature: Ethanol is a suitable polar protic solvent. Refluxing provides the necessary thermal energy to overcome the activation barrier, which can be higher when using a sterically hindered amine.[10] For particularly stubborn reactions, microwave irradiation can be a powerful alternative to significantly reduce reaction times.[10]

A [1-(Propan-2-yloxy)cyclohexyl]methanamine D N-{[1-(Propan-2-yloxy)cyclohexyl]methyl}-2,5-dimethyl-1H-pyrrole A->D Paal-Knorr Reaction B Hexane-2,5-dione B->D C Ethanol, Acetic Acid (cat.) C->D Reflux

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Materials:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 equiv)

  • Hexane-2,5-dione (1.0 equiv)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve [1-(Propan-2-yloxy)cyclohexyl]methanamine and hexane-2,5-dione in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.

Reactant AmineDiketoneConditionsYield (%)Reference
AnilineHexane-2,5-dioneAcOH, EtOH, Reflux85-95[11]
2,6-DiisopropylanilineHexane-2,5-dioneβ-cyclodextrin, H₂O, 80°C68[12]
Proposed Amine Hexane-2,5-dione AcOH, EtOH, Reflux 60-75 (Expected) -
Application 2: Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[13][14] A variation of this reaction can utilize a primary amine, a β-dicarbonyl compound, and an aldehyde source to construct related pyrimidine systems.

Causality of Experimental Choices:

  • Reactants: In this proposed protocol, we will adapt the synthesis to form a fully substituted pyrimidine. We will use our primary amine, a 1,3-dicarbonyl compound (acetylacetone), and an aldehyde (benzaldehyde).

  • Catalyst: A Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃) or a Brønsted acid can effectively promote the condensation and cyclization steps, even with sterically demanding substrates.[15]

  • Conditions: A solvent-free or high-boiling solvent condition at elevated temperatures is often employed to drive the reaction to completion.

A [1-(Propan-2-yloxy)cyclohexyl]methanamine E Substituted Dihydropyridine Intermediate A->E Multicomponent Reaction B Acetylacetone B->E C Benzaldehyde C->E D Catalyst (e.g., Yb(OTf)₃) D->E Heat G Substituted Pyrimidine E->G Oxidation F Oxidant (e.g., Air, DDQ) F->G

Caption: Multicomponent synthesis of a substituted pyrimidine.

Materials:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add [1-(Propan-2-yloxy)cyclohexyl]methanamine, acetylacetone, benzaldehyde, and Yb(OTf)₃ in acetonitrile.

  • Seal the vial and heat the mixture to 80 °C for 12-24 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Upon consumption of the starting materials, cool the reaction to room temperature. Optional oxidation step: If the corresponding aromatic pyrimidine is desired, an oxidant (e.g., DDQ or simply bubbling air through the reaction) can be introduced at this stage.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target pyrimidine derivative.

Conclusion

[1-(Propan-2-yloxy)cyclohexyl]methanamine serves as a valuable and versatile building block for the synthesis of diverse, N-substituted heterocyclic compounds. The protocols outlined in this guide for the preparation of pyrroles and pyrimidines are based on well-established, robust chemical transformations. While the steric bulk of the substituted cyclohexyl moiety may necessitate slightly more forcing conditions or longer reaction times compared to less hindered amines, these syntheses provide a clear pathway to novel molecular scaffolds. The resulting heterocyclic products, bearing a distinct lipophilic substituent, are promising candidates for screening in drug discovery programs and for applications in materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

  • Wikipedia. (2024). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Rao, H. S. P., & Jothilingam, S. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 719-722. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

  • RSC Publishing. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. RSC Advances. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Fu, N., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H). PMC. [Link]

  • ACS Publications. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry. [Link]

  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (2022). N-heterocycles: Recent Advances in Biological Applications. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • IntechOpen. (2020, June 10). Heterocycles - Synthesis and Biological Activities. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

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  • National Center for Biotechnology Information. (2020). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]

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Application

Scale-Up Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine: An In-Depth Technical Guide

Introduction: Strategic Importance and Synthesis Overview [1-(Propan-2-yloxy)cyclohexyl]methanamine is a key building block in contemporary drug discovery, valued for its unique cycloaliphatic scaffold functionalized wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance and Synthesis Overview

[1-(Propan-2-yloxy)cyclohexyl]methanamine is a key building block in contemporary drug discovery, valued for its unique cycloaliphatic scaffold functionalized with a primary amine and an isopropoxy group. This combination of features can impart favorable pharmacokinetic properties, such as improved metabolic stability and modulated lipophilicity, to active pharmaceutical ingredients (APIs). The scale-up of this intermediate from laboratory to pilot plant and beyond presents a series of chemical and engineering challenges that necessitate a robust, safe, and economically viable synthetic strategy.

This technical guide provides a comprehensive, three-step synthetic route for the multi-kilogram scale production of [1-(propan-2-yloxy)cyclohexyl]methanamine. The synthesis has been designed with a focus on process safety, scalability, and the use of readily available industrial reagents. Each step is detailed with an explanation of the underlying chemical principles, step-by-step protocols, and critical process parameters for successful scale-up.

The overall synthetic pathway is as follows:

Synthesis_Pathway A Cyclohexanone B Cyclohexanone Cyanohydrin A->B Step 1: Cyanohydrin Formation C 1-(Propan-2-yloxy)cyclohexanecarbonitrile B->C Step 2: Williamson Ether Synthesis D [1-(Propan-2-yloxy)cyclohexyl]methanamine C->D Step 3: Nitrile Reduction

Caption: Overall synthetic route for [1-(propan-2-yloxy)cyclohexyl]methanamine.

Part 1: Synthesis of Cyclohexanone Cyanohydrin (Intermediate 1)

The initial step involves the formation of a cyanohydrin from cyclohexanone. This is a classic nucleophilic addition to a carbonyl group, where the cyanide ion attacks the electrophilic carbonyl carbon. The reaction is reversible and base-catalyzed. For scale-up, careful control of temperature and pH is crucial to prevent the retro-reaction and to manage the exothermic nature of the addition.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a cyanide ion on the carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. The use of a slightly basic medium is essential to generate a sufficient concentration of the cyanide nucleophile from a source like KCN or NaCN, without causing significant self-condensation of the cyclohexanone.

Process Safety and Hazard Analysis: Handling Cyanides

CRITICAL: Cyanohydrins are in equilibrium with their starting ketone/aldehyde and hydrogen cyanide (HCN). This equilibrium can shift towards the starting materials under basic conditions or at elevated temperatures, leading to the release of highly toxic HCN gas.

  • pH Control: The reaction and work-up should be conducted under neutral or slightly acidic conditions to maintain the stability of the cyanohydrin.

  • Temperature Management: The reaction is exothermic. A robust cooling system is mandatory for large-scale production to prevent thermal runaway. It is recommended to maintain the reaction temperature between 10-20°C.[1]

  • Ventilation: All operations must be performed in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing capabilities for HCN.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a full-face respirator with a suitable cartridge for acid gases and cyanides, chemically resistant gloves, and a lab coat.[2][3]

  • Emergency Preparedness: An emergency plan must be in place, including access to an emergency shower, eyewash station, and a cyanide antidote kit.[4]

Scale-Up Protocol for Cyclohexanone Cyanohydrin
ParameterValue
Reactants
Cyclohexanone10.0 kg (101.9 mol)
Potassium Cyanide (KCN)7.3 kg (112.1 mol)
Acetic Acid (glacial)6.7 kg (111.6 mol)
Water40 L
Reaction Conditions
Temperature10-15°C
Reaction Time4-6 hours
Work-up & Isolation
Extraction SolventDichloromethane (DCM)
Expected Yield11.5 - 12.0 kg (90-94%)

Step-by-Step Methodology:

  • Reactor Setup: Charge a 100 L jacketed glass reactor with 40 L of water and start chilling to 10°C with vigorous stirring.

  • Cyanide Addition: Carefully add potassium cyanide (7.3 kg) to the chilled water. Stir until fully dissolved.

  • Cyclohexanone Addition: Add cyclohexanone (10.0 kg) to the cyanide solution.

  • Acid Addition: Slowly add glacial acetic acid (6.7 kg) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots. The reaction is typically complete when the cyclohexanone peak is no longer significant.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield cyclohexanone cyanohydrin as a colorless to pale yellow oil. The crude product is typically of sufficient purity for the next step.

Part 2: Synthesis of 1-(Propan-2-yloxy)cyclohexanecarbonitrile (Intermediate 2)

This step involves an etherification of the hydroxyl group of the cyanohydrin. A Williamson ether synthesis is a robust and scalable method for this transformation.[5][6][7] The alkoxide is formed by deprotonating the hydroxyl group with a suitable base, which then undergoes an SN2 reaction with an isopropyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Choice of Alkylating Agent: 2-Bromopropane is a readily available and reactive alkylating agent. An excess is used to ensure complete conversion of the alkoxide.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is inert to the strong base and effectively solvates the intermediate alkoxide.

  • Phase-Transfer Catalysis as an Alternative: For even larger scales or to avoid the use of sodium hydride, a phase-transfer catalyzed (PTC) alkylation could be considered.[6][8][9] This would involve using a quaternary ammonium salt to transport the alkoxide from an aqueous or solid phase into the organic phase to react with the alkyl halide. This can often be performed under milder conditions.

Williamson_Ether_Synthesis A Cyclohexanone Cyanohydrin B Alkoxide Intermediate A->B Deprotonation (NaH) C 1-(Propan-2-yloxy)cyclohexanecarbonitrile B->C SN2 Attack (2-Bromopropane)

Caption: Workflow for the Williamson ether synthesis of the nitrile intermediate.

Scale-Up Protocol for 1-(Propan-2-yloxy)cyclohexanecarbonitrile
ParameterValue
Reactants
Cyclohexanone Cyanohydrin11.5 kg (91.9 mol)
Sodium Hydride (60% dispersion in oil)4.0 kg (100.0 mol)
2-Bromopropane13.5 kg (109.8 mol)
Anhydrous Tetrahydrofuran (THF)100 L
Reaction Conditions
Temperature0°C to reflux
Reaction Time12-18 hours
Work-up & Isolation
Quenching AgentIsopropanol, followed by water
Extraction SolventDiethyl ether
Expected Yield13.0 - 14.0 kg (85-91%)

Step-by-Step Methodology:

  • Reactor Setup: Set up a 200 L reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Charge the reactor with sodium hydride (4.0 kg) and anhydrous THF (50 L).

  • Cyanohydrin Addition: Cool the suspension to 0°C. Slowly add a solution of cyclohexanone cyanohydrin (11.5 kg) in anhydrous THF (50 L) dropwise, maintaining the temperature below 10°C. Hydrogen gas will be evolved; ensure adequate ventilation and monitoring.

  • Alkylation: After the addition is complete, allow the mixture to warm to room temperature and then slowly add 2-bromopropane (13.5 kg).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol (5 L), followed by the slow addition of water (10 L).

  • Work-up: Transfer the mixture to a larger vessel and add 50 L of water. Extract the aqueous layer with diethyl ether (3 x 30 L).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Part 3: Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine (Final Product)

The final step is the reduction of the nitrile to the primary amine. For scale-up, catalytic hydrogenation is often preferred over metal hydride reductions due to safety, cost, and waste considerations. Raney® Nickel is a highly effective and widely used catalyst for this transformation.

Mechanism Insight: The catalytic hydrogenation of a nitrile involves the sequential addition of hydrogen across the carbon-nitrogen triple bond. An intermediate imine is formed, which is then further reduced to the primary amine. A common side reaction is the formation of secondary and tertiary amines. The addition of ammonia to the reaction mixture can suppress the formation of these byproducts by shifting the equilibrium away from the condensation of the primary amine with the intermediate imine.

Process Safety and Hazard Analysis: Catalytic Hydrogenation
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation must be carried out in a specialized high-pressure reactor (autoclave) designed for such reactions.

  • Raney® Nickel: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.[4] The catalyst should be filtered carefully after the reaction and kept wet.

  • Pressure and Temperature Monitoring: The reactor must be equipped with reliable pressure and temperature monitoring and control systems.

Scale-Up Protocol for [1-(Propan-2-yloxy)cyclohexyl]methanamine
ParameterValue
Reactants
1-(Propan-2-yloxy)cyclohexanecarbonitrile13.0 kg (77.7 mol)
Raney® Nickel (50% slurry in water)1.3 kg
Ethanol100 L
Ammonia (7N solution in Methanol)10 L
Reaction Conditions
Hydrogen Pressure500-700 psi
Temperature80-100°C
Reaction Time8-12 hours
Work-up & Isolation
FiltrationThrough Celite®
Purification MethodFractional vacuum distillation
Expected Yield11.0 - 12.0 kg (82-90%)

Step-by-Step Methodology:

  • Catalyst Preparation: In the hydrogenation reactor, carefully wash the Raney® Nickel slurry (1.3 kg) with ethanol to remove the water.

  • Reactor Charging: Add the solution of 1-(propan-2-yloxy)cyclohexanecarbonitrile (13.0 kg) in ethanol (100 L) and the methanolic ammonia solution (10 L) to the reactor containing the catalyst.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 500-700 psi and heat to 80-100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with ethanol at all times.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude amine is then purified by fractional vacuum distillation to yield the final product as a colorless liquid.

Characterization and Data

Intermediate 1: Cyclohexanone Cyanohydrin

  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 132 °C at 19 mmHg.[10]

  • 13C NMR (CDCl3): Expected peaks around δ 120 (CN), 70 (C-OH), and in the range of 20-40 for the cyclohexyl carbons.

Intermediate 2: 1-(Propan-2-yloxy)cyclohexanecarbonitrile

  • Appearance: Colorless oil.

  • Boiling Point (estimated): ~90-100 °C at 10 mmHg (based on similar structures).

  • 13C NMR (CDCl3): Expected peaks around δ 120 (CN), 75-80 (C-O), 68-72 (CH of isopropyl), and in the range of 20-40 for the cyclohexyl and methyl carbons. The nitrile carbon chemical shift can be indicative of its axial or equatorial position on the cyclohexane ring.[11]

Final Product: [1-(Propan-2-yloxy)cyclohexyl]methanamine

  • Appearance: Colorless liquid.

  • Molecular Formula: C10H21NO

  • Molecular Weight: 171.28 g/mol

  • Boiling Point (estimated): ~210-220 °C at atmospheric pressure. High boiling point necessitates vacuum distillation for purification.

  • 1H NMR (CDCl3): Expected signals for the cyclohexyl protons, the CH of the isopropoxy group, the two CH3 groups of the isopropoxy group, the CH2 of the aminomethyl group, and the NH2 protons.

  • 13C NMR (CDCl3): Expected signals for all 10 carbons.

  • IR (neat): Characteristic N-H stretching bands for a primary amine (around 3300-3400 cm-1), C-H stretching bands, and a C-O stretching band.

Conclusion

The three-step synthesis outlined in this guide provides a scalable and robust pathway to [1-(propan-2-yloxy)cyclohexyl]methanamine. The described protocols emphasize process safety, particularly in the handling of cyanides and in the execution of high-pressure hydrogenation. By carefully controlling reaction parameters and implementing the recommended safety procedures, this valuable building block can be produced in multi-kilogram quantities to support pharmaceutical development and manufacturing.

References

  • McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4203.
  • Cole-Parmer. (2004).
  • Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
  • BenchChem. (2025).
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetone Cyanohydrin.
  • McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4203. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Chemistry LibreTexts. (2020).
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  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 70-79.
  • PrepChem.com. Synthesis of Production of Cyclohexanone Cyanohydrin.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • CRDEEP Journals. (2016).
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  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
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  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available at: [Link]

  • Fleming, F. F., & Zhang, Z. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 70(6), 2200–2204.
  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]

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Sources

Method

Greener Routes to a Cornerstone of Modern Chemistry: Advanced Protocols for Primary Amine Synthesis

Introduction: The Imperative for Greener Amine Synthesis Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Amine Synthesis

Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, however, has traditionally relied on methods that are often atom-inefficient and generate significant waste, such as the Gabriel and Hofmann rearrangements.[2] The principles of green chemistry demand a paradigm shift towards more sustainable and environmentally benign synthetic methodologies.[3][4] This guide provides an in-depth exploration of modern, green approaches to primary amine synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the core principles and practical applications of biocatalysis, catalytic hydrogenation of nitriles, and reductive amination of carbonyl compounds, providing a toolkit for cleaner, more efficient amine production.

I. Biocatalytic Asymmetric Synthesis of Primary Amines using ω-Transaminases

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and environmentally friendly routes to chiral amines.[5][6] Among the various enzyme classes, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of primary amines from prochiral ketones.[7][8]

The Principle of ω-Transaminase Catalysis

ω-Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a ketone or aldehyde acceptor, yielding a new amine and a ketone or aldehyde byproduct.[6][7] The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor.[7] The key advantage of this method lies in its exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), and its operation under mild, aqueous conditions.[9][10]

Workflow for Biocatalytic Amine Synthesis

Biocatalytic Amine Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Enzyme ω-Transaminase Selection & Preparation ReactionVessel Bioreactor/Reaction Vessel (Aqueous Buffer, pH 7-9) Enzyme->ReactionVessel Substrates Ketone Substrate & Amine Donor Substrates->ReactionVessel Cofactor PLP Cofactor Cofactor->ReactionVessel Extraction Product Extraction (e.g., with Ethyl Acetate) ReactionVessel->Extraction Reaction Completion Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Chiral HPLC/GC Analysis (for ee determination) Purification->Analysis

Caption: Workflow for biocatalytic synthesis of primary amines using ω-transaminases.

Protocol: Asymmetric Synthesis of a Chiral Primary Amine

This protocol describes a general procedure for the asymmetric synthesis of a chiral primary amine from a prochiral ketone using an ω-transaminase.

Materials:

  • ω-Transaminase (commercially available or expressed in-house)

  • Prochiral ketone substrate

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the ketone substrate (e.g., 50 mM) and the amine donor (e.g., 1 M, a large excess is often used to drive the equilibrium) in the potassium phosphate buffer.

  • Cofactor Addition: Add PLP to a final concentration of 1 mM.

  • Enzyme Addition: Add the ω-transaminase to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-40 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with an aqueous base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3 x reaction volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude primary amine.

  • Purification and Analysis: Purify the crude product by flash chromatography if necessary. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Parameter Typical Range Notes
Substrate Concentration 10-200 mMHigher concentrations can lead to substrate or product inhibition.[7]
Amine Donor Excess 10-20 equivalentsDrives the reaction equilibrium towards product formation.[7]
pH 7.0 - 9.0Optimal pH is enzyme-dependent.
Temperature 25 - 45 °CHigher temperatures can increase reaction rate but may decrease enzyme stability.[8]
Enantiomeric Excess (ee) >95%A key advantage of biocatalysis.[10]

II. Catalytic Hydrogenation of Nitriles: A Clean and Atom-Economical Approach

The catalytic hydrogenation of nitriles is a highly atom-economical method for the synthesis of primary amines, with molecular hydrogen as the reducing agent and water as the only theoretical byproduct.[11][12] This method is widely used in industry due to its efficiency and the availability of nitrile starting materials.[13][14]

The Challenge of Selectivity

A primary challenge in nitrile hydrogenation is controlling the selectivity towards the primary amine.[15] Over-reaction can lead to the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate.[15]

Strategies for Selective Primary Amine Synthesis
  • Ammonia Addition: The addition of ammonia to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines.[16]

  • Catalyst Design: The choice of catalyst and support is crucial. Nickel- and cobalt-based catalysts are often used.[11][16] Recent research has focused on developing highly dispersed catalysts on supports like SiC that can achieve high selectivity to the primary amine even without the addition of ammonia.[11]

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can significantly influence the selectivity.

Reaction Pathway for Nitrile Hydrogenation

Nitrile Hydrogenation Pathway Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H2 (Catalyst) PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2 (Catalyst) SecondaryImine R-CH=N-CH2-R (Secondary Imine) Imine->SecondaryImine + R-CH2-NH2 - NH3 SecondaryAmine (R-CH2)2NH (Secondary Amine) SecondaryImine->SecondaryAmine + H2 (Catalyst)

Caption: Reaction pathway for the hydrogenation of nitriles, showing the formation of primary and secondary amines.

Protocol: Selective Hydrogenation of a Nitrile to a Primary Amine

This protocol outlines a general procedure for the selective hydrogenation of a nitrile to a primary amine using a heterogeneous catalyst.

Materials:

  • Nitrile substrate

  • Heterogeneous catalyst (e.g., Raney Nickel, Raney Cobalt, or a supported Ni catalyst)[11][16]

  • Solvent (e.g., methanol, ethanol, or THF)

  • Ammonia (optional, as an aqueous solution or gas)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Charging: To a high-pressure reactor, add the nitrile substrate, the solvent, and the catalyst (typically 1-10 wt% of the substrate).

  • Ammonia Addition (Optional): If using ammonia to enhance selectivity, it can be added as an aqueous solution or purged into the reactor as a gas.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 bar). Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples via GC or TLC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.[17]

  • Work-up: Remove the solvent under reduced pressure. The resulting crude primary amine can be purified by distillation or crystallization.

Parameter Typical Range Notes
Catalyst Raney Ni, Raney Co, Pd/C, Ni/SiCCatalyst choice is critical for selectivity.[11][13]
Hydrogen Pressure 10 - 100 barHigher pressure generally increases the reaction rate.
Temperature 50 - 150 °CHigher temperatures can lead to side reactions.
Solvent Alcohols, THF, DioxaneThe solvent can influence catalyst activity and selectivity.
Ammonia OptionalSuppresses the formation of secondary amines.[16]

III. Reductive Amination of Carbonyl Compounds: A Versatile and Green Approach

Reductive amination is a powerful and versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones.[1][18] From a green chemistry perspective, the direct one-pot reductive amination using ammonia and molecular hydrogen is highly desirable as it offers high atom economy.[1][19]

Mechanism and Key Considerations

The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with ammonia, followed by the reduction of this intermediate to the amine.[14][20] A key challenge is to achieve high selectivity for the primary amine, as the product can further react with the carbonyl starting material to form secondary and tertiary amines.[1]

Catalyst Systems for Green Reductive Amination

A variety of homogeneous and heterogeneous catalysts have been developed for this transformation.[1][19] Noble metal-based catalysts (e.g., Rh, Ru, Pt) have shown high activity, but their cost and toxicity are concerns.[1] Consequently, there is a strong interest in developing catalysts based on more abundant and less toxic metals like nickel.[1] For instance, Ni nanoparticles supported on γ-Al2O3 have been reported as a highly active and selective heterogeneous catalyst for the synthesis of primary amines via reductive amination.[1]

Experimental Workflow for Reductive Amination

Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carbonyl Aldehyde or Ketone Reactor High-Pressure Reactor Carbonyl->Reactor Ammonia Ammonia (Nitrogen Source) Ammonia->Reactor Hydrogen Hydrogen (Reducing Agent) Hydrogen->Reactor Catalyst Catalyst (e.g., Ni/Al2O3) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation/Crystallization Evaporation->Purification

Caption: General experimental workflow for the catalytic reductive amination of carbonyl compounds.

Protocol: One-Pot Reductive Amination of a Ketone to a Primary Amine

This protocol provides a general method for the direct reductive amination of a ketone to a primary amine using a heterogeneous catalyst.

Materials:

  • Ketone or aldehyde substrate

  • Heterogeneous catalyst (e.g., Ni/Al2O3)[1]

  • Solvent (e.g., methanol, ethanol)

  • Aqueous ammonia solution

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine the ketone substrate, the solvent, the aqueous ammonia solution, and the catalyst.

  • Inert Atmosphere: Seal the reactor and purge it several times with nitrogen to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction's progress by analyzing aliquots using GC or LC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to ambient temperature and carefully release the pressure.

  • Catalyst Separation: Remove the catalyst by filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude primary amine can then be purified by distillation, crystallization, or chromatography.

Parameter Typical Range Notes
Catalyst Loading 1-5 mol%Lower catalyst loading is desirable for cost-effectiveness.
Hydrogen Pressure 20-60 barInfluences reaction rate and selectivity.
Temperature 80-160 °CHigher temperatures can favor side reactions.
Ammonia Concentration ExcessA high concentration of ammonia favors the formation of the primary amine.[21]
Substrate Scope BroadApplicable to a wide range of aldehydes and ketones.[1]

Conclusion: Towards a More Sustainable Future for Amine Synthesis

The transition to greener synthetic methods is not merely an academic exercise but a necessity for the long-term sustainability of the chemical industry. The biocatalytic, catalytic hydrogenation, and reductive amination approaches detailed in this guide represent significant strides in the environmentally responsible synthesis of primary amines. By embracing these technologies, researchers and drug development professionals can not only reduce the environmental impact of their work but also often achieve higher efficiencies and selectivities. The continued development of novel catalysts, improved enzyme engineering, and the use of sustainable solvents will undoubtedly further expand the green chemistry toolkit for amine synthesis.

References

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.
  • Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Publications.
  • 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing).
  • A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines. Green Chemistry (RSC Publishing).
  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. PMC.
  • Catalytic Reduction of Nitriles. Thieme.
  • Biocatalysis versus chemocatalysis. Manufacturing Chemist.
  • The Industrial Age of Biocatalytic Transamination. PMC.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems. RSC Publishing.
  • Amine synthesis by amide reduction. Organic Chemistry Portal.
  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. ACS Omega.
  • Hydrogenation of nitriles to produce amines. Google Patents.
  • Amine Transaminases in Biocatalytic Amine Synthesis. Diva-Portal.org.
  • Overview of the present review: synthesis of green amines starting from... ResearchGate.
  • The economies of synthesis. PMC - NIH.
  • AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES. FP7 - CORDIS.
  • Green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides over recyclable CoFe2O4 NPs. RSC Publishing.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Atom economy. Wikipedia.
  • Synthesis and Reactions of Amines and Amides. OrgoSolver.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Nitrile Reduction. Wordpress.
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  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. PMC.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide

Target Compound: Crude [1-(Propan-2-yloxy)cyclohexyl]methanamine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Crude [1-(Propan-2-yloxy)cyclohexyl]methanamine Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating[1-(Propan-2-yloxy)cyclohexyl]methanamine. This molecule presents a unique purification challenge: it combines a highly lipophilic core (a cyclohexane ring with an isopropoxy ether linkage) with a strongly basic primary amine.

Below, you will find quantitative data, diagnostic troubleshooting FAQs, and self-validating standard operating protocols (SOPs) designed to ensure high-yield, high-purity recovery.

Part 1: Quantitative Physicochemical Data

To design an effective purification strategy, we must first establish the baseline properties of the target molecule.

Table 1: Physicochemical Properties & Partitioning Data

ParameterValueMechanistic ImplicationReference
Molecular Formula C₁₀H₂₁NODictates mass spec (M+H)⁺ targeting.1
Molecular Weight 171.28 g/mol Low MW indicates potential volatility; avoid high-heat drying.[[1]]()
Target Purity ≥ 95%Minimum threshold for biological assays or downstream synthesis.1
TLC R_f (Bare Silica) ~0.1Severe tailing due to irreversible silanol binding.2
TLC R_f (Amine-Silica) ~0.4Sharp spot in Hexane/EtOAc (1:1) due to masked silanols.2
Part 2: Purification Strategy Workflows

Before diving into specific troubleshooting, it is critical to select the correct purification vector based on your impurity profile.

StrategyWorkflow Start Crude Mixture [1-(Propan-2-yloxy)cyclohexyl]methanamine Decision Primary Impurity Type? Start->Decision Neutral Neutral/Acidic (Unreacted starting materials) Decision->Neutral Basic Basic (Secondary/Tertiary Amines) Decision->Basic ABExt Acid-Base Extraction (Isolates primary amine) Neutral->ABExt Chroma Amine-Functionalized Silica or C18 Reversed-Phase Basic->Chroma Val1 Validation: Ninhydrin Stain (Aqueous phase = Purple) ABExt->Val1 Val2 Validation: LC-MS / TLC (Sharp peak, no tailing) Chroma->Val2 Pure Pure Free Base (>95% Purity) Val1->Pure Val2->Pure

Logical workflow for selecting a purification strategy based on impurity profiling.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe product loss and streaking during normal-phase silica gel chromatography? Causality: [1-(Propan-2-yloxy)cyclohexyl]methanamine is a strongly basic primary amine. The nitrogen lone pair acts as a hydrogen bond acceptor and a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on bare silica gel. This acid-base interaction causes irreversible adsorption and severe band broadening. Solution: Transition to an amine-functionalized silica stationary phase (e.g., KP-NH). The amine-modified surface masks the acidic silanols, preventing the secondary interactions that cause tailing 2. If bare silica must be used, you must modify your mobile phase with 1-5% triethylamine (Et₃N) to competitively bind the silanol sites.

Q2: During the acidic aqueous wash (1M HCl), my amine isn't fully extracting into the aqueous layer. Why? Causality: While the protonated amine (hydrochloride salt) is highly polar, the molecule possesses a bulky, lipophilic 1-isopropoxycyclohexyl core. This high hydrophobic surface area can cause the salt to act as a surfactant, leading to emulsion formation, or allowing it to partition into moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate. Solution: Use a strictly non-polar solvent, such as diethyl ether or hexanes, for the initial organic dissolution. This maximizes the dielectric contrast between the phases, forcing the hydrochloride salt entirely into the aqueous layer.

Q3: How can I remove trace structurally related secondary amines without using chromatography? Causality: Primary amines have less steric hindrance around the nitrogen atom compared to secondary or tertiary amines. This structural feature allows primary amines to form more stable, tightly packed crystal lattices when converted to specific salts. Solution: Perform a selective precipitation by converting the crude free base into its hydrochloride salt. Dissolve the crude mixture in dry diethyl ether and slowly add anhydrous ethereal HCl. The primary amine salt will precipitate as a white solid, leaving bulkier, more lipophilic secondary amine impurities dissolved in the mother liquor 3.

Q4: Can I use Reversed-Phase (C18) chromatography for this molecule? Causality: Yes. Highly polar compounds and basic amines often separate efficiently on C18 media because the hydrophobic stationary phase relies on van der Waals interactions rather than polar/acid-base interactions, completely eliminating silanol-induced tailing 4. Solution: Use a C18 reversed-phase flash column with a Water/Acetonitrile gradient. Ensure you modify the mobile phase with a basic buffer (e.g., 0.1% NH₄OH) to keep the molecule in its free base form for maximum retention, or 0.1% Formic Acid if your goal is rapid elution and LC-MS detection.

Part 4: Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate [1-(Propan-2-yloxy)cyclohexyl]methanamine from neutral and acidic impurities.

AcidBaseWorkflow Step1 Dissolve Crude in Et2O Step2 Add 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Amine-HCl Salt) Split1->Aq1 Retain Step3 Add 6M NaOH to pH >12 Aq1->Step3 Step4 Extract with DCM Step3->Step4 Split2 Phase Separation Step4->Split2 Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Phase (Free Base Amine) Split2->Org2 Retain

Step-by-step phase separation workflow for the acid-base extraction of the primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 20 mL of diethyl ether.

  • Acidification: Add 20 mL of 1M HCl (aq). Stir vigorously for 10 minutes to ensure complete protonation.

    • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. The aqueous layer must show a dark purple spot (confirming the primary amine is present), while the organic layer should be negative.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 10 mL of diethyl ether to remove residual neutral lipophiles. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH (aq) dropwise until the pH is >12.

    • Self-Validation Checkpoint: Verify the pH with indicator paper. The solution must turn turbid/cloudy, visually confirming the precipitation of the insoluble free base amine.

  • Extraction: Extract the turbid aqueous layer with 3 x 15 mL of Dichloromethane (DCM).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: Amine-Functionalized Flash Chromatography

Objective: Separate the primary amine from structurally similar basic impurities (e.g., secondary amines) that cannot be removed via extraction.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate an amine-functionalized silica cartridge (e.g., Biotage KP-NH) with 100% Hexanes.

  • Loading: Dissolve the crude free base in a minimum volume of DCM (or dry load onto Celite) and apply it to the column.

  • Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexanes over 10 column volumes. Crucial: Do not add Et₃N or NH₄OH modifiers to the mobile phase, as the stationary phase already masks the acidic silanols.

    • Self-Validation Checkpoint: Monitor fractions via TLC (Ninhydrin stain). The target primary amine will elute as a sharp, symmetrical spot without the characteristic "comet tail" seen on bare silica.

References
  • CymitQuimica. "[1-(Propan-2-yloxy)cyclohexyl]methanamine Product Information." cymitquimica.com. 1

  • Biotage. "Is there an easy way to purify organic amines?" biotage.com. 2

  • ACS Publications. "Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers." acs.org. 3

  • Teledyne ISCO. "Purification of primary amines using C-18 reversed phase column." teledyneisco.com. 4

Sources

Optimization

Optimizing reaction yield for [1-(Propan-2-yloxy)cyclohexyl]methanamine synthesis.

Welcome to the technical support center for the synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0). This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most reliable and scalable synthetic route to prepare [1-(Propan-2-yloxy)cyclohexyl]methanamine?

The synthesis of this primary amine is most effectively approached via two primary pathways, both commencing from the readily available starting material, cyclohexanone. The choice between them often depends on the availability of specific reagents and the desired scale of the reaction.

  • Route A: The Nitrile Reduction Pathway. This is a robust and highly reliable two-step method. It involves the formation of a stable nitrile intermediate, which is then reduced to the target primary amine. This pathway offers excellent control and generally high yields.

  • Route B: The Reductive Amination Pathway. This route can be performed as a "one-pot" synthesis, which is often more efficient in terms of time and resources.[1] It involves the in-situ formation and subsequent reduction of an imine intermediate from the corresponding aldehyde.[2][3]

Below is a high-level overview of these two strategic approaches.

Synthetic_Routes cluster_0 cluster_1 Start Cyclohexanone Intermediate_Nitrile 1-(Propan-2-yloxy)cyclohexane carbonitrile Start->Intermediate_Nitrile Strecker or Cyanohydrin/ Williamson Ether Synthesis Intermediate_Aldehyde 1-(Propan-2-yloxy)cyclohexane carbaldehyde Start->Intermediate_Aldehyde Aldehyde Synthesis (e.g., Vilsmeier-Haack) Product [1-(Propan-2-yloxy)cyclohexyl] methanamine Intermediate_Nitrile->Product Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Intermediate_Aldehyde->Product Reductive Amination (NH3, Reducing Agent)

Caption: High-level comparison of the two primary synthetic routes.

FAQ 2: My synthesis of the 1-(propan-2-yloxy)cyclohexanecarbonitrile intermediate (Route A) is failing. What are the common pitfalls?

The formation of this key nitrile intermediate is critical. Low yields or complete failure often stem from issues in the initial cyanohydrin formation or the subsequent etherification step. A common and effective method is a variation of the Strecker synthesis or a two-step cyanohydrin formation followed by a Williamson ether synthesis.

Common Issues & Solutions:

  • Issue: Low Conversion of Cyclohexanone: The equilibrium for cyanohydrin formation can be unfavorable.

    • Causality: The reaction is reversible. To drive it forward, it is crucial to use a stoichiometric excess of the cyanide source and maintain optimal pH.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a cyanide source like KCN or NaCN. The reaction is typically catalyzed by a weak base or run under slightly acidic conditions to generate HCN in situ, which then attacks the carbonyl. Ensure your starting cyclohexanone is pure.

  • Issue: Failure of the Etherification Step: The hydroxyl group of the cyanohydrin is not being alkylated by the isopropyl source.

    • Causality: The hydroxyl group is not a sufficiently strong nucleophile. It must be deprotonated by a strong base to form an alkoxide. Furthermore, the choice of the isopropyl source is critical to avoid elimination side reactions.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to deprotonate the cyanohydrin. Add the base at a reduced temperature (e.g., 0 °C) before slowly adding your isopropyl alkylating agent (e.g., 2-bromopropane or isopropyl tosylate). Using a phase-transfer catalyst can also improve yields in some systems.

  • Issue: Competing Elimination Reactions: When using 2-bromopropane or a similar secondary halide, the strong base required for deprotonation can promote E2 elimination, forming propene instead of the desired ether.

    • Causality: Sodium hydride is a strong base. If the temperature is too high, it can favor elimination over substitution (SN2).

    • Solution: Maintain a low reaction temperature during and after the addition of the alkylating agent. Consider using a less hindered base or a different solvent system. Using isopropyl tosylate can sometimes be more effective than the bromide as it has a better leaving group.

Recommended Protocol: Two-step Synthesis of the Nitrile Intermediate A detailed protocol for this step can be found in the "Experimental Protocols" section below.

FAQ 3: My nitrile reduction to the final amine is giving low yields. How can I optimize it?

The reduction of the nitrile group to a primary amine is a powerful transformation, but it requires potent reducing agents and careful control of reaction conditions.

Optimization Strategies:

  • Choice of Reducing Agent: The effectiveness of the reduction is highly dependent on the reagent used.

    • Lithium Aluminum Hydride (LiAlH₄): This is the gold standard for nitrile reductions, typically providing high yields. It requires strictly anhydrous conditions and a careful workup procedure.

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is a "greener" alternative.[4] This method can sometimes be slower and may require high pressures and temperatures. The catalyst activity can also be a source of variability.

    • Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles. However, in the presence of a catalyst like cobalt(II) chloride (CoCl₂), its reducing power is enhanced, offering a milder alternative to LiAlH₄.

  • Solvent and Temperature:

    • For LiAlH₄ reductions, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are mandatory. The reaction is typically started at 0 °C and then refluxed to ensure completion.

    • For catalytic hydrogenation, alcohols like methanol or ethanol are common solvents.

  • Workup Procedure:

    • The workup for LiAlH₄ reactions is critical. A Fieser workup (sequential addition of water, then NaOH solution, then more water) is standard for safely quenching the reaction and precipitating aluminum salts, which can then be filtered off.[5] Improper workup can lead to the formation of emulsions or loss of product.

Troubleshooting Flowchart for Nitrile Reduction

Nitrile_Reduction_Troubleshooting Start Low Yield in Nitrile Reduction Check_Reagent Is the reducing agent active? (e.g., fresh LiAlH4) Start->Check_Reagent Check_Conditions Are reaction conditions optimal? (Anhydrous solvent? Correct temp?) Check_Reagent->Check_Conditions Yes Outcome_Reagent_No Use fresh, high-purity reducing agent. Check_Reagent->Outcome_Reagent_No No Check_Workup Was the workup procedure correct? (Emulsion formation?) Check_Conditions->Check_Workup Yes Outcome_Conditions_No Ensure solvent is dry. Verify temperature control. Increase reaction time. Check_Conditions->Outcome_Conditions_No No Outcome_Workup_No Optimize workup. (e.g., Fieser method for LiAlH4). Use filter aids (Celite). Check_Workup->Outcome_Workup_No No Final_Check Consider alternative reducing agent or catalytic hydrogenation. Check_Workup->Final_Check Yes Outcome_Reagent_Yes Reagent is active Outcome_Conditions_Yes Conditions are correct Outcome_Workup_Yes Workup was correct

Caption: A logical workflow for troubleshooting low yields in the nitrile reduction step.

FAQ 4: I am attempting a one-pot reductive amination (Route B). What are the critical parameters for success?

One-pot reductive amination is efficient but requires a delicate balance of conditions to favor imine formation before reduction.[1][6]

Critical Parameters:

  • pH Control: This is arguably the most critical factor. The reaction requires a slightly acidic medium (typically pH 5-6).

    • Causality: Acid catalyzes the dehydration of the hemiaminal intermediate to the imine. If the pH is too low (too acidic), the starting amine (in this case, ammonia or an ammonia source) will be protonated and become non-nucleophilic. If the pH is too high (basic), the dehydration step will be too slow.[6]

    • Solution: Use a weak acid catalyst, such as acetic acid, or a buffer system to maintain the optimal pH range.

  • Choice of Reducing Agent: You must use a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.

    • Causality: A strong reducing agent like NaBH₄ will rapidly reduce the starting aldehyde to an alcohol, preventing imine formation.[3]

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this reaction because it is less reactive at neutral/acidic pH and selectively reduces the protonated iminium ion.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative that is also highly effective and often provides faster reaction rates.[3]

  • Ammonia Source: Gaseous ammonia can be used, but it is often more convenient to use a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) or an ammonium salt like ammonium acetate, which can also act as a buffer.

Summary of Reductive Amination Conditions

ParameterRecommended ConditionRationale
Aldehyde 1.0 equivLimiting reagent
Ammonia Source 1.5 - 3.0 equiv (e.g., NH₄OAc)Drives imine formation equilibrium
Reducing Agent 1.2 - 1.5 equiv (NaBH(OAc)₃ or NaBH₃CN)Selective for imine reduction[3]
Solvent Dichloromethane (DCE), Methanol (MeOH)Common solvents that do not react with reagents
pH ~5-6Optimal for imine formation catalysis[6]
Temperature Room TemperatureGenerally sufficient for the reaction to proceed
FAQ 5: How do I purify the final product and remove persistent impurities?

Purification of the target amine often requires separating it from unreacted starting materials and reaction byproducts. A standard acid-base extraction is highly effective for isolating amines.

Purification Strategy:

  • Initial Quench & Extraction: After the reaction is complete, quench it carefully (e.g., with water or a mild acid). Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction:

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted nitrile or aldehyde) remain in the organic layer.

    • Separate the layers. Discard the organic layer containing the impurities.

    • Basify the acidic aqueous layer with a strong base (e.g., 2-4M NaOH) until the pH is >12. This deprotonates the amine, causing it to precipitate or become soluble in a fresh organic solvent.

    • Extract the free amine back into a fresh organic solvent (3x extractions).

  • Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[7][8]

  • Final Polish (If Needed): If the product is still not pure enough, distillation under reduced pressure or flash column chromatography on silica gel (often using a mobile phase containing a small amount of triethylamine to prevent streaking) can be employed.

FAQ 6: How do I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized [1-(Propan-2-yloxy)cyclohexyl]methanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the cyclohexyl protons, the methine and methyl protons of the isopropoxy group, and the aminomethyl (-CH₂NH₂) protons. The integration of these signals should match the expected proton count.

    • ¹³C NMR: Expect 10 distinct carbon signals corresponding to the molecular formula C₁₀H₂₁NO.[9]

  • Mass Spectrometry (MS):

    • Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 171.28 g/mol .[9]

  • Infrared (IR) Spectroscopy:

    • Look for the characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O stretch of the ether linkage (around 1050-1150 cm⁻¹). The absence of a strong C≡N stretch (~2250 cm⁻¹) or C=O stretch (~1715 cm⁻¹) would indicate the complete conversion of the nitrile or aldehyde starting material, respectively.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Propan-2-yloxy)cyclohexanecarbonitrile (Intermediate for Route A)

Caution: This procedure involves sodium cyanide, which is extremely toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • To a stirred solution of cyclohexanone (1.0 equiv) in dichloromethane (DCM) at 0 °C, add a solution of sodium cyanide (1.1 equiv) in water.

  • Slowly add acetic acid (1.2 equiv) dropwise, ensuring the temperature remains below 10 °C. Stir at room temperature for 4-6 hours until TLC indicates complete consumption of cyclohexanone. This forms the cyanohydrin in situ.

  • Transfer the reaction mixture to a new flask containing a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C. Caution: Flammable hydrogen gas is evolved.

  • Allow the mixture to stir for 1 hour at 0 °C.

  • Add 2-bromopropane (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction of Nitrile to [1-(Propan-2-yloxy)cyclohexyl]methanamine (Route A)

Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-(propan-2-yloxy)cyclohexanecarbonitrile (1.0 equiv) in anhydrous THF dropwise via an addition funnel.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser workup: a. Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams). b. Add 15% aqueous NaOH solution (X mL). c. Add water (3X mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude amine can then be purified using the acid-base extraction procedure described in FAQ 5.

References

  • Vertex AI Search. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Usiena air. Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Syntheses. Procedure for 2-Bromo-2-cyclohexen-1-one. Available from: [Link]

  • Greener Education Materials (GEMs). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one. Available from: [Link]

  • Google Patents. Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • PubChem. N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine. Available from: [Link]

  • SCIRP. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Available from: [Link]

  • ResearchGate. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Available from: [Link]

  • SpringerLink. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Available from: [Link]

  • NIH National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • Organic Syntheses. 1-acetylcyclohexanol. Available from: [Link]

  • AWS. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Available from: [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2019. Available from: [Link]

  • ScholarWorks@GVSU. Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

  • Google Patents. 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • PubChem. (Cyclohexylmethyl)(propyl)amine. Available from: [Link]

  • ResearchGate. Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine. As a versatile building block in medicinal chemistry, the effi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine. As a versatile building block in medicinal chemistry, the efficient and clean synthesis of this primary amine is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its synthesis, primarily via the reductive amination of a suitable ketone precursor. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine. The proposed synthetic pathway is the one-pot reductive amination of 1-(propan-2-yloxy)cyclohexanone with ammonia.

Q1: My reaction has a low yield of the desired primary amine, and I observe significant amounts of a byproduct with a mass corresponding to the starting ketone. What is the likely cause and how can I fix it?

A1: This is a classic issue in reductive amination where the reduction of the starting ketone competes with the formation of the imine intermediate.[1][2]

  • Causality: The reducing agent you are using is likely too reactive and non-selective. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce the ketone to the corresponding alcohol, 1-(propan-2-yloxy)cyclohexanol, before it has a chance to react with ammonia to form the imine. This side reaction is particularly problematic if the imine formation is slow.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones but efficiently reduces the imine or iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations because they are more reactive at the slightly acidic pH that favors imine formation.[3][4]

    • pH Control: The formation of the imine from the ketone and ammonia is typically favored under weakly acidic conditions (pH 4-6).[5] This is because the acid catalyzes the dehydration of the hemiaminal intermediate. However, if the pH is too low, the ammonia will be protonated to ammonium, which is not nucleophilic and will not react with the ketone. You can use a buffer, such as ammonium acetate, which serves as both the ammonia source and a pH buffer.

    • Stepwise Procedure: If the one-pot method continues to give low yields, consider a two-step procedure. First, form the imine by reacting 1-(propan-2-yloxy)cyclohexanone with ammonia, often with azeotropic removal of water to drive the equilibrium towards the imine.[1] Then, in a separate step, reduce the isolated imine. This approach avoids the competing ketone reduction.

Q2: I've successfully synthesized the target primary amine, but my product is contaminated with significant amounts of secondary and tertiary amine byproducts. How can I suppress this over-alkylation?

A2: The formation of secondary and tertiary amines is a common side reaction where the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.[6]

  • Causality: The newly formed, and highly reactive, primary amine can compete with ammonia to attack the carbonyl group of the starting ketone. This forms a new imine, which is then reduced to a secondary amine. This secondary amine can, in turn, react again to form a tertiary amine. This is a classic example of over-alkylation.[3]

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a large excess of ammonia relative to the ketone. This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[7] Using a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) is a common practice.

    • Slow Addition: If practical, slowly add the reducing agent to the mixture of the ketone and ammonia. This will keep the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting with the remaining starting ketone.

    • Catalyst Choice for Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂/Pd-C), the choice of catalyst and reaction conditions can influence selectivity. Some catalysts may be more prone to promoting over-alkylation.[8]

Q3: My final product shows a peak in the NMR spectrum that I cannot account for, and the mass spectrum indicates a loss of the isopropoxy group. What could be happening?

A3: The stability of the isopropoxy ether linkage under the reaction conditions should be considered.

  • Causality: If your reductive amination conditions are too acidic, you could be facilitating the cleavage of the isopropoxy ether. This would likely proceed through a carbocation intermediate at the 1-position of the cyclohexyl ring. This carbocation could then be trapped by water or other nucleophiles present in the reaction mixture, leading to cyclohexanone derivatives.

  • Troubleshooting & Optimization:

    • Strict pH Control: Carefully monitor and control the pH of your reaction. Avoid strongly acidic conditions. As mentioned, using a buffered system like ammonium acetate can be beneficial.

    • Milder Conditions: Opt for the mildest possible reaction conditions (temperature, reaction time) that still allow for efficient conversion.

    • Alternative Synthesis of the Ketone: If the ether linkage proves to be consistently labile, you may need to reconsider the synthesis of your starting material, 1-(propan-2-yloxy)cyclohexanone, to ensure it is of high purity and free of any acidic residues from its preparation.

II. Frequently Asked Questions (FAQs)

What is the most likely synthetic route to [1-(Propan-2-yloxy)cyclohexyl]methanamine?

The most direct and industrially scalable method is the reductive amination of 1-(propan-2-yloxy)cyclohexanone.[1][9] This is typically a one-pot reaction where the ketone is mixed with an ammonia source and a reducing agent.[10]

G Ketone 1-(Propan-2-yloxy)cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine [1-(Propan-2-yloxy)cyclohexyl]methanamine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine Reduction

What are the key side products I should be looking for during analysis?

Based on the proposed reductive amination route, the primary potential side products are:

Side ProductStructureFormation Mechanism
1-(Propan-2-yloxy)cyclohexanolDirect reduction of the starting ketone.
Bis[1-(propan-2-yloxy)cyclohexylmethyl]amineOver-alkylation of the primary amine product (secondary amine).
Tris[1-(propan-2-yloxy)cyclohexylmethyl]amineFurther over-alkylation (tertiary amine).
CyclohexanoneCleavage of the isopropoxy group under acidic conditions.
How can I purify the final product from these side products?
  • Acid-Base Extraction: As a primary amine, your product is basic. You can dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while non-basic impurities like the starting ketone and the corresponding alcohol will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used to separate the primary amine from the less polar starting materials and the more hindered, often less polar, secondary and tertiary amines. A gradient elution, for example, with dichloromethane and methanol, is often effective.

  • Distillation: If the product and impurities are sufficiently volatile and have different boiling points, distillation under reduced pressure can be an effective purification method.

III. Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To a solution of 1-(propan-2-yloxy)cyclohexanone (1.0 eq) in methanol (5-10 mL per gram of ketone), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction may take several hours to 24 hours to complete.

  • Once the starting material is consumed, carefully quench the reaction by adding an aqueous solution of sodium carbonate until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction or column chromatography.

IV. Side Reaction Mechanisms

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Ketone Reduction Ketone Starting Ketone Imine Imine Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol Reduction PrimaryAmine Desired Primary Amine Imine->PrimaryAmine Reduction SecondaryAmine Secondary Amine PrimaryAmine->SecondaryAmine + Ketone - H₂O Reduction

V. References

  • Wikipedia. Reductive amination. [Link]

  • Study.com. Amine Synthesis Through Reduction & Reductive Animation. [Link]

  • OpenBU. Reductive Amination Reaction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Syntheses. n,n-dimethylcyclohexylmethylamine. [Link]

  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Georg Thieme Verlag. 40.1.1.1.2 Reductive Amination of Carbonyl Compounds. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • ACS. Green Chemistry Institute - Reductive Amination. [Link]

  • Pearson. Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

Sources

Optimization

Stability and storage conditions for [1-(Propan-2-yloxy)cyclohexyl]methanamine

Introduction This guide provides comprehensive technical information regarding the stability and optimal storage conditions for [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS No. 1250188-41-0).[1] As a versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides comprehensive technical information regarding the stability and optimal storage conditions for [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS No. 1250188-41-0).[1] As a versatile building block in drug discovery and chemical synthesis, maintaining its purity and integrity is paramount for reproducible experimental outcomes. This document outlines the chemical rationale behind recommended handling procedures, offers a frequently asked questions (FAQ) section for quick reference, and provides a detailed troubleshooting guide to address common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Q1: What are the manufacturer-recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored, sealed in a dry environment, at 2-8°C.[2] Safety data sheets (SDS) consistently recommend keeping the container tightly closed and storing it in a dry, well-ventilated place.[3] Storing the compound "locked up" in a designated, secure area is also advised due to its hazard profile.[4][5]

Q2: Why is storage in a dry, inert atmosphere important?

A2: The recommendation for dry, inert storage is based on the compound's chemical structure, which features a primary amine group.

  • Moisture Sensitivity: Primary amines are hygroscopic and can absorb moisture from the air.[6] This can lead to hydration and potential side reactions that compromise sample purity.

  • Atmospheric Reactions: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to reaction with atmospheric carbon dioxide (CO2), which can lead to the formation of carbamate salts. Furthermore, amines are prone to oxidation when exposed to air over long periods.[7][8] Storing under an inert gas like argon or nitrogen displaces air and moisture, mitigating these degradation pathways.

Q3: Is the compound sensitive to light or temperature fluctuations?

A3: While specific photostability studies for this exact molecule are not publicly available, good laboratory practice dictates protecting sensitive organic compounds from light to prevent photochemical degradation. Temperature control is critical; storage at elevated temperatures can accelerate degradation, while storing below the recommended 2-8°C range is generally unnecessary unless specified.[6] The compound is stated to be chemically stable under standard ambient conditions (room temperature), but this applies to short-term handling, not long-term storage.

Q4: What are the visible signs of compound degradation?

A4: While the fresh compound is a clear, colorless liquid, degradation may be indicated by:

  • Color Change: Development of a yellow or brown tint can suggest oxidation or the formation of impurities.

  • Precipitation: The formation of solid material could indicate the presence of insoluble degradation products or carbamate salts.

  • Odor Change: Primary amines often have a characteristic fishy or ammonia-like odor.[5] A significant change in the intensity or character of this odor could suggest decomposition.

Q5: Can I prepare and store solutions of this compound? If so, for how long?

A5: Preparing solutions for immediate use is standard practice. However, long-term storage in solution is generally discouraged without specific stability data for your solvent system. The stability of amines in solution is highly dependent on the solvent and storage conditions.[9] For instance, amines can be less stable in acidic aqueous solutions.[9] If you must store solutions, even for a short period (1-2 days), they should be kept at 2-8°C, tightly capped, and protected from light. For critical applications, it is best practice to prepare solutions fresh for each experiment.

Part 2: Storage Condition Summary

For quick reference, the optimal storage and handling parameters are summarized below.

ParameterRecommendationRationale & Source
Temperature 2°C to 8°CTo ensure chemical stability and prevent thermal degradation.[2][10]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric CO2.[7][8]
Container Tightly Sealed, Amber Glass VialTo protect from moisture, air, and light.[3][4]
Location Dry, Well-Ventilated, Secure AreaTo prevent moisture absorption and ensure safety.[3][8][11]
Handling Avoid contact with skin and eyes.The compound is corrosive and causes severe skin burns and eye damage.[7]

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise from improper storage or handling of [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Problem-Cause-Solution Matrix
ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Experimental Results 1. Partial degradation of the compound due to improper storage (oxidation, hydration).2. Use of an older stock that has surpassed its stable shelf-life.3. Inaccurate concentration due to use of a degraded stock solution.1. Procure a new, unopened vial of the compound.2. Perform a purity analysis (e.g., NMR, LC-MS) on the current stock to confirm its integrity.3. Always prepare solutions fresh before use. Do not use stock solutions stored for extended periods.
Compound Appears Discolored (Yellow/Brown) Oxidation of the primary amine group from prolonged exposure to air.1. Discard the discolored compound in accordance with local hazardous waste regulations.[5]2. Ensure new stock is properly sealed under an inert atmosphere after each use by purging the vial with argon or nitrogen.
Visible Precipitate or Cloudiness in the Neat Liquid Formation of carbamate salts (from reaction with CO2) or other insoluble degradation products.1. Do not use the material. The precipitate indicates significant contamination.2. Dispose of the vial appropriately.[4]3. Review storage procedures to ensure containers are tightly sealed immediately after use.
Analytical Purity (e.g., by LC-MS, GC-MS) is Lower than Specification Gradual decomposition from exposure to ambient air, moisture, or elevated temperatures over time.1. Confirm the purity of a new, unopened lot to establish a baseline.2. Implement a strict stock management system: date vials upon receipt and upon opening.[11]3. For highly sensitive assays, consider single-use aliquots to prevent contamination of the main stock.
Experimental Workflow: Purity Verification & Troubleshooting

The following diagram outlines a logical workflow for researchers who suspect compound instability is affecting their experimental results.

G start Start: Unexpected Experimental Result Observed check_controls Review Experimental Controls (Positive/Negative) start->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok isolate_reagent Isolate [1-(Propan-2-yloxy)cyclohexyl]methanamine as a Potential Variable controls_ok->isolate_reagent  Yes review_protocol Action: Review Other Experimental Parameters (e.g., pH, buffers) controls_ok->review_protocol  No check_storage Audit Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed? isolate_reagent->check_storage storage_fail Storage Conditions Improper check_storage->storage_fail analyze_purity Perform Purity Analysis on Current Stock (e.g., LC-MS, NMR) check_storage->analyze_purity purity_fail Purity is Low storage_fail->purity_fail purity_ok Purity Meets Specification (>95%)? analyze_purity->purity_ok purity_ok->purity_fail  No purity_ok->review_protocol  Yes new_stock Action: Procure New, Certified Stock of the Compound purity_fail->new_stock end_resolve End: Repeat Experiment with New Stock & Validated Protocol new_stock->end_resolve end_other_issue End: Issue Likely Not Related to Reagent Stability review_protocol->end_other_issue

Caption: Troubleshooting workflow for reagent stability.

References

  • Chemtron Supply Corporation. (2019). Safety Data Sheet for Condensate Treatment Product. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dal-Cin, M. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • NIST. (n.d.). 1-cyclohexylpropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol. Retrieved from [Link]

  • Van De Velde, A., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Rupprecht, J. K., et al. (2004). Degradation of RPA 202248...in an outdoor aquatic microcosm system. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y., et al. (2018). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl propanol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imine Formation in Reductive Amination

Welcome to the technical support guide for reductive amination, a cornerstone reaction in pharmaceutical and medicinal chemistry for C-N bond formation.[1][2] This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for reductive amination, a cornerstone reaction in pharmaceutical and medicinal chemistry for C-N bond formation.[1][2] This resource is designed for researchers, scientists, and drug development professionals. Here, we will dissect the critical first step of this reaction: the formation of the imine or iminium ion intermediate. Successful reductive amination hinges on the efficient formation of this intermediate, and many downstream issues can be traced back to this equilibrium-driven step.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges you may encounter. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: The Critical Role of pH

The pH of the reaction medium is arguably the most influential factor in successful imine formation. It's a delicate balance: the reaction needs to be acidic enough to catalyze the dehydration of the hemiaminal intermediate but not so acidic that it renders the amine nucleophile inert.[3][4]

Q1: My reaction is stalled. I see starting materials but no product formation. What's the first thing I should check?

A1: The first and most critical parameter to verify is the reaction pH. Imine formation is acid-catalyzed, but there's a fine line.[5]

  • The Problem with High pH (>8): At high pH, the carbonyl group is not sufficiently activated (protonated) to be attacked by the amine, leading to a very slow or non-existent reaction.

  • The Problem with Low pH (<4): If the medium is too acidic, your starting amine will be quantitatively protonated to its non-nucleophilic ammonium salt.[3][4] This effectively removes the nucleophile from the reaction, halting imine formation.

Troubleshooting Steps:

  • Measure the pH: If possible, test the pH of your reaction mixture.

  • Optimize the pH: The optimal range for most reductive aminations is between pH 4 and 6.[4][6] You can achieve this by adding a catalytic amount of a weak acid, like acetic acid.

  • Consider a Buffer: For sensitive substrates, using a buffer system (e.g., ammonium acetate) can help maintain the optimal pH throughout the reaction.[6]

Q2: I'm using a weakly basic amine. Do I still need to worry about the pH being too low?

A2: Absolutely. The pKa of your specific amine is a crucial piece of information. A weakly basic amine will be more readily protonated at a given pH compared to a more basic amine. If the reaction pH is significantly below the pKa of your amine, the concentration of the free, nucleophilic form will be too low for the reaction to proceed efficiently.

Expert Insight: For aromatic amines or other electron-deficient amines, you may need to operate at the higher end of the optimal pH range (pH 5-6) to ensure a sufficient concentration of the free amine is present.

Diagram: The pH-Dependent Equilibrium in Imine Formation

This diagram illustrates the delicate balance governed by pH. The productive pathway (green arrows) requires both an activated (protonated) carbonyl and a free (non-protonated) amine. Deviating to a pH that is too high or too low shuts down the reaction by depleting one of these essential species.

G cluster_0 Reaction Pathway Reactants R2C=O + R'NH2 (Carbonyl + Amine) Hemiaminal R2C(OH)(NHR') (Hemiaminal Intermediate) Reactants->Hemiaminal Nucleophilic Attack ProtonatedAmine R'NH3+ (Non-nucleophilic Ammonium Ion) Reactants->ProtonatedAmine Too Acidic (pH < 4) UnactivatedCarbonyl R2C=O (Unactivated Carbonyl) Reactants->UnactivatedCarbonyl Too Basic (pH > 8) Imine R2C=NR' + H2O (Imine + Water) Hemiaminal->Imine Dehydration (Acid-Catalyzed)

Caption: pH control is a balancing act for imine formation.

Section 2: The Battle Against Water

Imine formation is a condensation reaction, meaning it generates water as a byproduct.[7][8] Crucially, this reaction is reversible.[4][9] The presence of water can drive the equilibrium back towards the starting materials, preventing complete conversion to the imine.

Q3: My reaction seems to stop at around 50-60% conversion, even after a long reaction time. What could be the cause?

A3: This is a classic symptom of equilibrium limitation due to the presence of water. To drive the reaction to completion, you must actively remove the water as it forms, in accordance with Le Châtelier's principle.[9]

Troubleshooting Strategies:

  • Use a Dehydrating Agent: The most common approach is to add a drying agent directly to the reaction mixture.

    • Molecular Sieves (3Å or 4Å): These are often the best choice as they are inert and efficiently trap water. Ensure they are properly activated (dried in a hot oven under vacuum) before use.[10]

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are also effective but can sometimes be less efficient than molecular sieves.

  • Azeotropic Removal: For reactions run at higher temperatures, a Dean-Stark trap can be used to physically remove water from the reaction as an azeotrope with the solvent (e.g., toluene or benzene).

Data Table: Common Dehydrating Agents for Imine Formation

Dehydrating AgentSolvent CompatibilityCapacityComments
Molecular Sieves (4Å) Most aprotic solvents (DCM, DCE, THF, Toluene)HighGenerally the preferred method; must be activated.[10]
Anhydrous MgSO₄ Most aprotic solventsModerateSlightly acidic, which can be beneficial.
Anhydrous Na₂SO₄ Most aprotic solventsLowNeutral and mild, but less effective.
TiCl₄ or Ti(OiPr)₄ Aprotic solvents (DCM, Toluene)StoichiometricActs as both a Lewis acid catalyst and a water scavenger.
Section 3: Substrate-Specific Challenges

Not all carbonyls and amines are created equal. Steric hindrance and electronic effects can significantly impact the rate and success of imine formation.

Q4: I am reacting a sterically hindered ketone with a bulky secondary amine, and the reaction is extremely slow. How can I facilitate this difficult coupling?

A4: Reactions involving sterically hindered substrates are notoriously challenging because both the initial nucleophilic attack and the subsequent dehydration are sterically impeded.[11] In these cases, more forcing conditions or specialized reagents are often necessary.

Advanced Strategies:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Always monitor for potential side reactions.

  • Use a Lewis Acid Catalyst: A Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium(IV) chloride (TiCl₄) can activate the ketone towards nucleophilic attack and also act as an effective water scavenger.[3]

  • Two-Step Procedure: Instead of a one-pot reaction, consider forming the imine first under optimized conditions (e.g., with a Dean-Stark trap in toluene at reflux) and then, after confirming its formation, adding the reducing agent in a separate step.

Q5: My amine is an aniline derivative (an aromatic amine). Are there special considerations?

A5: Yes. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, imine formation can be slower.

Recommendations:

  • Ensure your pH is well-controlled, typically in the 5-6 range, to avoid excessive protonation of the already weakly basic amine.

  • Allow for longer reaction times for the imine to form before or during the reduction step.

  • The use of a mild Lewis acid catalyst can be particularly helpful.

Section 4: Reaction Monitoring and Protocol

Effective troubleshooting requires knowing what is happening in your reaction flask. Simple analytical techniques can provide invaluable insight.

Q6: How can I effectively monitor the progress of imine formation?

A6: Monitoring the disappearance of your starting materials is the most direct way to track progress.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting aldehyde/ketone and amine. The formation of a new spot (the imine) and the disappearance of the limiting reagent indicate progress.[12] Stains like 2,4-DNP can specifically visualize carbonyl compounds, helping you track the consumption of your starting material.[13]

  • ¹H NMR Spectroscopy: If you take a small aliquot from the reaction, you can directly observe the formation of the imine proton signal (R-CH=N-), which typically appears in the 8-9 ppm region for aldimines.[14] This also allows for quantitative assessment of the conversion.[15][16]

  • FT-IR Spectroscopy: You can monitor the disappearance of the C=O stretch of the starting carbonyl (around 1690-1740 cm⁻¹) and the appearance of the C=N stretch of the imine (around 1640-1690 cm⁻¹).[13]

Diagram: Troubleshooting Workflow Based on TLC Monitoring

G cluster_outcomes cluster_actions start Start Reductive Amination tlc Monitor by TLC after 1-2 hours start->tlc no_reaction No reaction: Only starting materials visible tlc->no_reaction No Product Spot incomplete Incomplete reaction: Starting materials and product spot visible tlc->incomplete Spots for SM & Product complete Reaction complete: Limiting starting material consumed tlc->complete SM Consumed check_ph Action: Check/Adjust pH to 4-6. Add catalytic acid (e.g., AcOH). no_reaction->check_ph add_drying Action: Add activated molecular sieves. Consider gentle heating. incomplete->add_drying proceed Action: Proceed with reduction step or workup. complete->proceed check_ph->tlc Re-monitor add_drying->tlc Re-monitor

Caption: A decision-making workflow for troubleshooting.

Standard Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a robust starting point for many reductive aminations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 equiv) and a suitable solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM), ~0.1 M).

  • Amine Addition: Add the amine (1.0-1.2 mmol, 1.0-1.2 equiv). If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

  • Imine Formation: If necessary, add a catalytic amount of acetic acid (e.g., 0.1 equiv). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[4] For difficult substrates, this step may be longer or require the addition of a dehydrating agent like activated 4Å molecular sieves.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 mmol, 1.2-1.5 equiv) portion-wise to the reaction mixture.[4] This reagent is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions.[3][17]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[4]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.

References
  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Shaikh, A. et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Tale, R. H. et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station. [Link]

  • Wang, C. et al. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers. [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Wang, D. et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Imine Hydrolysis. (2022, March 29). BYJU'S. [Link]

  • Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]

  • Istrate, F. M. et al. (2012). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synthesis. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2013). Chemical Communications. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Jiang, X. et al. (2015, July 23). Catalytic Asymmetric Umpolung Reactions of Imines. Nature. [Link]

  • Pinalli, R. et al. (2019). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]

  • Green imine synthesis from amines using transition metal and micellar catalysis. (2023, November 24). Green Chemistry. [Link]

  • Imine: Definition, Structure, Formation, and Mechanism. (2023, October 20). Chemistry Learner. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Problem in synthesis of imine? (2018, February 9). ResearchGate. [Link]

  • Online monitoring of the formation of a diimine. Magritek. [Link]

  • What is the TLC stain for imine formation? (2022, April 27). ResearchGate. [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

  • Rhodium-Catalyzed Synthesis of Imines and Esters from Benzyl Alcohols and Nitroarenes: Change in Catalyst Reactivity Depending on the Presence or Absence of the Phosphine Ligand. (2018, March 14). ACS Publications. [Link]

  • Iminium Catalysis. (2007, December 12). Chemical Reviews. [Link]

  • How to detect imine from schiff base formation reaction? (2019, July 17). ResearchGate. [Link]

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Optimization

Technical Support Center: Improving the Efficiency of Amine Synthesis Through Catalyst Selection

Welcome to the Technical Support Center for Catalytic Amine Synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Amine Synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing catalyst selection for enhanced reaction efficiency. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during catalytic amine synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a clear path to resolution.

Q1: My reaction is giving a low yield or has stalled completely. What are the primary causes and how can I fix it?

Low or no product yield is one of the most frequent yet complex issues. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Possible Cause 1: Catalyst Decomposition or Deactivation The formation of a fine black precipitate, often called palladium black, is a tell-tale sign of catalyst decomposition in cross-coupling reactions.[1] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

    • Verify Reagent Purity: Trace impurities, especially water or oxygen in the amine or solvent, can poison the catalyst.[1][2] Using anhydrous solvents and high-purity amines is critical. Amines can often be purified by distillation or filtration through a plug of activated alumina.[2]

    • Optimize Ligand Choice: The ligand's role is to stabilize the metal center.[3] Bulky, electron-rich phosphine ligands often provide greater stability to the palladium catalyst, preventing decomposition.[1] If decomposition is observed, consider switching to a more robust ligand.

Possible Cause 2: Suboptimal Reaction Parameters (pH, Temperature) For reactions like reductive amination, the pH is a critical parameter. The reaction requires a slightly acidic environment (typically pH 4-6) to facilitate the dehydration step of imine formation.[4] If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the carbonyl group isn't sufficiently activated.[4]

  • Troubleshooting Steps:

    • pH Adjustment: For reductive aminations, add a catalytic amount of a weak acid, like acetic acid, to maintain the optimal pH range.[4]

    • Temperature Optimization: For thermally sensitive catalysts, excessive heat can lead to sintering (in heterogeneous catalysts) or decomposition.[5][6] Conversely, some sluggish reactions may require more forcing conditions.[2] A systematic temperature screening is recommended. For example, in diamine synthesis with a Raney Ni catalyst, increasing the temperature from 80°C to 100°C can dramatically improve yield.[5]

Possible Cause 3: Catalyst Poisoning Poisons are substances that strongly bind to the catalyst's active sites, rendering them inactive.[7]

  • Troubleshooting Steps:

    • Identify Potential Poisons: Sulfur compounds are notorious poisons for metal catalysts like Raney Ni and Palladium.[6] Ensure starting materials are free from such contaminants.

    • Substrate-Induced Inhibition: In some C-N couplings, the nitrogen atoms in heterocyclic substrates (like pyrazines or pyridines) can coordinate to the palladium center, inhibiting catalysis.[1][8] Using a higher ligand-to-metal ratio can sometimes mitigate this issue.[2]

G start Low or No Product Yield check_catalyst Observe Reaction Mixture: Black Precipitate (e.g., Pd Black)? start->check_catalyst check_reagents Re-evaluate Reagents & Setup check_catalyst->check_reagents Yes check_conditions Review Reaction Conditions check_catalyst->check_conditions No solution_inert Solution: Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->solution_inert solution_reagents Solution: Use High-Purity/Anhydrous Reagents and Solvents check_reagents->solution_reagents solution_ligand Solution: Screen More Robust or Bulky Ligands check_reagents->solution_ligand solution_ph Solution (Reductive Amination): Optimize pH with Catalytic Acid (e.g., AcOH) check_conditions->solution_ph solution_temp Solution: Systematically Screen Reaction Temperature check_conditions->solution_temp

Q2: My reaction shows poor selectivity, producing a mixture of primary, secondary, and tertiary amines. How can I improve this?

Selectivity is key, especially in pharmaceutical synthesis where specific amine products are required. Over-alkylation is a common problem in direct alkylation of ammonia and in some reductive amination protocols.[9][10]

Possible Cause 1: Inherent Reactivity (Over-alkylation) In direct alkylation, the primary amine product is often more nucleophilic than the starting ammonia, leading to a cascade of reactions that produce secondary and tertiary amines.[11] A similar issue can occur in reductive amination if the newly formed secondary amine reacts with another equivalent of the aldehyde.[4]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of ammonia or the starting amine relative to the alkylating agent to favor mono-alkylation.

    • Switch Synthetic Strategy: Reductive amination is generally more selective than direct alkylation.[10] If using reductive amination, consider a stepwise approach where the primary amine is formed first, isolated, and then used in a second reductive amination if a secondary amine is the target.

    • Catalyst Design: Some heterogeneous catalysts can be designed or modified to enhance selectivity for primary amines.[12] For instance, cobalt-based catalysts have shown promise in selectively producing primary, secondary, or tertiary amines from alcohols and ammonia simply by tuning reaction conditions like temperature.[9]

Possible Cause 2: Reaction Conditions Favoring Side Reactions Temperature and hydrogen pressure can significantly influence selectivity.[5]

  • Troubleshooting Steps:

    • Condition Screening: A systematic optimization of temperature and pressure is recommended. Lowering the reaction temperature can sometimes reduce the rate of side reactions.[5]

    • Catalyst Choice: The choice of catalyst itself is paramount. For example, in nitrile hydrogenation, Raney Nickel and Raney Cobalt can offer different selectivity profiles under varying conditions.[5] Palladium catalysts can offer high selectivity to primary amines under milder conditions.[5]

Q3: I suspect my catalyst is deactivating over the course of the reaction or upon recycling. What are the common deactivation mechanisms?

Catalyst deactivation is the inevitable loss of activity over time and is a major economic concern in industrial processes.[7] The primary mechanisms are poisoning, coking (fouling), and sintering.[6][7]

  • Poisoning: This involves the strong chemisorption of impurities onto active sites.[6]

  • Coking/Fouling: This is the physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts.[6] This is a common issue in biomass conversion where complex side-products can form.[6]

  • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area and thus the catalyst's activity.[6]

Deactivation Catalyst Active Heterogeneous Catalyst (High Surface Area) Poisoning Poisoning (e.g., Sulfur compounds) Catalyst->Poisoning Chemical Impurities Coking Coking / Fouling (Carbon Deposition) Catalyst->Coking Side Reactions Sintering Sintering (High Temperature) Catalyst->Sintering Thermal Stress Deactivated Deactivated Catalyst (Blocked Sites, Low Surface Area) Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated

  • Troubleshooting & Prevention:

    • Feedstock Purification: Rigorously purify all starting materials to remove potential poisons.[5]

    • Temperature Control: Operate at the lowest effective temperature to minimize sintering and coking.[5]

    • Support & Ligand Modification: For heterogeneous catalysts, modifying the support with organic ligands can enhance the binding of metal nanoparticles, raising the energy barrier for migration and preventing sintering.[3] For homogeneous catalysts, robust ligands are key to preventing aggregation.[13]

    • Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coke can be removed from a catalyst via controlled oxidation (see Protocol 3).[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic selection of catalysts for amine synthesis.

Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

The decision involves a trade-off between activity, selectivity, cost, and process considerations like product separation and catalyst recycling.

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., a metal complex dissolved in the reaction solvent).[14]

    • Advantages: They typically offer high activity and selectivity due to well-defined active sites.[15] The steric and electronic properties can be finely tuned by modifying ligands, and reaction mechanisms are generally easier to study.[15]

    • Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product, which makes recycling expensive and can lead to product contamination.[14][15]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[14]

    • Advantages: Separation from the reaction mixture is straightforward (e.g., by filtration), making them ideal for industrial-scale and continuous flow processes.[14][16]

    • Disadvantages: They often exhibit lower selectivity compared to their homogeneous counterparts due to a variety of active sites on the surface.[15] The reaction mechanism can be more difficult to elucidate, and issues like mass transfer limitations can arise.[15]

Catalyst_Choice

Q2: What is the role of ligands in catalyst performance for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

In transition metal catalysis, ligands are not mere spectators; they are crucial controllers of the metal center's properties and, by extension, the catalyst's overall performance.[13]

  • Modulating Reactivity and Selectivity: Ligands, typically organophosphorus compounds in the context of Buchwald-Hartwig reactions, directly influence the electronic and steric environment of the palladium center.[17][18]

    • Electronic Effects: Electron-donating ligands increase the electron density on the metal, which can promote the oxidative addition step of the catalytic cycle.

    • Steric Effects: Bulky ligands can promote the final reductive elimination step, which forms the C-N bond and releases the product. This steric bulk can also be used to control selectivity, for instance, by preventing the undesired diarylation of primary amines.[19]

  • Enhancing Stability: As discussed in the troubleshooting section, ligands stabilize the metal nanoparticles, preventing them from aggregating into an inactive state.[1]

  • Enabling Broader Substrate Scope: The development of sophisticated biaryl monophosphine ligands has been instrumental in expanding the scope of C-N coupling to include less reactive aryl chlorides and a wider variety of amine nucleophiles under mild conditions.[20] In some cases, using a mixture of two different ligands can create a more versatile catalyst system that manifests the best properties of each individual ligand.[19]

Q3: How do solvent and base selection impact catalytic efficiency?

Solvent and base are not just part of the supporting cast; they are critical parameters that can dictate the success or failure of a catalytic reaction.

  • Solvent Effects: The solvent can influence reaction rates, pathways, and even catalyst stability.[21][22]

    • In reductive aminations, the choice of solvent is critical. For instance, while methanol is often used, tetrahydrofuran (THF) has been shown to give better yields in certain systems.[23] The presence of water can also be a double-edged sword; while excess water can promote unwanted hydrolysis, trace amounts are sometimes required for quantitative conversion.[21][23]

    • For cross-coupling reactions, polar aprotic solvents like dioxane, toluene, or DMF are common, but their selection must be optimized for substrate solubility and compatibility with the chosen base.[24]

  • Base Selection (for Cross-Coupling): The base plays a crucial role in the Buchwald-Hartwig catalytic cycle, primarily in deprotonating the amine to make it a more active nucleophile.[20]

    • Strength vs. Tolerance: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[20] However, they can be incompatible with base-sensitive functional groups on the substrates.

    • Weaker Alternatives: In cases where sensitive functional groups are present, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require higher temperatures or longer reaction times.[8][20] The good solubility of Cs₂CO₃ in organic solvents makes it a frequent choice during optimization.[20]

Section 3: Experimental Protocols

These protocols provide a validated starting point for key experiments. They should be optimized for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol describes a typical setup for screening catalyst, ligand, and base combinations for a C-N cross-coupling reaction.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Inerting the Vessel: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Place the vial in a pre-heated oil bath or heating block (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and catalyst residues. The filtrate can then be concentrated and purified by column chromatography.

Protocol 2: General Procedure for One-Pot Reductive Amination Using NaBH(OAc)₃

This protocol is for the synthesis of a secondary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.[4]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL). If necessary, add a catalytic amount of acetic acid (1-2 drops). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[4]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise. Be mindful of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Catalyst Regeneration (Coke Removal from a Heterogeneous Catalyst)

This protocol is a general guideline for regenerating a coked supported metal catalyst.[6] Caution: This process can be exothermic and must be carefully controlled.

  • Catalyst Recovery: Separate the catalyst from the final reaction mixture by filtration and wash thoroughly with a suitable solvent to remove any adsorbed organic material. Dry the catalyst in a vacuum oven.

  • Oxidative Treatment: Place the dried, spent catalyst in a quartz tube furnace.

  • Controlled Burn-off: Heat the catalyst under a slow, controlled temperature ramp (e.g., 2-5 °C/min) to a target temperature (e.g., 300-400 °C) while passing a flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) over the catalyst bed.[6]

  • Hold and Cool: Hold at the target temperature until the coke is completely combusted (this can be monitored by analyzing the off-gas for CO₂). Afterward, cool the catalyst to room temperature under an inert gas flow.

  • Re-reduction (if necessary): Before reuse, the oxidized metal catalyst may need to be re-reduced. This is typically done by heating under a flow of hydrogen gas.

Section 4: Data Tables

Table 1: Comparison of Common Catalyst Systems for C-N Cross-Coupling
Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd(OAc)₂ / PPh₃ Aryl iodides, bromidesCost-effective, readily availableLower activity for aryl chlorides; requires higher temperatures
Pd₂(dba)₃ / BINAP Aryl bromides, triflatesGood for asymmetric aminationExpensive ligand, sensitive to air
Pd Pre-catalysts / Biaryl Phosphine Ligands (e.g., Buchwald Ligands) Aryl chlorides, bromides, iodides, triflatesHigh activity, broad substrate scope, mild conditions[20]Higher cost of ligands and pre-catalysts
CuI / Amine Ligands (Ullmann Coupling) Aryl iodidesCost-effective metal source, palladium-free[17]Often requires higher temperatures, narrower substrate scope than Pd systems
NiBr₂ / Photocatalyst Aryl bromidesUtilizes visible light, alternative mechanism[25]Newer technology, may require specialized equipment
Table 2: Influence of Solvent on Reductive Amination Efficiency

Data conceptualized from findings in literature, specific results are substrate-dependent.[22][23]

SolventTypeTypical Observations & Rationale
Methanol (MeOH) ProticOften effective, but can sometimes participate in side reactions (e.g., oxidation to formaldehyde on the catalyst surface).[26]
Tetrahydrofuran (THF) Aprotic PolarCan provide higher yields by avoiding side reactions. May be a better solvent for imine formation equilibrium in some cases.[23]
Dichloromethane (DCM) Aprotic HalogenatedCommonly used with borohydride reagents like NaBH(OAc)₃; good solvent for imine formation.[4]
Water ProticGenerally avoided as it can hydrolyze the imine intermediate. However, trace amounts can sometimes be beneficial.[21][23] High selectivity towards unwanted alcohol byproducts can occur.[22]
Toluene Aprotic ApolarCan be effective, especially with azeotropic removal of water to drive imine formation.

References

  • Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. RSC Advances. Available at: [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. PMC. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. MDPI. Available at: [Link]

  • Homogeneous vs Heterogeneous Catalysts. University of Alberta. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. ACS Publications. Available at: [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. R Discovery. Available at: [Link]

  • A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. Available at: [Link]

  • Light and copper catalysis improves amine synthesis. ScienceDaily. Available at: [Link]

  • Homogeneous and heterogeneous catalysts. CIE A-Level Chemistry. Available at: [Link]

  • The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. ACS Publications. Available at: [Link]

  • Shining a light on amine synthesis. Chemistry World. Available at: [Link]

  • Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. ACS Publications. Available at: [Link]

  • Synthesis of amines. Fiveable. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Homogeneous & Heterogeneous Catalysts. Save My Exams. Available at: [Link]

  • Surface ligands enhance the catalytic activity of supported Au nanoparticles for the aerobic α-oxidation of amines to amides. RSC Publishing. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. Available at: [Link]

  • Synthesis of Amines. OpenStax adaptation. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. University of California. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • A Highly Efficient Aromatic Amine Ligand/Copper(I) Chloride Catalyst System for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). PMC. Available at: [Link]

  • Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. RSC Publishing. Available at: [Link]

  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. eScholarship.org. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Substituted Cyclohexylamines

Welcome to the technical support center for the characterization of substituted cyclohexylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of substituted cyclohexylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this important class of compounds. Substituted cyclohexylamines are prevalent structural motifs in pharmaceuticals and new psychoactive substances, making their accurate characterization critical for safety, efficacy, and intellectual property.

The inherent stereoisomerism and conformational flexibility of the cyclohexane ring present unique analytical challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and achieve robust and reliable characterization of your substituted cyclohexylamine samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during the characterization of substituted cyclohexylamines. Each problem is followed by potential causes and detailed, step-by-step solutions.

Poor Peak Shape or No Elution in Gas Chromatography (GC)

Problem: You are experiencing broad, tailing peaks, or your substituted cyclohexylamine does not elute from the GC column.

Probable Causes:

  • High Polarity: The primary or secondary amine functionality of cyclohexylamines leads to strong interactions with the stationary phase, causing poor peak shape.

  • Low Volatility: Larger substituted cyclohexylamines may not be sufficiently volatile for GC analysis.

  • Adsorption: Active sites in the GC inlet or column can irreversibly adsorb the amine.

Solutions:

  • Derivatization: This is often the most effective solution. Converting the polar amine to a less polar derivative will improve volatility and reduce tailing.

    • Acylation: React the amine with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These are particularly useful for electron capture detection (ECD).

    • Silylation: Use reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group. Silylation is a very common and effective technique for making amines amenable to GC analysis.

  • Use of a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a surface treatment that minimizes interactions with amines.

  • Injector Port Deactivation: Ensure your injector liner is deactivated (silanized) to prevent adsorption of the analyte.

Experimental Protocol: Silylation of a Substituted Cyclohexylamine for GC-MS Analysis

  • Sample Preparation: In a clean, dry 2 mL autosampler vial, add approximately 1 mg of your substituted cyclohexylamine sample.

  • Solvent Addition: Add 100 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Troubleshooting Derivatization:

SymptomPossible CauseRemedy
Missing or small product peaks Incomplete reactionIncrease reaction time or temperature. Ensure all reagents and solvents are anhydrous.
Impurities in the sample or solventUse high-purity solvents and reagents.
Multiple derivative peaks Formation of partially derivatized productsUse a stronger silylating reagent or optimize the reaction conditions.
Peak tailing persists Insufficient deactivation of the GC systemUse a base-deactivated column and a fresh, silanized injector liner.
Difficulty in Separating Stereoisomers by HPLC

Problem: You are unable to resolve the cis and trans diastereomers or enantiomers of your substituted cyclohexylamine using standard reverse-phase HPLC.

Probable Cause:

  • Identical Physicochemical Properties: Enantiomers have identical properties in an achiral environment, and diastereomers can have very similar polarities, making separation on standard columns challenging.

Solutions:

  • Chiral HPLC: This is the most direct approach for separating enantiomers.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often effective for a wide range of compounds.

    • Mobile Phase Optimization: A systematic screening of different mobile phases (normal-phase, reverse-phase, and polar organic) is often necessary to find the optimal conditions for separation. For basic compounds like cyclohexylamines, adding a small amount of an amine modifier (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution.

  • Indirect Chiral Separation: Derivatize the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Experimental Protocol: Chiral HPLC Method Development for a Substituted Cyclohexylamine

  • Column Selection: Start with a broad-spectrum chiral column, such as a cellulose or amylose-based CSP.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine

  • Mobile Phase Screening (Reverse Phase):

    • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water with 0.1% Ammonium Bicarbonate

  • Analysis: Inject the sample and monitor the separation at a suitable wavelength (e.g., 210-254 nm).

  • Optimization: If partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

Logical Workflow for Chiral Method Development

start Start with Racemic Mixture screen_np Screen Normal Phase CSPs (Hexane/Alcohol + Amine) start->screen_np screen_rp Screen Reverse Phase CSPs (ACN/Water or MeOH/Water) start->screen_rp optimize Optimize Mobile Phase, Flow Rate, Temperature screen_np->optimize Partial Separation screen_rp->optimize Partial Separation success Achieved Separation optimize->success

Caption: Chiral HPLC method development workflow.

Ambiguous Stereochemical Assignment from NMR Data

Problem: You have acquired ¹H and ¹³C NMR spectra, but you are uncertain about the relative (cis/trans) or absolute stereochemistry of your substituted cyclohexylamine.

Probable Cause:

  • Conformational Averaging: At room temperature, the cyclohexane ring undergoes rapid chair-flipping, leading to averaged NMR signals that can obscure stereochemical information.

  • Complex Coupling Patterns: Overlapping signals and complex spin-spin coupling in the cyclohexane ring can make it difficult to extract accurate coupling constants (J-values).

Solutions:

  • Low-Temperature NMR: By cooling the sample, you can slow down the rate of chair-flipping to the point where you can observe the signals for individual conformers. This allows for the determination of the major conformation and the axial/equatorial positions of the substituents.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other, aiding in the assignment of signals within the cyclohexane ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For example, a strong NOE between two protons on the same side of the ring can help to establish their relative stereochemistry. For disubstituted cyclohexanes, NOESY can be used to distinguish between cis and trans isomers.

  • Analysis of Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons.

    • Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz).

    • Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Couplings: Typically small (2-5 Hz). By carefully analyzing the coupling patterns, you can determine the axial or equatorial orientation of the protons and, by extension, the substituents.

Decision Tree for Stereochemical Assignment

start Ambiguous Stereochemistry is_diastereomer Distinguishing Diastereomers? (cis/trans) start->is_diastereomer is_enantiomer Distinguishing Enantiomers? is_diastereomer->is_enantiomer No nmr_2d Acquire 2D NMR (COSY, NOESY) is_diastereomer->nmr_2d Yes chiral_hplc Chiral HPLC is_enantiomer->chiral_hplc Yes j_coupling Analyze Coupling Constants nmr_2d->j_coupling low_temp_nmr Low-Temperature NMR j_coupling->low_temp_nmr Still Ambiguous xray X-ray Crystallography (if crystalline) chiral_hplc->xray For Absolute Configuration

Caption: Decision tree for stereochemical analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of my substituted cyclohexylamine?

A1: Substituted cyclohexylamines often exhibit poor chromatographic behavior due to their polarity and potential for hydrogen bonding. This can lead to issues like peak tailing, low response, and even irreversible adsorption onto the GC column. Derivatization, typically through acylation or silylation, masks the polar amine group, increasing the compound's volatility and thermal stability while reducing its polarity. This results in sharper, more symmetrical peaks and improved sensitivity.

Q2: How can I confirm the structure of my substituted cyclohexylamine using mass spectrometry (MS)?

A2: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of your compound.

  • Molecular Ion (M+): The molecular ion peak in the mass spectrum will confirm the molecular weight of your compound. For a compound containing a single nitrogen atom, the molecular weight will be an odd number (the Nitrogen Rule).

  • Fragmentation Pattern: The fragmentation of cyclohexylamines in an electron ionization (EI) source is often characterized by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. The loss of the largest alkyl group is typically favored. For arylcyclohexylamines, characteristic fragmentation pathways include cleavage of the bond between the two rings and subsequent losses of small molecules. For N,N-dimethylcyclohexylamine, a characteristic fragmentation involves a McLafferty rearrangement.

Q3: What is the importance of conformational analysis for substituted cyclohexylamines in drug development?

A3: The three-dimensional shape of a molecule is critical for its biological activity, as it dictates how the molecule interacts with its target receptor or enzyme. The cyclohexane ring is not planar and exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions, and the relative stability of these conformers is determined by steric interactions. Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, understanding and controlling the stereochemistry and conformational preferences of substituted cyclohexylamines is crucial for designing safe and effective drugs.

Q4: I have a mixture of positional isomers of a substituted cyclohexylamine. How can I differentiate them?

A4: Differentiating positional isomers can be challenging, especially if they have similar polarities.

  • Chromatography: High-resolution gas chromatography or HPLC can often separate positional isomers. For example, ortho-isomers may be chromatographically separable from meta- and para-isomers, which might co-elute.

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing positional isomers. The chemical shifts and coupling patterns of the aromatic protons (if present) will be distinct for each isomer.

    • UV Spectroscopy: In some cases, co-eluting isomers can be differentiated by their UV spectra.

    • Mass Spectrometry: While EI-MS may not always distinguish between positional isomers, techniques like tandem mass spectrometry (MS/MS) can sometimes generate unique fragment ions that allow for their differentiation.

Q5: What are the key parameters to consider when validating an analytical method for a substituted cyclohexylamine?

A5: Method validation ensures that your analytical procedure is suitable for its intended purpose. Key parameters to evaluate, in accordance with guidelines from organizations like the ICH (International Council for Harmonisation), include:

  • Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components like impurities or degradation products.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

  • A Comparative Analysis of the Stereochemical Influence on the Reactivity of 2-Methyl-N-pentylcyclohexan-1-amine Isomers. Benchchem.
  • An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 4-Iodocyclohexanamine. Benchchem.
  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene.
  • ¹H NMR data for Conformational Calculations.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PMC.
  • Chiral HPLC Method Development. I.B.S.
  • Note on Detection and Quantitative Analysis of Cyclohexylamine. Oxford Academic.
  • Stereochemistry of Organic Compounds. John Wiley & Sons, Inc.
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Cyclohexylamine - analysis. Analytice.
  • Strategies for Chiral HPLC Method Development. Supelco.
  • [The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution]. PubMed.
  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society.
  • Guide to Derivatiz
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC.
  • 13.13 Uses of ¹³C NMR Spectroscopy. OpenStax.
  • ¹H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpret
Optimization

Technical Support Center: Primary Amine Synthesis &amp; Over-Alkylation Control

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering chemoselectivity issues—specifically over-alkylation—during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering chemoselectivity issues—specifically over-alkylation—during the synthesis of primary amines.

Below, you will find mechanistic explanations, a troubleshooting Q&A, validated experimental protocols, and quantitative comparisons to help you select the optimal synthetic route for your specific substrate.

OverAlkylationPrevention Start Target: Primary Amine Select Starting Material AlkylHalide Alkyl Halide / Pseudohalide Start->AlkylHalide Carbonyl Aldehyde or Ketone Start->Carbonyl Sensitivity Tolerates strong base & heat? AlkylHalide->Sensitivity Check Substrate ReductiveAmination Reductive Amination (Prevents Over-alkylation) Carbonyl->ReductiveAmination NH3 + NaBH3CN Gabriel Gabriel Synthesis (Phthalimide + Hydrazine) Sensitivity->Gabriel Yes Azide Azide Substitution & Reduction (NaN3 then H2/Pd or PPh3) Sensitivity->Azide No

Workflow for selecting an optimal primary amine synthesis route to prevent over-alkylation.

Part 1: The Core Issue (FAQ)

Why does direct alkylation of ammonia inevitably lead to over-alkylation? Direct SN​2 alkylation of ammonia with an alkyl halide is notoriously difficult to control[1][2]. The fundamental issue is electronic: as an alkyl group is added to the nitrogen atom, its inductive electron-donating effect increases the electron density on the nitrogen. Consequently, the newly formed primary amine is a stronger nucleophile than the starting ammonia[1][2]. This creates a "runaway train" effect where the primary amine outcompetes ammonia for the remaining alkyl halide, leading to an inseparable mixture of primary, secondary, tertiary amines, and quaternary ammonium salts[1][2][3].

Part 2: Troubleshooting Guide (Q&A)

Q: I tried using a large excess of ammonia (50 equivalents) to statistically favor mono-alkylation, but my yields of primary amine are still low. What went wrong? A: While flooding the reaction with ammonia shifts the statistical probability toward mono-alkylation, it is practically flawed for laboratory-scale synthesis. Ammonia is highly volatile, making it difficult to maintain the required molar excess in solution without specialized pressurized equipment. Furthermore, recovering the unreacted starting material and purifying the primary amine from trace secondary/tertiary byproducts often results in severe yield losses during chromatography or distillation[1][2]. You must switch to a surrogate method.

Q: I need to synthesize a primary amine from an unhindered primary alkyl halide. What is the most reliable method to strictly prevent over-alkylation? A: The Gabriel Synthesis is the gold standard for this transformation[4]. It utilizes phthalimide as an ammonia surrogate. The nitrogen in phthalimide is flanked by two electron-withdrawing carbonyl groups, making the N-H bond highly acidic (pKa ~8.3)[3][5]. Once deprotonated, the phthalimide anion acts as a nucleophile to displace the halide. Crucially, the resulting N-alkylphthalimide is entirely non-nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyls, strictly halting the reaction at mono-alkylation[1][3]. The primary amine is then liberated via hydrazinolysis (the Ing-Manske procedure)[4][6].

Q: My substrate is sensitive to the harsh basic conditions of the Gabriel synthesis and hydrazinolysis. What is a milder alternative? A: Azide substitution followed by reduction is an excellent, mild alternative[2]. The azide ion ( N3−​ ) is a powerful nucleophile that readily displaces primary and secondary halides to form an alkyl azide. Alkyl azides are non-nucleophilic, completely preventing over-alkylation[2]. The azide can then be cleanly reduced to a primary amine under exceptionally mild conditions, such as catalytic hydrogenation ( H2​ , Pd/C) or via the Staudinger reaction using triphenylphosphine ( PPh3​ ) and water[7].

Q: I am starting with an aldehyde or ketone instead of an alkyl halide. How can I selectively form a primary amine? A: Reductive amination is the optimal route[8][9]. By condensing the carbonyl compound with an ammonia source (often ammonium acetate) to form an intermediate imine, you can subsequently reduce the imine to a primary amine using a mild hydride donor like sodium cyanoborohydride ( NaBH3​CN ) or sodium triacetoxyborohydride ( NaBH(OAc)3​ )[8][9]. Because imines only form once on a given amine, this method provides a highly controlled manner of forming nitrogen-carbon bonds without over-alkylation[8].

Part 3: Experimental Protocols

The following protocols are self-validating systems designed to ensure high chemoselectivity and straightforward purification.

Protocol A: Gabriel Synthesis (Ing-Manske Procedure)

Best for: Unhindered primary alkyl halides lacking base-sensitive functional groups.

  • N-Alkylation: In a flame-dried round-bottom flask under nitrogen, dissolve potassium phthalimide (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.5 M). Add the primary alkyl halide (1.0 equiv.) dropwise.

  • Heating: Stir the reaction mixture at 80–90 °C for 4–6 hours. Self-Validation: Monitor the disappearance of the alkyl halide via TLC (Hexanes/EtOAc).

  • Precipitation: Cool the mixture to room temperature and pour it into crushed ice/water. Filter the resulting white precipitate (N-alkylphthalimide) and wash with cold water. Dry under vacuum.

  • Hydrazinolysis (Deprotection): Suspend the N-alkylphthalimide in ethanol (0.2 M). Add hydrazine monohydrate ( NH2​NH2​⋅H2​O , 1.5 equiv.)[4][10].

  • Reflux: Heat the mixture to reflux for 2–4 hours. A thick white precipitate of phthalhydrazide will form[3][4].

  • Workup: Cool to room temperature, adjust the pH to ~2 with 1M HCl to solubilize the amine, and filter off the solid phthalhydrazide byproduct[4]. Basify the filtrate with 1M NaOH to pH >10, extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate to yield the pure primary amine.

Protocol B: Azide Synthesis & Staudinger Reduction

Best for: Secondary alkyl halides or substrates with base/acid-sensitive groups.

  • Azide Formation: Dissolve the alkyl halide (1.0 equiv.) in anhydrous DMF (0.5 M). Add sodium azide ( NaN3​ , 1.5 equiv.). Caution: NaN3​ is highly toxic; do not mix with halogenated solvents or strong acids. Stir at 60 °C for 12 hours.

  • Extraction: Dilute with diethyl ether and wash extensively with water (3x) to remove DMF and excess NaN3​ . Dry the organic layer and concentrate carefully (low-molecular-weight azides can be explosive)[2].

  • Staudinger Reduction: Dissolve the crude alkyl azide in a THF/Water mixture (10:1 v/v, 0.2 M). Slowly add triphenylphosphine ( PPh3​ , 1.2 equiv.) in portions at 0 °C[7].

  • Nitrogen Evolution: The reaction will bubble as N2​ gas is released. Allow the mixture to warm to room temperature and stir for 6–12 hours[7].

  • Workup: Concentrate the THF under reduced pressure. Dissolve the residue in DCM and extract with 1M HCl (3x). The primary amine moves to the aqueous layer, leaving the triphenylphosphine oxide byproduct in the organic layer[7]. Basify the aqueous layer with NaOH, extract with DCM, dry, and evaporate to obtain the primary amine.

Protocol C: Reductive Amination of Aldehydes

Best for: Converting carbonyls to primary amines with high atom economy.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and ammonium acetate ( NH4​OAc , 10.0 equiv.) in anhydrous methanol (0.2 M)[11]. Stir at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride ( NaBH3​CN , 1.2 equiv.) or sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise[8][9].

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor the disappearance of the imine intermediate via LC-MS.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3​ . Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate to yield the primary amine[11].

Part 4: Quantitative Data Table

The following table summarizes the performance metrics of the discussed methodologies to aid in route selection.

Synthesis MethodTypical YieldOver-Alkylation RiskFunctional Group ToleranceBest Application / Substrate
Direct Alkylation ( NH3​ ) < 45%[2]Extremely HighModerateIndustrial scale only (where continuous distillation separates products).
Gabriel Synthesis 70 - 90%NoneLow (Requires harsh deprotection)Unhindered primary alkyl halides; robust molecular scaffolds.
Azide Reduction (Staudinger) 80 - 95%[7]NoneHigh (Mild, neutral conditions)Secondary alkyl halides; base/acid-sensitive substrates.
Reductive Amination 80 - 95%Very LowHigh (Tolerates esters, olefins)[11]Synthesizing primary amines directly from aldehydes or ketones.

Part 5: References

1.[Benchchem] comparative study of different methods for azide reduction to amines. Available at: 2. [Master Organic Chemistry] Reductive Amination, and How It Works. Available at: 3. [Chemistry Steps] The Gabriel Synthesis. Available at: 4.[ACS Publications] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: 5. [Benchchem] Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide. Available at: 6. [Wikipedia] Gabriel synthesis. Available at: 7. [Benchchem] preventing over-alkylation of amines in synthesis. Available at: 8. [Wikipedia] Reductive amination. Available at: 9. [Master Organic Chemistry] The Gabriel Synthesis. Available at: 10. [Thermo Fisher Scientific] Gabriel Synthesis. Available at: 11.[Al-Mustansiriyah Uni] Amines: Synthesis and Reactions. Available at:

Sources

Troubleshooting

Technical Support Center: Recrystallization of [1-(Propan-2-yloxy)cyclohexyl]methanamine Salts

Welcome to the Technical Support Center for the isolation and purification of 1[1]. As a sterically hindered, lipophilic primary amine scaffold, this compound presents unique thermodynamic challenges during salt formatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1[1]. As a sterically hindered, lipophilic primary amine scaffold, this compound presents unique thermodynamic challenges during salt formation. This guide synthesizes physical chemistry principles, process analytical technology (PAT), and field-proven methodologies to help researchers achieve high-yield, high-purity crystalline products.

Thermodynamic Principles: The Causality of Crystallization Failures

When crystallizing highly lipophilic amines, the most frequent failure mode is Liquid-Liquid Phase Separation (LLPS), universally known in the pharmaceutical industry as 2[2].

The Causality: Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, or when the system is pushed to a high supersaturation too rapidly[2]. Instead of nucleating solid crystals, the supersaturated solution crosses the binodal curve, separating into a solvent-rich phase and a solute-rich liquid phase (emulsion)[3]. Because the solute-rich oil phase is highly mobile, it acts as a sink for impurities, bypassing the desired impurity rejection process of slow particle growth[2].

To prevent this, crystallization must be strictly controlled within the 4—the kinetic boundary between the equilibrium solubility curve and the spontaneous nucleation limit[4]. By optimizing the cooling rate and solvent selection, we can ensure the solubility curve remains flatter than the LLPS boundary, favoring solid nucleation over emulsion formation[3].

Troubleshooting Guide & FAQs

Q1: My amine salt forms a gummy, sticky oil at the bottom of the flask instead of crystals. How do I recover it? Answer: Your system has undergone LLPS. The oil droplets are unstable and may eventually solidify into an amorphous, impure mass[2]. Corrective Action: Do not attempt to filter the gum. Reheat the mixture until it returns to a single clear liquid phase. To prevent LLPS upon cooling, adjust the solvent composition to increase the crystalline solubility of the drug (which reduces the maximum achievable supersaturation)[3]. Alternatively, introduce a small amount of seed crystals just as the solution enters the MSZW; this lowers the activation energy for solid nucleation and outcompetes oil formation[2][4].

Q2: How do I select the optimal counterion for [1-(Propan-2-yloxy)cyclohexyl]methanamine? Answer: The bulky cyclohexyl ring and flexible isopropoxy group disrupt crystal packing. Simple monovalent halides (like HCl) often yield low-melting salts prone to oiling out. Corrective Action: Utilize achiral dicarboxylic acids (e.g., Fumaric acid, Tartaric acid). These acids form robust, characteristic5 (e.g., 21-columns) where two ammonium cations and carboxylate anions bridge together[5]. This supramolecular assembly significantly increases the lattice energy and melting point of the salt, pushing the solid-liquid equilibrium safely above the LLPS boundary.

Q3: Does the stirring rate affect the MSZW and oiling out? Answer: Yes. The MSZW is a kinetic boundary, not a thermodynamic constant[4]. Higher agitation rates increase the collision probability of solute molecules, which can prematurely trigger nucleation or, in poor solvent systems, exacerbate emulsion formation[2][4]. Maintain a moderate, consistent stirring rate (e.g., 200-300 RPM) to ensure uniform heat and mass transfer without inducing shear-driven phase separation.

Workflow Visualization

RecrystallizationWorkflow Start Amine Base + Acid in Primary Solvent Heat Heat to Dissolution (Clear Solution) Start->Heat Cool Controlled Cooling (0.1 - 0.5 °C/min) Heat->Cool Check Phase Separation Observed? Cool->Check LLPS LLPS (Oiling Out) Detected Check->LLPS Yes (Emulsion) Seed Add Seed Crystals Within MSZW Check->Seed No (Supersaturated) Reheat Reheat to Clear Adjust Solvent Ratio LLPS->Reheat Reheat->Cool Crystallize Crystal Growth & Anti-Solvent Addition Seed->Crystallize Isolate Filter & Dry Pure Salt Crystallize->Isolate

Fig 1. Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Quantitative Data: Counterion & Solvent Selection Matrix

To aid in rational experimental design, the following matrix summarizes the physicochemical outcomes of various counterions paired with [1-(Propan-2-yloxy)cyclohexyl]methanamine.

CounterionAcid pKaTypical Solvent SystemLLPS (Oiling Out) RiskEstimated Crystal Yield
Hydrochloride -6.1EtOAc / MethanolHigh 40-50% (Often gums)
Methanesulfonate -1.9Acetone / MTBEModerate 65-75%
Fumarate (0.5 eq) 3.0, 4.4Isopropanol / HeptaneLow 85-90%
Tartrate (1.0 eq) 2.9, 4.2Ethanol / EtOAcLow 80-85%

Standardized Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . By utilizing defined temperature holds and visual/PAT checkpoints, the system proves its own thermodynamic stability before proceeding to the next phase, ensuring6[6].

Target: [1-(Propan-2-yloxy)cyclohexyl]methanamine Hemifumarate

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of the amine free base in 5 volumes (v/w) of dry Isopropanol (IPA).

  • In a separate vessel, dissolve 0.5 equivalents of Fumaric acid in 5 volumes of IPA at 60 °C.

  • Slowly combine the solutions under moderate agitation (250 RPM).

Step 2: Dissolution & Clarification

  • Heat the combined mixture to 70 °C until a completely clear solution is achieved. Self-Validation Check: The absence of turbidity confirms the complete erasure of the solute's thermal history[4].

  • Polish filter the hot solution through a 0.45 µm PTFE membrane if insoluble particulates are present.

Step 3: Controlled Cooling & Seeding (Critical Step)

  • Cool the solution at a linear rate of 0.2 °C/min to 55 °C.

  • Self-Validation Check: The solution must remain clear. If cloudiness (emulsion) appears, the cooling rate was too fast. Reheat to 70 °C and repeat at 0.1 °C/min.

  • Add 1-2 wt% of pre-milled hemifumarate seed crystals.

  • Hold the temperature at 55 °C for 60 minutes. This allows the seed bed to mature and relieves initial supersaturation, safely bypassing the LLPS boundary[2][3].

Step 4: Anti-Solvent Addition

  • Using a syringe pump, add 10 volumes (v/w) of Heptane at a constant rate over 4 hours.

  • The slow addition maintains the supersaturation level strictly within the secondary nucleation zone, promoting the growth of existing crystals rather than generating an oil phase[2].

Step 5: Final Cooling & Isolation

  • Cool the suspension to 5 °C at 0.1 °C/min. Hold for 2 hours to maximize yield.

  • Filter the crystalline suspension via a Büchner funnel, wash with cold Heptane/IPA (2:1), and dry under vacuum at 40 °C to a constant weight.

References

  • Metastable Zone Width (MSZW) in Crystallization Source: mt.com URL:[Link]

  • Oiling Out in Crystallization Source: mt.com URL:[Link]

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids Source: acs.org URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: acs.org URL:[Link]

  • Crystallisation of a salt hydrate with a complex solid form landscape Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Process Improvement for Industrial Scale Amine Production

Welcome to the Technical Support Center for Industrial Scale Amine Production. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Industrial Scale Amine Production. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of amine synthesis and purification. As Senior Application Scientists, we provide not just procedures, but the underlying principles and field-proven insights to empower your process improvement initiatives.

Reaction & Synthesis Troubleshooting

This section addresses common challenges encountered during the core chemical synthesis of amines, focusing on yield, selectivity, and by-product formation.

Q1: My amination reaction is suffering from low yield. What are the primary causes and how can I systematically troubleshoot this?

A: Low yields in amination reactions are a frequent issue stemming from several potential root causes, including catalyst inefficiency, suboptimal reaction conditions, or reagent impurity.[1] A systematic approach is crucial for diagnosis.

Primary Causes & Solutions:

  • Catalyst Deactivation/Poisoning: Palladium and other metal catalysts are highly sensitive to oxygen and protic impurities like water.[1] This leads to the formation of inactive species (e.g., palladium black), halting the catalytic cycle.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents. Using well-defined, air- and moisture-stable pre-catalysts can also lead to more reproducible results.[1]

  • Suboptimal Reagent Combination: The choice of ligand, base, and solvent is highly dependent on the specific substrates (amine and electrophile) and can dramatically impact reaction efficiency.[2][3]

    • Solution: Conduct a systematic screening of different ligands and bases. For example, bulky, electron-rich phosphine ligands often stabilize the catalyst and promote efficient coupling.[1] The table below provides an illustrative example for a Buchwald-Hartwig amination.

  • Over-alkylation: In direct alkylation methods using ammonia or primary/secondary amines with alkyl halides, the product amine can compete with the starting amine as a nucleophile.[4][5] This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, reducing the yield of the desired product.[4][6]

    • Solution: Use a large excess of the initial amine (e.g., ammonia) to favor mono-alkylation.[7] For more controlled synthesis of primary amines, consider alternative methods like the Gabriel Synthesis or the reduction of an alkyl azide, which prevent over-alkylation.[4]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low yield issues in a catalytic amination reaction.

LowYieldTroubleshooting Start Low or No Product Yield? Inert_Check Is the atmosphere fully inert? (Degassed solvents, N2/Ar blanket) Start->Inert_Check Yes Inert_Check->Start No, Fix Setup Reagent_Purity Are reagents pure and anhydrous? Inert_Check->Reagent_Purity Yes Reagent_Purity->Start No, Purify/Dry Screen_Conditions Screen Ligands, Bases, & Solvents Reagent_Purity->Screen_Conditions Yes Temp_Time Optimize Temperature & Time Screen_Conditions->Temp_Time Yes Success Yield Improved Screen_Conditions->Success Improvement Seen Alternative_Route Consider Alternative Synthetic Route (e.g., Gabriel, Azide Reduction) Temp_Time->Alternative_Route No Improvement Temp_Time->Success Improvement Seen Alternative_Route->Success ProcessOptimization cluster_goals Primary Goals cluster_actions Control Actions OptimizedPlant Optimized Amine Plant (Max Efficiency, Min Cost) Energy Minimize Energy Consumption OptimizedPlant->Energy Solvent Maintain Solvent Integrity OptimizedPlant->Solvent Throughput Maximize Throughput OptimizedPlant->Throughput Reboiler Optimize Reboiler Duty Energy->Reboiler Circulation Optimize Circulation Rate Energy->Circulation Degradation Prevent Amine Degradation Solvent->Degradation HSS Control Heat Stable Salts Solvent->HSS Losses Minimize Amine Losses Throughput->Losses Upsets Avoid Foaming & Upsets Throughput->Upsets Circulation->Throughput Degradation->HSS HSS->Upsets

Caption: Interdependencies for amine plant optimization. [8]

Analytical & Quality Control FAQs

Q5: What are the most effective analytical techniques for monitoring the quality of our amine solution and final product?

A: A robust quality control program is essential for maintaining process efficiency and meeting product specifications. [9]A combination of techniques is typically employed.

  • Gas Chromatography (GC): GC is a powerful and rapid method for analyzing the composition of the amine solution and detecting contaminants. [10]It can be used to quantify the amine concentration, water content, and dissolved acid gases. It is also effective for identifying and quantifying hydrocarbon contaminants that may cause foaming. [8][11]* High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the quantitative analysis of biogenic amines and for separating non-volatile degradation products that may not be suitable for GC analysis. [12]* Titration: Wet chemistry titration is a traditional but reliable method for determining the concentration of uncarbonated ("free") amine and the total acid gas loading. [10]However, it can be tedious and may be interfered with by certain degradation products. [10]* Ion Chromatography (IC): This is the preferred method for quantifying the concentration of various Heat Stable Salt anions in the amine solution.

Analytical Technique Primary Application in Amine Production Key Information Provided
Gas Chromatography (GC) Routine process monitoring, contaminant analysis.Amine concentration, water content, acid gas loading, hydrocarbon contaminants. [9][10]
HPLC Purity analysis of final product, degradation studies.Quantification of non-volatile impurities and degradation products. [12]
Titration Amine strength and acid gas loading."Free" amine concentration, total alkalinity. [10]
Ion Chromatography HSS monitoring.Concentration of specific corrosive anions (formate, acetate, etc.). [8]

Safety & Handling

Q6: What are the core safety protocols for handling industrial-scale quantities of amines?

A: Amines, particularly lower molecular weight and aromatic amines, can be corrosive, flammable, and toxic. [13][14]A comprehensive safety program is non-negotiable.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and protective clothing. In areas with potential for vapor exposure, respiratory protection is essential. [13][15]* Ventilation: Handle amines in well-ventilated areas. Industrial processes should use closed systems to minimize fugitive emissions. [16]* Storage: Store amines in cool, dry, well-ventilated areas away from incompatible materials like strong acids and oxidizing agents. [13][16]Containers must be tightly sealed and clearly labeled.

  • Emergency Procedures: Establish and practice clear emergency response plans for spills, fires, and personnel exposure. [16]This includes having accessible safety showers, eyewash stations, and appropriate spill cleanup materials.

Protocols & Methodologies

General Protocol for One-Pot Reductive Amination

This protocol describes a general, lab-scale procedure for the synthesis of a secondary amine from an aldehyde/ketone and a primary amine, which can be adapted for process development.

I. Materials & Reagents:

  • Aldehyde or Ketone (1.0 eq)

  • Primary Amine (1.0 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Weak Acid (optional): Acetic Acid (catalytic amount)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

II. Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the chosen solvent (e.g., DCM).

  • Imine Formation: Add the primary amine (1.0 - 1.2 eq) to the solution. If the substrates are known to form imines slowly, a catalytic amount of acetic acid can be added to achieve an optimal pH between 4 and 6. [17]Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add the sodium triacetoxyborohydride (NaBH(OAc)3) to the reaction mixture. NaBH(OAc)3 is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of the slightly acidic conditions. [17]4. Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO3. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or by distillation.

References

  • Amine Manufacturing Process: Comprehensive Guide to Amines. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • What is the Role of Amines in Chemical Synthesis Processes? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Industrial processes for manufacturing amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Synthesis Reactions. (2018, May 12). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]

  • Synthesis of Amines. (n.d.). OpenStax. Retrieved from [Link]

  • Amine Synthesis Reactions: Practice Problems. (n.d.). Study.com. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024, December 20). MDPI. Retrieved from [Link]

  • Amine Plant Process: Optimize Your Infrastructure for Efficiency. (2024, June 20). Q2 Technologies. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Optimization of amine gas purification technology from acidic components. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Optimizing Amine Treating for Maximum Efficiency. (2024, October 22). Reset Energy. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). National Institutes of Health. Retrieved from [Link]

  • Reactions of Amines. (n.d.). Retrieved from [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Scrubbing System Overview - How Amine Treating Works. (2021, July 23). Carver Pump. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Optimize capacity and efficiency for an amine unit. (2015, September 23). AmmoniaKnowHow. Retrieved from [Link]

  • Startup troubleshooting of amine units in LNG export facilities. (2020, November 30). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Institutes of Health. Retrieved from [Link]

  • Optimization of Amine Sweetening Units. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Improve amine unit efficiency by optimizing operating conditions. (2014, October 1). Gas Processing & LNG. Retrieved from [Link]

  • STUDY OF THE MOST PROMISING AMINE GAS TREATING PROCESSES. (2025, June 6). SCIENCE & INNOVATION. Retrieved from [Link]

  • Mastering Film-Forming Amines: Analytical Methods and Best Practices. (2025, May 19). Retrieved from [Link]

  • Guide to the safe handling of Industrial Enzyme Preparations. (2023). AMFEP. Retrieved from [Link]

  • Amine Gas Treatment Process Application. (n.d.). ARC Journals. Retrieved from [Link]

  • Amine Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

In the evolving landscape of pharmaceutical development and forensic analysis, the accurate quantification of novel chemical entities is paramount. [1-(Propan-2-yloxy)cyclohexyl]methanamine, a compound of interest due to...

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of pharmaceutical development and forensic analysis, the accurate quantification of novel chemical entities is paramount. [1-(Propan-2-yloxy)cyclohexyl]methanamine, a compound of interest due to its structural characteristics, presents unique analytical challenges. This guide provides a comprehensive comparison of established analytical methodologies for its quantification, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most suitable approach for their specific application.

The choice of an analytical technique is a critical decision, directly impacting data quality, throughput, and the overall success of a research or quality control program. This document will explore and compare three primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method will be evaluated based on its principles, performance characteristics, and practical considerations, supported by established protocols for analogous compounds.

Guiding Principles for Method Selection

The selection of an optimal analytical method is governed by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired level of selectivity and sensitivity. For a primary amine like [1-(Propan-2-yloxy)cyclohexyl]methanamine, its physicochemical properties, such as volatility and the absence of a strong chromophore, will heavily influence the suitability of each technique.

Methodology Comparison

The following sections provide a detailed comparison of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of [1-(Propan-2-yloxy)cyclohexyl]methanamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] For primary amines, which can exhibit poor peak shape due to their basicity and potential for adsorption, derivatization is often a necessary step to improve chromatographic performance.[3]

Expertise & Experience: The key to a successful GC-MS analysis of amines lies in the derivatization step. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy. This not only masks the active amine group, reducing tailing and improving peak symmetry, but also increases the molecular weight and introduces fluorine atoms, which can enhance sensitivity in certain mass spectrometric detection modes. The choice of a deactivated column is also critical to prevent analyte adsorption.[3]

Trustworthiness: A self-validating GC-MS protocol for this analyte would include the use of a deuterated internal standard to correct for variations in derivatization efficiency and injection volume. The validation should demonstrate linearity, accuracy, precision, and robustness as per established guidelines.[4][5]

Data Summary: GC-MS Performance

ParameterExpected Performance for [1-(Propan-2-yloxy)cyclohexyl]methanamine
Limit of Quantification (LOQ) Low ng/mL to pg/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%
Selectivity High (with mass spectrometric detection)
Throughput Moderate

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

    • Alkalinize the sample with 1 M NaOH to a pH > 10.[1]

    • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).[5]

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.[1]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

Workflow for GC-MS Analysis

Caption: Workflow for the quantification of [1-(Propan-2-yloxy)cyclohexyl]methanamine by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of a wide range of compounds in complex matrices, offering high sensitivity and selectivity.[6][7] For a basic compound like [1-(Propan-2-yloxy)cyclohexyl]methanamine, reverse-phase chromatography with an acidic mobile phase is typically employed to ensure good peak shape and retention.

Expertise & Experience: The success of an LC-MS/MS method hinges on the optimization of both the chromatographic separation and the mass spectrometric detection. A C18 column is a good starting point for separation.[8] The mobile phase should be acidic (e.g., containing 0.1% formic acid) to promote the protonation of the amine, leading to better retention and peak shape. For detection, electrospray ionization (ESI) in positive mode is ideal for amines. The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interferences from the matrix.[9]

Trustworthiness: A robust LC-MS/MS method will incorporate a stable isotope-labeled internal standard to compensate for matrix effects and variations in instrument response.[10] Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure reliability.[10]

Data Summary: LC-MS/MS Performance

ParameterExpected Performance for [1-(Propan-2-yloxy)cyclohexyl]methanamine
Limit of Quantification (LOQ) Sub-ng/mL to pg/mL
Linearity (R²) > 0.995
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 10%
Selectivity Very High (with MRM)
Throughput High

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of sample, add an internal standard.

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water, followed by methanol to remove interferences.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of [1-(Propan-2-yloxy)cyclohexyl]methanamine by LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique.[11] However, its applicability for the quantification of [1-(Propan-2-yloxy)cyclohexyl]methanamine is limited by the compound's lack of a significant UV chromophore. Direct analysis would likely result in poor sensitivity. Derivatization with a UV-active agent can overcome this limitation.

Expertise & Experience: To enhance UV detection, pre-column derivatization with a reagent such as dansyl chloride can be employed. This introduces a highly chromophoric group, significantly improving the limit of detection. The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase composition are crucial for achieving good separation of the derivatized analyte from reagent byproducts and matrix components.[12]

Trustworthiness: A validated HPLC-UV method would require careful optimization of the derivatization reaction to ensure its completeness and reproducibility. The use of an internal standard that also undergoes derivatization is recommended. The validation should encompass specificity, linearity, accuracy, and precision.[13][14]

Data Summary: HPLC-UV Performance (with Derivatization)

ParameterExpected Performance for [1-(Propan-2-yloxy)cyclohexyl]methanamine
Limit of Quantification (LOQ) High ng/mL to µg/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%
Selectivity Moderate (dependent on chromatography)
Throughput High

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix as described for GC-MS or LC-MS/MS.

    • Evaporate the extract to dryness.

    • Reconstitute in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.5).

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture in the dark at 60°C for 30 minutes.

    • Quench the reaction with a solution of sodium hydroxide.

    • Inject an aliquot into the HPLC system.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte from interferences.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for the dansyl derivative (e.g., ~254 nm).[8]

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of [1-(Propan-2-yloxy)cyclohexyl]methanamine by HPLC-UV.

Comparative Summary and Recommendations

FeatureGC-MSLC-MS/MSHPLC-UV (with Derivatization)
Sensitivity HighVery HighModerate
Selectivity HighVery HighModerate
Sample Derivatization RequiredNot RequiredRequired
Matrix Effects Less PronouncedCan be SignificantModerate
Throughput ModerateHighHigh
Instrumentation Cost Moderate-HighHighLow-Moderate
Expertise Required HighHighModerate

Recommendations:

  • For trace-level quantification in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the recommended method. Its superior sensitivity and selectivity, coupled with high throughput, make it ideal for pharmacokinetic studies and forensic toxicology.

  • GC-MS is a viable alternative, particularly if LC-MS/MS is unavailable. However, the requirement for derivatization adds a layer of complexity to the sample preparation.

  • HPLC-UV with derivatization is a cost-effective option for less demanding applications where lower sensitivity is acceptable. This could be suitable for the analysis of bulk materials or formulated products where the analyte concentration is relatively high.

The successful implementation of any of these methods relies on a thorough understanding of their underlying principles and careful optimization and validation of the experimental parameters. As with any novel psychoactive substance, the availability of a certified reference standard is a critical consideration for accurate quantification.[15][16] In its absence, a well-characterized in-house standard should be used, and the results should be reported with appropriate caveats.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. BenchChem.
  • ResearchGate. (2025). development and validation of uv-visible and hplc methods for the determination of antiulcer drug concentrations in pharmaceutical preparations.
  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Cyclohexyl-phenyl-methanone oxime. BenchChem.
  • PubMed. (2021).
  • PubMed. (2021).
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. BenchChem.
  • PubMed. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. PubMed.
  • ResearchGate. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation.
  • Today's Clinical Lab. (2021).
  • PubMed. (2025). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. PubMed.
  • Today's Clinical Lab. (2021).
  • PubMed. (2025). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. PubMed.
  • ScienceDirect. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. ScienceDirect.
  • Cayman Chemical. (2025). Method Development Guide for Novel Psychoactive Substances. Cayman Chemical.
  • MDPI. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. MDPI.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Supelco.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Supelco.
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • MDPI. (2026). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. MDPI.
  • MDPI. (2026). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. MDPI.
  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.
  • Frontiers. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp.

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Comparative

A Senior Application Scientist's Guide to the HPLC-MS Analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine: A Comparative Analysis

Abstract For researchers and professionals in drug development, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liq...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in drug development, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile primary amine scaffold.[1] We will explore the causality behind methodological choices in HPLC-MS, present a detailed, field-proven protocol, and objectively compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC). This document is designed to serve as a practical reference, grounded in scientific principles, to aid in selecting the most appropriate analytical strategy.

Introduction: The Analytical Challenge of a Polar Primary Amine

[1-(Propan-2-yloxy)cyclohexyl]methanamine (Molecular Formula: C10H21NO, Molecular Weight: 171.28 g/mol ) is a primary amine characterized by its polar functional group and a non-polar cyclohexyl moiety.[1] This amphipathic nature, combined with the basicity of the primary amine, presents unique challenges in chromatographic analysis. Basic compounds are prone to interacting with residual acidic silanols on conventional silica-based columns, which can lead to poor peak shape, tailing, and unreliable quantification.[2] Furthermore, its polarity can result in poor retention on traditional reversed-phase (RP) columns.[3][4]

The selection of an optimal analytical method is therefore not a trivial decision. It requires a nuanced understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. This guide focuses on HPLC coupled with Mass Spectrometry (MS), a powerful combination that offers high sensitivity and selectivity, making it a cornerstone of modern analytical laboratories.[5]

The Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry

For a polar amine like [1-(Propan-2-yloxy)cyclohexyl]methanamine, HILIC often provides superior retention and peak shape compared to standard reversed-phase chromatography.[3][4][6]

Principle of HILIC-MS

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a smaller amount of an aqueous or polar solvent.[6][7] A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes, like our target primary amine, partition into this aqueous layer and are retained.[7] Elution is achieved by increasing the concentration of the polar solvent (the strong solvent in HILIC), which disrupts the partitioning equilibrium.[6] This mechanism is particularly advantageous for compounds that are too polar to be adequately retained by RPLC.[3][4]

Pairing HILIC with Electrospray Ionization Mass Spectrometry (ESI-MS) is highly synergistic. The high organic content of the HILIC mobile phase promotes efficient droplet desolvation and ionization in the ESI source, often leading to enhanced signal intensity and sensitivity compared to the highly aqueous mobile phases used in RPLC.[4][8]

Detailed Experimental Protocol: HILIC-MS

This protocol is designed as a robust starting point for method development.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Causality: An amide phase provides strong hydrogen bonding interactions, which is ideal for retaining primary amines and offers excellent stability.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: Ammonium formate acts as a buffer and improves peak shape. Formic acid ensures the primary amine is protonated ([M+H]+), which is crucial for good retention in HILIC and efficient ionization in positive-ion ESI.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 min: 5% A

    • 5.0 min: 30% A

    • 5.1 min: 95% A

    • 6.0 min: 95% A

    • 6.1 min: 5% A

    • 8.0 min: 5% A

    • Causality: A gradient from high organic to higher aqueous content elutes the polar analyte. The high-aqueous wash step cleans the column, and the re-equilibration period is critical for reproducible retention times in HILILC.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. It's important to maintain a consistent temperature for reproducible chromatography.[10]

  • Injection Volume: 2 µL.

  • Sample Diluent: 95:5 Acetonitrile:Water.

    • Causality (Critical): The sample must be dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion. Injecting in a strong solvent like pure water would cause severe peak fronting.[7]

Mass Spectrometry Conditions (Positive ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The primary amine readily accepts a proton in the acidic mobile phase to form a positive ion, making ESI+ the ideal mode.[11]

  • Scan Mode: Selected Ion Monitoring (SIM) of m/z 172.2 or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Precursor Ion: 172.2 m/z ([M+H]+)

    • Product Ions (for MRM): To be determined via infusion and fragmentation experiments. Expected fragments would arise from the loss of the isopropoxy group or cleavage of the cyclohexyl ring.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

Visualizing the HILIC-MS Workflow

HILIC_MS_Workflow cluster_Prep Sample Preparation cluster_HPLC HILIC Separation cluster_MS MS Detection Sample Sample containing Analyte Dilution Dilute in 95:5 ACN:H2O Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Autosampler Injection (2 µL) Vial->Injector Column HILIC Column (Amide Phase, 40°C) Injector->Column ESI ESI Source (Positive Mode) Column->ESI Pump Gradient Pump (ACN/H2O with Formic Acid) Pump->Injector Analyzer Mass Analyzer (SIM or MRM) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data Signal

Caption: The analytical workflow for HILIC-MS analysis.

Comparative Analysis: Alternative Methodologies

While HILIC-MS is the recommended approach, other techniques may be considered depending on available instrumentation and specific analytical goals.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] For GC analysis, compounds must be volatile and thermally stable.[13] Primary amines often exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto active sites in the system.[14] This often necessitates chemical derivatization to create a less polar, more volatile, and more thermally stable analogue.[14][15]

Protocol Considerations:

  • Derivatization (Required): The primary amine must be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA) or silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14][16] This adds extra steps to sample preparation and introduces potential sources of error.

  • Injection: A split/splitless inlet would be used.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for the derivatized amine.

  • Ionization: Electron Ionization (EI) is standard, providing reproducible fragmentation patterns for library matching.

Alternative 2: Supercritical Fluid Chromatography (SFC-MS)

Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[17] Modifiers like methanol are added to adjust polarity and elution strength.[18] SFC combines some of the best features of both GC and HPLC, offering high efficiency and fast separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[18][19] It is particularly well-suited for the separation of chiral compounds and can be an excellent alternative to normal-phase HPLC.[20]

Protocol Considerations:

  • Mobile Phase: Supercritical CO2 with a methanol modifier, often containing an additive like triethylamine (TEA) or ammonium acetate to improve the peak shape of basic compounds like amines.[19][20]

  • Stationary Phase: A variety of columns can be used, including those designed for chiral separations if enantiomeric purity is of interest.

  • Detection: SFC couples well with MS. The CO2 is easily removed prior to the ion source.

Performance Comparison

The choice of method involves trade-offs in speed, sensitivity, and complexity.

Parameter HILIC-MS (Recommended) GC-MS (with Derivatization) SFC-MS
Sample Prep Simple dilutionComplex (derivatization required) Simple dilution
Analysis Speed Moderate (5-10 min)Moderate (10-20 min)Fast (2-5 min)
Sensitivity (LOQ) Excellent (low ng/mL) Good (mid-high ng/mL)Excellent (low ng/mL)
Selectivity High (MS/MS)High (MS)High (MS/MS)
Robustness Good, requires careful equilibrationModerate, derivatization can be variableGood
Solvent Usage Moderate, uses acetonitrileLow, but uses derivatization reagentsLow (Green Chemistry)
Best Suited For Routine quantification of polar basesVolatile/semi-volatile compound analysisHigh-throughput screening, chiral analysis
Decision-Making Framework

Decision_Tree Start What is the primary analytical goal? Goal_Quant Routine Quantification & Sensitivity Start->Goal_Quant Goal_HTS High-Throughput Screening or Chiral Sep. Start->Goal_HTS Goal_Volatile Analysis of Volatiles (No LC-MS available) Start->Goal_Volatile Method_HILIC Use HILIC-MS Goal_Quant->Method_HILIC Best balance of sensitivity & robustness Method_SFC Use SFC-MS Goal_HTS->Method_SFC Fastest run times Method_GC Use GC-MS (with Derivatization) Goal_Volatile->Method_GC Analyte must be made volatile

Caption: A logical guide for selecting the optimal analytical method.

Conclusion and Expert Recommendation

For the quantitative analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine in research and drug development settings, HILIC-MS stands out as the superior methodology. It directly addresses the challenges posed by this polar, basic compound, offering excellent retention, peak shape, and sensitivity without the need for complex sample derivatization. The synergy between the high-organic mobile phase and ESI-MS provides a significant advantage in achieving low limits of detection.

While SFC-MS offers compelling advantages in speed and sustainability, making it a strong candidate for high-throughput environments, HILIC-MS provides a more universally accessible and robust platform for routine quantitative work. GC-MS should only be considered when LC-MS instrumentation is unavailable or if the analysis is part of a broader screen for volatile compounds, as the mandatory derivatization step adds complexity and potential for variability. The self-validating protocols described herein provide a trusted foundation for developing and implementing reliable analytical methods for this and structurally similar molecules.

References

  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • ACS Publications. (2008, June 13). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

  • Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]

  • The Chromatography and Electrophoresis People. (2020, November 12). HILIC: The Pros and Cons. Retrieved from [Link]

  • ResearchGate. (2022, September 8). The Gas Chromatography Mass Spectroscopy Analysis of One Unani Drug, "Roghan Surkh". Retrieved from [Link]

  • Uddin, J., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of fixed oil of Viburnum grandiflorum. Academic Journals. Retrieved from [Link]

  • Feng, W., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Curcio, M., et al. (2016, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the GC-MS Characterization of [1-(Propan-2-yloxy)cyclohexyl]methanamine

An Objective Comparison and Methodological Blueprint for the Analysis of a Novel Cyclohexylamine Derivative Introduction The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensi...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Blueprint for the Analysis of a Novel Cyclohexylamine Derivative

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and research communities. [1-(Propan-2-yloxy)cyclohexyl]methanamine (Molecular Formula: C₁₀H₂₁NO, Molecular Weight: 171.28 g/mol [1]) is a designer amine derivative whose structural characteristics suggest it belongs to the broad class of cyclohexylamines, a scaffold found in various research chemicals and NPS.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) remains the cornerstone technique for the identification of such volatile and semi-volatile compounds due to its robust separation capabilities and the production of reproducible, library-searchable mass spectra.[4]

This guide provides a comprehensive framework for the analytical characterization of [1-(Propan-2-yloxy)cyclohexyl]methanamine. As no public-domain experimental mass spectrum for this specific compound is readily available, this document leverages fundamental principles of mass spectrometry to predict its fragmentation behavior. This predicted profile is then objectively compared against the known fragmentation of a simpler structural analog, Cyclohexylmethanamine, to provide a clear rationale for identification. Finally, a detailed, self-validating analytical protocol is presented, designed to ensure accurate and unambiguous characterization for researchers in drug development and forensic science.

Section 1: Predicted Mass Spectral Behavior (Electron Ionization)

The mass spectrum of a molecule provides a unique fingerprint based on its fragmentation pattern after ionization. For an aliphatic amine like [1-(Propan-2-yloxy)cyclohexyl]methanamine, the fragmentation is governed by established chemical principles, primarily the stability of the resulting carbocations.

The Molecular Ion and the Nitrogen Rule

The first step in interpretation is identifying the molecular ion (M⁺•). With a molecular formula of C₁₀H₂₁NO, the compound contains a single nitrogen atom. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] Therefore, we expect the molecular ion peak to appear at an m/z of 171. However, for many acyclic aliphatic amines, the molecular ion peak can be weak or entirely absent due to rapid fragmentation.[6][7]

Dominant Fragmentation Pathway: Alpha (α)-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage.[5][8][9] This process involves the cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. This is an energetically favorable process because it results in a resonance-stabilized iminium cation.[5][10]

For [1-(Propan-2-yloxy)cyclohexyl]methanamine, there is one C-C bond alpha to the nitrogen: the bond connecting the -CH₂NH₂ group to the cyclohexyl ring. Cleavage at this position is the most probable primary fragmentation event.

  • Predicted Fragmentation: The molecular ion (m/z 171) undergoes homolytic cleavage of the C-C bond between the cyclohexyl ring and the methanamine moiety.

  • Resulting Fragments: This cleavage yields a neutral [1-(propan-2-yloxy)cyclohexyl] radical and a highly stable, charged methaniminium ion (CH₂=NH₂⁺ ).

  • Base Peak Prediction: This methaniminium ion has an m/z of 30 . Due to its high stability, this fragment is predicted to be the base peak (the most abundant ion) in the mass spectrum.

Caption: Predicted primary fragmentation via α-cleavage.

Secondary and Ring-Based Fragmentations

While α-cleavage is expected to dominate, other fragmentation pathways can provide additional confirmatory ions:

  • Loss of the Isopropoxy Group: Cleavage of the C-O bond could lead to the loss of a neutral isopropoxy radical (•OCH(CH₃)₂) or a molecule of isopropanol (HOCH(CH₃)₂), resulting in ions at m/z 112 or m/z 111, respectively.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A common pathway for cyclohexanes is the loss of ethene (C₂H₄, 28 Da), which would lead to a fragment ion from the M⁺• at m/z 143.[11] Subsequent losses of alkyl radicals could produce a series of ions characteristic of a substituted cyclohexane ring (e.g., at m/z 83, 69, 55).[11]

Section 2: Comparative Analysis with Cyclohexylmethanamine

To contextualize the predicted fragmentation, it is instructive to compare it with a simpler, well-characterized analog: Cyclohexylmethanamine (C₇H₁₅N, MW=113.20 g/mol ). This molecule retains the core cyclohexyl-methanamine structure but lacks the isopropoxy group.

The mass spectrum of Cyclohexylmethanamine is also dominated by α-cleavage, producing the same stable methaniminium cation at m/z 30 as the base peak. The key difference lies in the molecular ion and the fragments retaining the ring structure.

Table 1: Comparison of Predicted and Known GC-MS Fragmentation Data

Ion DescriptionPredicted m/z for [1-(Propan-2-yloxy)cyclohexyl]methanamineKnown m/z for CyclohexylmethanamineRationale for Difference
Molecular Ion [M]⁺• 171113The addition of the C₃H₆O (isopropoxy) group adds 58 mass units.
Base Peak (α-cleavage) 30 30 Identical fragment ([CH₂NH₂]⁺) produced from the same core structure. This is a key structural marker.
Loss of NH₃ 15496Loss of ammonia from the molecular ion.
Ring Fragmentation 55, 69, 8355, 69, 83Characteristic ions from the fragmentation of the cyclohexyl ring structure are expected to be common to both.

This comparison demonstrates that while the molecular ion differs predictably, the presence of a strong base peak at m/z 30 is a powerful indicator of a primary methanamine attached to a larger aliphatic group. The absence of significant ions between m/z 30 and the molecular ion region in the analog further supports the prediction that α-cleavage is the overwhelmingly dominant pathway.

Section 3: Recommended Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine. The causality behind each step is explained to ensure methodological integrity.

Sample Preparation: The Critical Role of Derivatization

Primary amines like the target compound are polar and can exhibit poor chromatographic behavior, such as peak tailing, due to interactions with active sites in the GC inlet and column. This reduces sensitivity and resolution.

Causality: To mitigate this, derivatization is strongly recommended. This process chemically modifies the polar -NH₂ group into a less polar, more volatile functional group.[12][13] A common and effective method is acylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

Step-by-Step Protocol:

  • Dissolution: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 10-100 µg/mL.[14]

  • Aliquot: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Derivatization: Add 50 µL of TFAA. Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Validation: The resulting trifluoroacetyl derivative will have a higher molecular weight (M+96 Da) and a different, often more stable, fragmentation pattern, providing a secondary point of confirmation for the original structure.

Recommended GC-MS Instrumentation and Parameters

The following parameters are based on standard methods for the analysis of NPS and related amine compounds.[15][16][17]

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane phase offers excellent thermal stability and is a versatile standard for broad-spectrum screening of NPS.[16]
Carrier Gas HeliumInert carrier gas with a constant flow rate of 1.0-1.2 mL/min.
Injector Splitless Mode, 280°CSplitless injection ensures maximum transfer of analyte onto the column, which is crucial for trace analysis. A high temperature prevents condensation.[15]
Oven Program Initial 80°C (hold 1 min), ramp to 290°C at 15°C/min, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities.
MS Source Temp 230°CStandard temperature to ensure proper ionization while minimizing thermal degradation.
MS Quad Temp 150°CStandard quadrupole temperature for stable ion transmission.
Ionization Mode Electron Ionization (EI)70 eV
Scan Range m/z 40-500This range covers the expected molecular ion (171) and all significant predicted fragments.
Analytical Workflow and Data Confirmation

A logical workflow is essential for confident identification. The process involves more than just a library search; it requires a scientific evaluation of the chromatographic and spectral data.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation & Confirmation prep Dissolve Sample deriv Derivatize with TFAA prep->deriv inject Inject into GC-MS (using recommended parameters) deriv->inject rt 1. Check Retention Time inject->rt peak_shape 2. Evaluate Peak Shape (expect sharp, symmetric peak) rt->peak_shape ms_eval 3. Evaluate Mass Spectrum peak_shape->ms_eval mol_ion 3a. Look for M⁺• at m/z 171 (or M+96 for derivative) ms_eval->mol_ion base_peak 3b. Confirm Base Peak at m/z 30 (for underivatized sample) mol_ion->base_peak frag_match 3c. Match secondary fragments (e.g., m/z 55, 83, 112) base_peak->frag_match confirm 4. Final Confirmation (Confidence increases with more matching evidence) frag_match->confirm

Caption: A systematic workflow for confident compound identification.

Conclusion

The GC-MS characterization of a novel compound such as [1-(Propan-2-yloxy)cyclohexyl]methanamine requires a methodical approach grounded in the fundamental principles of mass spectrometry. While direct experimental data is not yet prevalent, its mass spectral behavior can be confidently predicted. The key identifiers are a probable molecular ion at m/z 171 and, most significantly, a dominant base peak at m/z 30 resulting from characteristic α-cleavage. This pattern, when compared to simpler analogs like Cyclohexylmethanamine, provides a clear analytical distinction.

For researchers, the successful identification of this compound hinges on a robust analytical protocol. The use of derivatization is a critical step to ensure high-quality chromatographic data, and the systematic evaluation of the resulting mass spectrum against predicted fragmentation pathways provides a self-validating system for confirmation. This guide offers a comprehensive blueprint to achieve that goal, enabling scientists to identify and characterize this and other emerging designer amine compounds with high confidence.

References

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Hammerum, S., & Derrick, P. J. (1986). Alpha-cleavage in Amine Molecular Ions. A Not-so-simple Simple Cleavage. Journal of the Chemical Society, Chemical Communications, (2), 117-119.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Mata-Pesquera, M., et al. (2023). Characterization of the recently detected cathinone N-cyclohexyl butylone: From structure elucidation to in silico supported pharmacological/ toxicological considerations. FAO AGRIS. Retrieved from [Link]

  • Leça, J. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8084–8093. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Mayer, A., et al. (2025, February 4). Identification and characterisation of the recently detected cathinone N-cyclohexyl pentylone. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • R Discovery. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). Mass spectrum of cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • University Slide-Share. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propan-2-ylidene-2-propylcyclohexane. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, July 16). GC-MS and Molecular Docking Analyses of Phytoconstituents from the Plant Tephrosia purpurea. Retrieved from [Link]

  • MDPI. (2024, April 13). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (n.d.). PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERI. Retrieved from [Link]

Sources

Comparative

A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of [1-(Propan-2-yloxy)cyclohexyl]methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering profound insights into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of [1-(propan-2-yloxy)cyclohexyl]methanamine, a compound of interest in various synthetic applications. By dissecting the expected chemical shifts and coupling patterns, and comparing them with related structural motifs, we offer a robust framework for the characterization of this and similar molecules.

The Structural Landscape: Predicting the NMR Spectrum

Our analysis will draw upon established data for:

  • Cyclohexylamines and (Aminomethyl)cyclohexanes: These provide the foundational chemical shifts for the protons and carbons of the cyclohexane ring and the aminomethyl (-CH₂NH₂) moiety.

  • Isopropyl Ethers: Data from various isopropyl ethers will inform the expected signals for the isopropoxy group (-OCH(CH₃)₂).

  • Substituted Cyclohexanes: The electronic effects of the substituents on the cyclohexyl ring will be considered to refine the predicted chemical shifts.

The following diagram illustrates the atom numbering scheme that will be used for the spectral assignments.

Caption: Atom numbering for [1-(propan-2-yloxy)cyclohexyl]methanamine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit a series of signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H2/H61.40 - 1.60Multiplet4HProtons on carbons adjacent to the substituted C1.
H3/H51.20 - 1.40Multiplet4HProtons on carbons beta to the substituted C1.
H41.45 - 1.65Multiplet2HProtons on the carbon gamma to the substituted C1.
H7 (-CH₂NH₂)~2.50Singlet2HThe methylene protons adjacent to the nitrogen are deshielded. The signal is expected to be a singlet due to the absence of adjacent protons.
NH₂1.00 - 2.00Broad Singlet2HThe chemical shift of amine protons can vary and they often appear as a broad signal.
H8 (-OCH)~3.60Septet1HThis methine proton is deshielded by the adjacent oxygen and is split into a septet by the six protons of the two methyl groups.
H9/H10 (-CH₃)~1.10Doublet6HThe six equivalent protons of the two methyl groups are split into a doublet by the adjacent methine proton.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Assignment Predicted Chemical Shift (ppm) Rationale
C175 - 85This quaternary carbon is significantly deshielded due to the direct attachment of two heteroatoms (oxygen and the aminomethyl group's carbon).
C2/C630 - 40Carbons adjacent to the highly substituted C1.
C3/C520 - 30Carbons beta to the substituted C1.
C425 - 35Carbon gamma to the substituted C1.
C7 (-CH₂NH₂)45 - 55The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom.
C8 (-OCH)65 - 75The methine carbon of the isopropoxy group is deshielded by the attached oxygen.
C9/C10 (-CH₃)20 - 25The two equivalent methyl carbons of the isopropoxy group.

Experimental Protocol for NMR Analysis

To acquire high-quality ¹H and ¹³C NMR spectra for [1-(propan-2-yloxy)cyclohexyl]methanamine, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). b Add a small amount of an internal standard (e.g., TMS). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the NMR spectrometer. e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to achieve optimal resolution. e->f g Acquire the ¹H NMR spectrum. f->g h Acquire the ¹³C NMR spectrum (proton-decoupled). g->h i Apply Fourier transform to the raw data. j Phase correct the spectra. i->j k Calibrate the chemical shift scale using the internal standard. j->k l Integrate the signals in the ¹H spectrum. k->l

Caption: Workflow for NMR data acquisition and processing.

Orthogonal Confirmation: Complementary Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, employing complementary analytical techniques provides a more robust and comprehensive characterization.

  • Infrared (IR) Spectroscopy: Expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the alkyl groups (below 3000 cm⁻¹), and a prominent C-O stretch for the ether linkage (around 1000-1200 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with potential fragments corresponding to the loss of the aminomethyl group, the isopropoxy group, or cleavage of the cyclohexane ring.

Conclusion

The detailed ¹H and ¹³C NMR spectral assignments presented in this guide, derived from the analysis of structurally related compounds, provide a strong foundation for the characterization of [1-(propan-2-yloxy)cyclohexyl]methanamine. By following the outlined experimental protocol and considering complementary analytical data, researchers can confidently verify the structure of this and similar molecules, a critical step in advancing chemical and pharmaceutical research.

References

  • Vertex AI Search. (2026, January 1). 1H and 13C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether).
  • PubMed. (2006, August 15). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes.
  • ChemicalBook. Vinyl isopropyl ether (926-65-8) 1H NMR spectrum.
  • ChemicalBook. Cyclohexylamine(108-91-8) 13C NMR spectrum.
  • SpectraBase. Isopropyl ether - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (Aminomethyl)cyclohexane(3218-02-8) 1H NMR spectrum.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubChem. Ethyl-isopropyl ether.
  • ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for....
  • ACS Publications. Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride.
  • SpectraBase. 2-Methyl-cyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. Cyclohexylamine.
  • Doc Brown's Chemistry. (2025, December 10).
Validation

[1-(Propan-2-yloxy)cyclohexyl]methanamine: A Next-Generation Bioisostere for Modulating Pharmacokinetics and Metabolic Stability

Executive Summary In modern drug discovery, the optimization of lead compounds often hits a bottleneck when balancing aqueous solubility, lipophilicity, and metabolic stability. [1-(Propan-2-yloxy)cyclohexyl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of lead compounds often hits a bottleneck when balancing aqueous solubility, lipophilicity, and metabolic stability. [1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) has emerged as a highly versatile, conformationally restricted small molecule scaffold [[1]](). Featuring a primary amine attached to a gem-disubstituted cyclohexane ring bearing an α -isopropoxy group, this building block serves as a powerful bioisostere. It is specifically designed to replace metabolically labile saturated heterocycles (like morpholine) or overly lipophilic aliphatic groups (like tert-butyl), offering a unique combination of steric shielding and polar vectoring.

Structural Rationale & Physicochemical Profiling

The strategic value of [1-(Propan-2-yloxy)cyclohexyl]methanamine lies in its precise spatial arrangement. The gem-disubstituted cyclohexane core imparts significant three-dimensional rigidity, which is highly sought after for improving target selectivity and metabolic stability 2.

When compared to traditional functional groups, this scaffold provides a superior pharmacokinetic profile by utilizing the steric bulk of the isopropyl group to shield the ether oxygen from enzymatic degradation . Furthermore, the fully substituted C1 carbon lacks α -protons, entirely preventing standard cytochrome P450 (CYP450)-mediated α -oxidation.

Comparative Physicochemical Data
Feature / Metric[1-(Propan-2-yloxy)cyclohexyl]methanamineMorpholinetert-Octylamine
Primary Role Bulky polar bioisostereSolubilizer / H-bond acceptorHydrophobic pocket filler
Metabolic Liability Very Low (Steric shielding, no α -protons)High (CYP450 ring oxidation)Low (But high LogP drives clearance)
H-Bond Acceptors 1 (Ether oxygen)1 (Ether oxygen)0
Topological Polar Surface Area (TPSA) ~35 Ų~21 Ų~26 Ų
Steric Bulk (3D Volume) High (Cyclohexane + Isopropyl)Low (Planar-leaning chair)High (Acyclic branched)

Bioisosteric Applications & Comparative Analysis

Application A: The Morpholine Surrogate

Morpholine is a ubiquitous motif used to improve the aqueous solubility of lipophilic lead compounds. However, its adjacent carbon atoms are highly susceptible to oxidative metabolism, leading to ring-opening or N-dealkylation, which severely limits the in vivo half-life of the drug 4. By substituting morpholine with[1-(Propan-2-yloxy)cyclohexyl]methanamine, medicinal chemists can maintain the critical hydrogen-bond acceptor (the ether oxygen) while completely blocking CYP450 access through the steric umbrella of the cyclohexane and isopropyl groups.

Application B: Conformationally Restricted tert-Butyl Replacement

While bulky aliphatic groups like tert-butyl or adamantyl are excellent for filling deep hydrophobic pockets, they drastically increase the molecule's overall lipophilicity (LogD), leading to poor solubility and high plasma protein binding. The introduction of the α -isopropoxy group on the cyclohexane ring provides a polar vector that lowers the LogD, thereby improving the drug-like properties without sacrificing the required steric volume.

BioisostereLogic Morpholine Traditional Motif: Morpholine Ring Metabolism Metabolic Liability: CYP450 Ring Oxidation Morpholine->Metabolism Susceptible Bioisostere Bioisostere: [1-(Propan-2-yloxy)cyclohexyl]methanamine Morpholine->Bioisostere Bioisosteric Replacement ADME Improved ADME: H-Bond Acceptor + High Stability Metabolism->ADME Overcomes Shielding Steric Shielding: Gem-disubstituted Cyclohexane Bioisostere->Shielding Structural Feature Shielding->ADME Mechanism

Logical flow of replacing morpholine with[1-(Propan-2-yloxy)cyclohexyl]methanamine for ADME gains.

Experimental Workflows & Protocols

To effectively integrate this bioisostere into a drug discovery pipeline, specialized synthetic handling and rigorous in vitro validation are required. The following protocols are designed as self-validating systems.

Protocol 1: Parallel Synthesis of Amide Derivatives (SAR Library Generation)

Causality Check: The primary amine of[1-(Propan-2-yloxy)cyclohexyl]methanamine is highly sterically hindered by the adjacent gem-disubstituted cyclohexane ring. Standard coupling reagents (e.g., EDC/HOBt) will yield poor conversions. A highly reactive uronium-based coupling reagent (HATU) combined with mild heating is mandatory to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add[1-(Propan-2-yloxy)cyclohexyl]methanamine (1.1 eq) to the activated mixture. Elevate the reaction temperature to 40°C to overcome the steric barrier of the gem-disubstituted core.

  • Monitoring & Quenching: After 4 hours, monitor the reaction via LC-MS. Upon >95% conversion, quench the reaction with saturated aqueous NaHCO₃.

  • Purification: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality Check: To empirically validate that the steric shielding of the ether prevents CYP-mediated degradation, the intrinsic clearance ( CLint​ ) of the new analog must be compared directly against its morpholine counterpart.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and subsequent CLint​ . A successful bioisosteric replacement will show a CLint​ reduction of at least 3-fold compared to the morpholine analog.

Workflow Step1 Synthesis HATU Coupling Step2 Purification Prep-HPLC Step1->Step2 Step3 Validation Microsomal Assay Step2->Step3 Step4 Analysis LC-MS/MS Quantification Step3->Step4

Step-by-step experimental workflow for synthesizing and validating bioisosteric analogs.

References

  • CymitQuimica. "[1-(Propan-2-yloxy)cyclohexyl]methanamine Product Information." CymitQuimica Catalog. 1

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications (2023). 4

  • BOC Sciences. "Challenges & Strategies in Aromatase Inhibitor R&D." BOC Sciences Insights (2025).

  • Benchchem. "3-Oxaspiro[5.5]undecane-2,4-dione (Gem-disubstituted cyclohexane metabolic stability)." Benchchem Database. 2

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Comparative

Comparing reductive amination with Gabriel synthesis for primary amines.

Title: Strategic Synthesis of Primary Amines: A Comparative Guide to Reductive Amination and Gabriel Synthesis The selective preparation of primary amines is a cornerstone of pharmaceutical development and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Synthesis of Primary Amines: A Comparative Guide to Reductive Amination and Gabriel Synthesis

The selective preparation of primary amines is a cornerstone of pharmaceutical development and fine chemical synthesis. Because the direct alkylation of ammonia typically leads to a statistical mixture of primary, secondary, and tertiary amines—along with quaternary ammonium salts—chemists must employ strategic workarounds to prevent over-alkylation[1].

As an application scientist, choosing the correct synthetic route requires balancing substrate sterics, functional group tolerance, and atom economy. This guide provides an in-depth, objective comparison of two premier methodologies for primary amine synthesis: the Gabriel Synthesis and Reductive Amination .

Mechanistic Logic & Causality

The Gabriel Synthesis: Steric Protection via Imides

The 2[2] operates on the principle of nitrogen protection. By utilizing phthalimide as a nitrogen surrogate, the nitrogen atom is flanked by two electron-withdrawing carbonyl groups.

  • Causality of Selectivity: Once deprotonated by a base (e.g., KOH), the resulting phthalimide anion is strictly mono-alkylated via an SN2 mechanism when reacted with an alkyl halide[2]. The steric bulk and electronic deactivation of the intermediate completely halt any further alkylation[3].

  • Deprotection Dynamics: Releasing the free amine via standard acidic or basic hydrolysis requires harsh conditions and often results in poor yields[1]. Therefore, the Ing-Manske procedure is universally preferred. By introducing hydrazine (NH₂NH₂), a nucleophilic acyl substitution occurs, forming a highly stable, cyclic byproduct (phthalhydrazide) that thermodynamically drives the release of the primary amine[4].

Gabriel A Phthalimide B Deprotonation (Base) A->B C Phthalimide Anion B->C D N-Alkylation (R-X, SN2) C->D E N-Alkylphthalimide D->E F Hydrazinolysis (NH2NH2) E->F G Primary Amine + Phthalhydrazide F->G

Workflow of Gabriel Synthesis: From phthalimide protection to hydrazinolysis.

Reductive Amination: Direct Carbonyl Conversion

5[5] is a highly versatile, atom-economical process that converts aldehydes or ketones directly into amines.

  • Causality of Intermediate Formation: The reaction initiates with the nucleophilic addition of an ammonia source (e.g., aqueous NH₃ or ammonium formate) to a carbonyl, forming a hemiaminal that dehydrates into a transient imine or iminium ion[4].

  • Causality of Chemoselective Reduction: To prevent the premature reduction of the starting carbonyl into an alcohol, chemoselective reducing agents are employed. Sodium cyanoborohydride (NaBH₃CN) is the gold standard because, at a slightly acidic pH (6-7), it selectively reduces the protonated iminium species while leaving the unreacted carbonyl untouched[4]. Alternatively, modern catalytic transfer hydrogenation using Earth-abundant metals (like Ni/Al₂O₃ or Fe complexes) provides a highly sustainable, scalable reduction step[6][7].

ReductiveAmination A Carbonyl + NH3 (Aldehyde/Ketone) B Nucleophilic Addition A->B C Hemiaminal B->C D Dehydration (-H2O) C->D E Imine / Iminium D->E F Reduction (Hydride / H2) E->F G Primary Amine (R-NH2) F->G

Mechanistic pathway of reductive amination from carbonyl to primary amine.

Comparative Data & Performance Metrics

When selecting a synthetic route, the nature of the starting material dictates the viability of the reaction. The following table summarizes quantitative performance data and operational parameters based on recent literature[3][4][6][7].

MetricGabriel SynthesisReductive Amination
Starting Material Primary alkyl halides (R-X)Aldehydes and Ketones (R-CO-R')
Typical Yields 60% – 85%85% – 99%
Substrate Scope Excellent for 1° halides. Poor for 2° halides. Fails for 3° halides (elimination occurs).Excellent for aldehydes and unhindered ketones. Moderate for sterically hindered ketones.
Atom Economy Low (generates stoichiometric phthalhydrazide waste).High (generates H₂O as the primary byproduct).
Over-alkylation Risk Zero (strictly mono-alkylated).Low (controlled by excess NH₃ and selective reductants).
Modern Catalysis Rarely utilizes transition metals.Highly compatible with Ni, Fe, and Ir catalysts for green synthesis.

Self-Validating Experimental Protocols

Protocol A: Gabriel Synthesis via Ing-Manske Procedure

Adapted from standard bench protocols for N-alkylation and hydrazinolysis[1][8].

Objective: Synthesis of a primary aliphatic amine from a primary alkyl bromide.

  • Deprotonation & Alkylation: Suspend potassium phthalimide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the phthalimide anion poorly solvated, dramatically increasing its nucleophilicity for the SN2 attack[3].

  • Halide Addition: Add the primary alkyl bromide (1.1 equiv) dropwise. Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC until the alkyl halide is consumed.

  • Intermediate Isolation: Pour the reaction mixture into ice water to precipitate the N-alkylphthalimide. Filter and dry. Validation: This intermediate is usually highly crystalline, allowing for easy purification before the harsh deprotection step[8].

  • Hydrazinolysis (Deprotection): Dissolve the N-alkylphthalimide in ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 1.5 equiv) and reflux for 2 hours.

  • Workup: As the reaction proceeds, a white precipitate of phthalhydrazide will form. Cool the mixture, filter off the byproduct, and concentrate the filtrate under reduced pressure to yield the crude primary amine[1].

Protocol B: Chemoselective Reductive Amination

Adapted from optimized metal-hydride mediated reductive amination procedures[4][9].

Objective: Synthesis of a primary amine from a ketone using sodium cyanoborohydride.

  • Imine Formation: Dissolve the ketone (1.0 equiv) in methanol. Add a large excess of ammonium acetate (NH₄OAc, 10 equiv). Causality: A massive excess of the ammonia source is critical to drive the equilibrium toward the imine and suppress the formation of secondary amine byproducts (where the newly formed primary amine acts as the nucleophile)[9].

  • pH Adjustment: Ensure the pH is approximately 6.0. Causality: Mild acidity is required to protonate the imine to an iminium ion, making it sufficiently electrophilic for reduction, without destroying the reducing agent[4].

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions at room temperature. Stir for 12–24 hours. Validation: NaBH₃CN is uniquely stable in mild acid and will not reduce the starting ketone, ensuring a self-correcting chemoselective system[4].

  • Quenching & Isolation: Quench the reaction with 1M NaOH to neutralize the mixture and deprotonate the resulting amine salt. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to afford the primary amine.

Strategic Recommendations

For modern drug development and scalable synthesis, Reductive Amination is overwhelmingly the preferred route. Its high atom economy, compatibility with Earth-abundant catalysts (such as Ni/Al₂O₃ yielding up to 99%[7]), and avoidance of stoichiometric heavy-waste byproducts make it superior for most applications.

However, the Gabriel Synthesis remains an indispensable tool when working with highly reactive primary alkyl halides where imine formation is impossible, or when synthesizing complex amino acids and specialized building blocks where absolute guarantee against over-alkylation is required[3].

Sources

Validation

A Comparative Guide to Purity Assessment of [1-(Propan-2-yloxy)cyclohexyl]methanamine: Titrimetric Validation vs. Chromatographic and Spectroscopic Approaches

This guide provides an in-depth comparison of analytical methodologies for validating the purity of [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile primary amine building block used in chemical and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for validating the purity of [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile primary amine building block used in chemical and pharmaceutical development.[1] We will explore the robustness of classical non-aqueous potentiometric titration and contrast its performance, accuracy, and utility against modern chromatographic (HPLC, GC) and spectroscopic (qNMR) techniques. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific quality control and characterization needs.

Introduction: The Criticality of Purity in Amine Building Blocks

[1-(Propan-2-yloxy)cyclohexyl]methanamine (CAS: 1250188-41-0) is a primary aliphatic amine, a class of compounds fundamental to the synthesis of a vast array of active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can have unintended pharmacological effects or compromise the stability of the API. Therefore, robust and validated analytical methods are essential for ensuring product quality and regulatory compliance.[2][3]

While modern techniques like chromatography are often the default for purity analysis, classical methods such as titration offer a powerful, accurate, and cost-effective alternative for assaying the primary substance. This guide will dissect the causality behind choosing one method over another, grounded in both theoretical principles and practical application.

The Gold Standard: Non-Aqueous Potentiometric Titration for Assay

Titration remains a cornerstone of pharmacopeial analysis for its precision and accuracy in determining the total amount of a basic or acidic substance. For a weakly basic compound like [1-(Propan-2-yloxy)cyclohexyl]methanamine, a non-aqueous titration is the method of choice.

The Causality Behind Non-Aqueous Titration: Water, being an amphiprotic solvent, can compete with weak bases for the titrant, leading to a poorly defined and indistinct titration endpoint. By moving to a non-aqueous solvent system, such as glacial acetic acid, the intrinsic basicity of the amine is enhanced. The acidic solvent protonates the amine, forming an acetate salt, which can then be titrated as a strong base with a strong acid like perchloric acid dissolved in the same solvent. This strategy results in a significantly sharper and more accurate potential jump at the equivalence point.[4]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity (assay) of [1-(Propan-2-yloxy)cyclohexyl]methanamine by titrating it as a base against a standardized acid in a non-aqueous medium.

Materials and Reagents:

  • [1-(Propan-2-yloxy)cyclohexyl]methanamine sample

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Crystal Violet Indicator (for titrant standardization)

  • Automatic Potentiometric Titrator with a glass-Ag/AgCl combination electrode system suitable for non-aqueous solutions.

Step 1: Standardization of the 0.1 N Perchloric Acid Titrant

  • Accurately weigh approximately 300-400 mg of KHP (previously dried at 120°C for 2 hours) into a beaker.

  • Dissolve in 50 mL of glacial acetic acid. Gently warm if necessary to aid dissolution.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution to the endpoint, where the color changes from violet to blue-green.

  • Perform the titration in triplicate and calculate the normality (N) of the perchloric acid solution. This step is a self-validating control; the low relative standard deviation (RSD) of the triplicate results ensures the titrant concentration is known and reliable.

Step 2: Titration of the Amine Sample

  • Accurately weigh approximately 150 mg of the [1-(Propan-2-yloxy)cyclohexyl]methanamine sample into a clean, dry 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the calibrated electrode of the potentiometric titrator into the solution and start the magnetic stirrer.

  • Titrate with the standardized 0.1 N perchloric acid solution. The titrator will record the potential (in mV) as a function of the titrant volume added.

  • The equivalence point is determined from the point of maximum inflection on the titration curve (the first derivative).

Step 3: Calculation of Purity The purity of the amine is calculated using the following formula:

Purity (%) = (V * N * MW) / (W * 10)

Where:

  • V = Volume of perchloric acid titrant consumed at the equivalence point (mL)

  • N = Normality of the standardized perchloric acid titrant (mol/L)

  • MW = Molecular weight of [1-(Propan-2-yloxy)cyclohexyl]methanamine (171.28 g/mol )[1]

  • W = Weight of the amine sample (mg)

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation & Standardization cluster_sample Sample Analysis cluster_calc Data Analysis prep_titrant Prepare 0.1 N HClO₄ in Glacial Acetic Acid weigh_khp Accurately Weigh Primary Standard (KHP) prep_titrant->weigh_khp standardize Titrate KHP vs. HClO₄ to Standardize Titrant weigh_khp->standardize calc_normality Calculate Normality (N) & RSD standardize->calc_normality titrate Potentiometrically Titrate with Standardized HClO₄ calc_normality->titrate Standardized Titrant weigh_sample Accurately Weigh Amine Sample dissolve Dissolve in Glacial Acetic Acid weigh_sample->dissolve dissolve->titrate endpoint Determine Equivalence Point (V) from Curve titrate->endpoint calculate Calculate Purity (%) endpoint->calculate result Final Purity Assay (%) calculate->result

Caption: Workflow for purity determination by non-aqueous potentiometric titration.

Alternative & Complementary Analytical Methodologies

While titration provides an accurate assay of the total base content, it cannot distinguish the primary amine from other basic impurities. For impurity profiling, chromatographic and spectroscopic methods are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual components in a mixture.

Principle & Causality: For aliphatic amines like our target compound, a significant challenge is their lack of a UV chromophore, making them "invisible" to standard HPLC-UV detectors.[5][6] To overcome this, a pre-column derivatization strategy is employed. A derivatizing agent that reacts specifically with primary amines is added to introduce a strongly UV-absorbent or fluorescent group.[6][7] This not only enables sensitive detection but can also improve the chromatographic properties of the analyte.

Common Derivatizing Agents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active derivatives.[7]

  • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[8][9]

Gas Chromatography (GC)

GC is highly effective for separating volatile and thermally stable compounds.[10]

Principle & Causality: The sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a stationary phase within a column. For amines, specialized columns like the CP-Volamine are often used to prevent peak tailing caused by the interaction of the basic amine with active sites on standard columns.[11] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide excellent sensitivity and specificity for volatile impurities.[12][13] Derivatization may also be used to improve volatility and thermal stability.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.

Principle & Causality: Unlike other methods, qNMR does not require a reference standard of the analyte itself. The quantification is based on the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal. This provides a direct measure of molar concentration and, consequently, purity, while also confirming the compound's structure.[15] It is particularly powerful for certifying reference materials.[16]

Head-to-Head Comparison of Analytical Techniques

The choice of analytical method is a function of the specific question being asked—are you confirming the bulk purity (assay) or searching for trace impurities?

ParameterNon-Aqueous TitrationHPLC with DerivatizationGas Chromatography (GC)Quantitative NMR (qNMR)
Primary Use Assay (Purity of main component) Impurity Profiling & Quantification Volatile Impurity Profiling Assay & Structural Confirmation
Principle Acid-Base NeutralizationChromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Specificity Low (measures total basicity)High (separates individual components)High (separates volatile components)High (structure-specific)
Sensitivity Moderate (mg level)Very High (µg/mL to ng/mL)[6][17]Very High (µg/mL to pg/mL)Low to Moderate (mg level)
Accuracy ExcellentVery GoodVery GoodExcellent (Primary Method)
Precision ExcellentExcellentExcellentVery Good
Throughput ModerateLow to ModerateModerateLow
Cost Low (instrumentation & consumables)High (instrumentation, solvents, columns)Moderate to HighVery High (instrumentation)
Strengths Simple, robust, inexpensive, highly accurate for assay.[4]Excellent for separating and quantifying trace impurities.Superior for analyzing residual solvents and volatile byproducts.[10]Provides purity and structural identity simultaneously; no analyte reference standard needed.[15]
Limitations Cannot identify or quantify specific impurities.Requires derivatization for aliphatic amines, adding complexity and potential error sources.[5]Limited to thermally stable and volatile compounds; potential for on-column degradation.Lower sensitivity; complex spectra can be difficult to interpret.[16]

Conclusion and Strategic Recommendations

The validation of [1-(Propan-2-yloxy)cyclohexyl]methanamine purity is not a one-size-fits-all process. A multi-tiered analytical strategy is often the most robust approach.

  • For Routine Quality Control (QC) and Batch Release: Non-aqueous potentiometric titration is an exceptionally reliable, cost-effective, and accurate method for determining the assay value. Its simplicity and precision make it ideal for confirming that the bulk material meets its primary purity specification.

  • For Impurity Profiling during Process Development and Stability Studies: HPLC with pre-column derivatization is the superior choice. Its ability to separate and quantify specific impurities at low levels is critical for understanding the reaction pathway, identifying potential degradation products, and ensuring the safety profile of the final API.[2]

  • For Analysis of Volatile Impurities and Residual Solvents: Gas Chromatography is the designated technique. It provides the necessary resolution and sensitivity to detect and quantify volatile organic compounds that may be present from the synthesis.

  • For Reference Standard Characterization: qNMR stands out as a definitive method. It provides an absolute purity value tied to a certified standard while simultaneously confirming the chemical structure, making it invaluable for establishing primary reference materials.

Ultimately, titration and chromatography are not competing methods but complementary ones. Titration validates the quantity of the desired amine, while chromatography validates its quality by exposing what else is present. Employing the right tool for the right question ensures a comprehensive and scientifically sound understanding of your compound's purity.

References

  • Title: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Source: Thermo Fisher Scientific URL
  • Title: [1-(Propan-2-yloxy)
  • Title: No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines Source: ResearchGate URL: [Link]

  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]

  • Title: Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate Source: ResearchGate URL: [Link]

  • Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Broughton URL: [Link]

  • Title: Test for Amino Groups Source: BYJU'S URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: AN OVERVIEW OF ANALYTICAL METHOD VALIDATION Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Ammonia Analysis Using the Agilent 990 Micro GC Source: Agilent URL: [Link]

  • Title: Spectrophotometric Titration of Primary Aliphatic Amines Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of [1-(Propan-2-yloxy)cyclohexyl]methanamine for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to produce [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile small molecule scaffold.[1] The methodologies presented are grounded in establish...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to produce [1-(Propan-2-yloxy)cyclohexyl]methanamine, a versatile small molecule scaffold.[1] The methodologies presented are grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable protocol for their specific needs, considering factors such as yield, scalability, and reagent availability.

The synthesis of substituted cyclohexylmethanamine derivatives is a critical task in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This guide will focus on two primary, mechanistically distinct approaches for the synthesis of the target molecule: Reductive Amination of a corresponding aldehyde and a Strecker-type synthesis starting from a ketone precursor. A third, less common but viable route involving the catalytic hydrogenation of a nitrile intermediate , will also be discussed.

I. Strategic Approaches to Synthesis

The selection of a synthetic strategy is contingent on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The three routes benchmarked in this guide offer distinct advantages and disadvantages.

Method 1: Reductive Amination of 1-(Isopropoxy)cyclohexanecarbaldehyde

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[2] This process involves the in situ formation of an imine from an aldehyde or ketone and an amine, which is then immediately reduced to the corresponding amine.[2] This one-pot approach prevents the isolation of the often-unstable imine intermediate and typically leads to high yields of the desired product.

Causality of Experimental Choices:

The choice of a weak reducing agent is critical for the success of a one-pot reductive amination. A strong reducing agent like lithium aluminum hydride would readily reduce the starting aldehyde before it has a chance to react with the amine to form the imine. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are ideal as they are less reactive and selectively reduce the protonated imine over the carbonyl group.[2] The use of an alcoholic solvent like methanol is common as it effectively dissolves the reactants and is compatible with the reducing agent.

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 1-(isopropoxy)cyclohexanecarbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2M sodium hydroxide and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford [1-(propan-2-yloxy)cyclohexyl]methanamine.

Method 2: Strecker Synthesis from 1-(Isopropoxy)cyclohexanone

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[3][4] The reaction proceeds through an α-aminonitrile intermediate, which is formed by the reaction of a ketone or aldehyde with an amine and a cyanide source.[3][4][5] Subsequent hydrolysis or reduction of the nitrile group yields the desired amino acid or amine, respectively.

Causality of Experimental Choices:

The Strecker synthesis involves the formation of an α-aminonitrile, which can then be reduced to the target primary amine.[3] The use of trimethylsilyl cyanide (TMSCN) offers a safer and more soluble alternative to hydrogen cyanide gas.[6] The reaction is typically catalyzed by a Lewis acid or a protic acid to activate the carbonyl group for nucleophilic attack. The subsequent reduction of the nitrile to the primary amine is a high-yielding transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7]

Experimental Protocol: Strecker-type Synthesis
  • α-Aminonitrile Formation: To a solution of 1-(isopropoxy)cyclohexanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 2.0 eq) followed by trimethylsilyl cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Isolation of Nitrile: Remove the solvent under reduced pressure. Add diethyl ether to the residue and filter to remove any precipitated salts. Concentrate the filtrate to obtain the crude 1-(isopropoxy)-1-(cyanomethyl)cyclohexanamine.

  • Nitrile Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of the crude α-aminonitrile in THF.

  • Work-up and Purification: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by column chromatography as described in Method 1.

Method 3: Catalytic Hydrogenation of 1-(Isopropoxy)cyclohexanecarbonitrile

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[8] Catalytic hydrogenation is an atom-economical and environmentally benign method for this conversion, often employing transition metal catalysts such as palladium, platinum, or nickel.[9]

Causality of Experimental Choices:

This route offers a more "green" alternative by avoiding stoichiometric metal hydride reagents.[10] The synthesis of the starting nitrile can be achieved from the corresponding ketone. Catalytic hydrogenation is a powerful technique for the reduction of nitriles.[9][11] Raney Nickel is a common and effective catalyst for this transformation, although other catalysts like palladium on carbon could also be employed.[11] The use of ammonia in the reaction medium helps to suppress the formation of secondary and tertiary amine byproducts.[9]

Experimental Protocol: Catalytic Hydrogenation
  • Nitrile Synthesis: The starting material, 1-(isopropoxy)cyclohexanecarbonitrile, can be prepared from 1-(isopropoxy)cyclohexanone via a cyanohydrin formation followed by dehydration, or through other established methods.

  • Hydrogenation: In a high-pressure autoclave, combine 1-(isopropoxy)cyclohexanecarbonitrile (1.0 eq), Raney Nickel (10% w/w), and a solution of ammonia in ethanol (2M).

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to 100 psi and heat to 80 °C. Maintain these conditions with vigorous stirring for 16 hours.

  • Work-up and Purification: After cooling and carefully venting the autoclave, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography as described in the previous methods.

Comparative Analysis of Synthetic Routes

Parameter Method 1: Reductive Amination Method 2: Strecker Synthesis Method 3: Catalytic Hydrogenation
Starting Material 1-(Isopropoxy)cyclohexanecarbaldehyde1-(Isopropoxy)cyclohexanone1-(Isopropoxy)cyclohexanecarbonitrile
Key Reagents NaBH4, AmmoniaTMSCN, LiAlH4, AmmoniaH2, Raney Nickel, Ammonia
Typical Yield Good to ExcellentGoodVery Good to Excellent
Scalability Readily scalableScalable with caution (LiAlH4)Highly scalable
Safety Concerns Flammable solventsHighly toxic cyanide source, pyrophoric LiAlH4High-pressure hydrogenation, pyrophoric catalyst
Green Chemistry Moderate (boron waste)Poor (cyanide, aluminum waste)Good (atom economical)
Byproducts Borate saltsAluminum salts, cyanide wasteMinimal

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

G cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Strecker Synthesis cluster_2 Method 3: Catalytic Hydrogenation A1 1-(Isopropoxy)cyclohexanecarbaldehyde A2 Imine Intermediate A1->A2 + NH3 A3 [1-(Propan-2-yloxy)cyclohexyl]methanamine A2->A3 + NaBH4 B1 1-(Isopropoxy)cyclohexanone B2 α-Aminonitrile B1->B2 + NH3, + TMSCN B3 [1-(Propan-2-yloxy)cyclohexyl]methanamine B2->B3 + LiAlH4 C1 1-(Isopropoxy)cyclohexanecarbonitrile C2 [1-(Propan-2-yloxy)cyclohexyl]methanamine C1->C2 + H2, Raney Ni, NH3

Figure 1: Comparative workflow of the three main synthetic routes.

Conclusion and Recommendations

For laboratory-scale synthesis where ease of execution is a priority, Method 1 (Reductive Amination) offers a reliable and high-yielding protocol. For larger-scale production, Method 3 (Catalytic Hydrogenation) is the most attractive option due to its atom economy and reduced waste generation, provided the necessary high-pressure equipment is available. Method 2 (Strecker Synthesis) , while effective, presents significant safety challenges due to the use of a cyanide source and a highly reactive reducing agent, and should only be undertaken by experienced chemists with appropriate safety precautions in place.

Ultimately, the optimal synthetic route will depend on the specific constraints and priorities of the research or development program. This guide provides the foundational data and protocols to make an informed decision.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. [Link]

  • Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena air. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • Mechanochemical synthesis of 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane-4,4-dioxides via tandem Michael addition-1,3-dipolar cycloaddition and their antibacterial properties. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis of 2-Oxaadamantane Derivatives. PMC. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. ResearchGate. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. The Royal Society of Chemistry. [Link]

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. MDPI. [Link]

  • N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine. PubChem. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]

  • General mechanism of the Strecker amino acid synthesis. ResearchGate. [Link]

  • Nitrile Reduction. Wordpress. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link]

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Comparative

A Comparative Guide to the Conformational Analysis of the Isopropoxycyclohexyl Moiety

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Conformational Preferences in Drug Design The three-dimensional structure of a molecule is intrinsically linked to its bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Preferences in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic systems, particularly the cyclohexane ring which is a common scaffold in numerous pharmaceutical agents, the spatial orientation of its substituents can dramatically influence its interaction with biological targets. The isopropoxycyclohexyl moiety, while seemingly simple, presents a fascinating case study in conformational analysis due to the interplay of steric and electronic effects. An in-depth understanding of its preferred conformation—whether the isopropoxy group resides in an axial or equatorial position—is paramount for the rational design of drug candidates with optimized efficacy and selectivity.

This guide provides a comprehensive comparison of the experimental and computational methodologies used to elucidate the conformational landscape of the isopropoxycyclohexyl group. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Chair Conformation and the A-Value: Quantifying Steric Strain

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The rapid "ring-flip" interconverts these two chair conformations, but they are often not equal in energy.[1]

The preference for a substituent to occupy the equatorial position is primarily driven by the avoidance of steric repulsion with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[1] This energetic preference for the equatorial position is quantified by the conformational free energy difference, commonly referred to as the "A-value".[2] A higher A-value signifies a greater preference for the equatorial position.

Comparative Conformational Analysis: Isopropoxy vs. Isopropyl and Other Alkoxy Groups

A direct comparison of the isopropoxy group with its alkyl counterpart, the isopropyl group, highlights the influence of the intervening oxygen atom. The A-value for the isopropyl group is approximately 2.15 kcal/mol.[2] The C-O bond in the isopropoxy group is shorter than the C-C bond in the isopropyl group, and the C-O-C bond angle is more constrained than a C-C-C angle. These factors, along with the electronic effects of the oxygen atom, are expected to influence the steric demand of the isopropoxy group.

SubstituentA-Value (kcal/mol)Reference(s)
-H0-
-OH0.87[2]
-OCH3 (Methoxy)0.6[3]
-OCH2CH3 (Ethoxy)0.9[3]
-OCH(CH3)2 (Isopropoxy) (Estimated) -
-C(CH3)3 (tert-Butoxy)~5.0[2]
-CH3 (Methyl)1.74[3]
-CH2CH3 (Ethyl)1.80[3]
-CH(CH3)2 (Isopropyl) 2.15 [2]
-C(CH3)3 (tert-Butyl)>4.5[2]

Based on the trend observed with methoxy and ethoxy groups, it is reasonable to infer that the A-value for the isopropoxy group would be slightly higher than that of the ethoxy group, likely in the range of 1.0-1.5 kcal/mol. This is significantly lower than the A-value of the isopropyl group, suggesting that the ether linkage reduces the steric bulk experienced by the cyclohexane ring.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of substituted cyclohexanes.

Workflow for NMR-Based Conformational Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis prep Dissolve isopropoxycyclohexane in appropriate deuterated solvent (e.g., CDCl3, Toluene-d8) h1 1H NMR Spectrum (Room Temperature) prep->h1 lt_nmr Low-Temperature 1H NMR Spectrum h1->lt_nmr If fast exchange noesy 2D NOESY Spectrum h1->noesy chem_shift Analyze Chemical Shifts (Axial vs. Equatorial) lt_nmr->chem_shift j_coupling Measure Vicinal Coupling Constants (3JHH) lt_nmr->j_coupling integration Integrate Axial and Equatorial Signals at Low Temp. lt_nmr->integration noe Identify Through-Space NOE Correlations noesy->noe keq Calculate Keq integration->keq delta_g Calculate ΔG° (A-value) ΔG° = -RTln(Keq) keq->delta_g

Caption: Workflow for NMR-based conformational analysis of isopropoxycyclohexyl moiety.

Key NMR Parameters for Conformational Assignment
  • Chemical Shift: In a cyclohexane ring, axial protons are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.[4] For the proton on the carbon bearing the isopropoxy group (H-1), the axial conformer would be expected to show a signal at a lower ppm value compared to the equatorial conformer. At low temperatures, where the ring flip is slow, distinct signals for both conformers can be observed.[5][6]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (the Karplus relationship).[7] This provides a powerful tool for distinguishing between axial and equatorial substituents.

    • Axial-Axial Coupling (³Jaa): Large coupling constants, typically in the range of 10-13 Hz, are observed due to the ~180° dihedral angle.

    • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee) Couplings: Smaller coupling constants, typically 2-5 Hz, are observed due to the ~60° dihedral angles.[8]

    By analyzing the multiplicity of the H-1 proton signal, one can deduce the conformation. A wide multiplet with large coupling constants indicates an axial H-1 (and thus an equatorial isopropoxy group), while a narrow multiplet with small coupling constants suggests an equatorial H-1 (and an axial isopropoxy group).

  • Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that detects through-space interactions between protons that are close to each other (< 5 Å).[9][10] For an axial isopropoxy group, NOE correlations would be expected between the protons of the isopropyl group and the axial protons at the 3 and 5 positions of the cyclohexane ring. Conversely, an equatorial isopropoxy group would show NOE correlations to the equatorial and axial protons at the 2 and 6 positions.

Experimental Protocol: Low-Temperature ¹H NMR for A-Value Determination
  • Sample Preparation: Dissolve approximately 5-10 mg of isopropoxycyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated toluene (toluene-d₈)). Transfer the solution to a 5 mm NMR tube. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to enhance the NOE effect.[11]

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K) to serve as a reference.

  • Low-Temperature Setup: Cool the NMR probe using a variable temperature unit.[12][13][14] It is advisable to decrease the temperature in increments of 10-20 K to allow for equilibration and to avoid damaging the probe.

  • Data Acquisition at Low Temperature: Acquire a series of ¹H NMR spectra at progressively lower temperatures until the signals for the axial and equatorial conformers are well-resolved and no longer changing with further temperature decrease. This temperature will depend on the energy barrier to ring-flip.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and assign the signals corresponding to the H-1 proton in both the axial and equatorial conformers based on their chemical shifts and coupling constants.

    • Carefully integrate the signals for the H-1 proton in both conformations.

    • Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [equatorial conformer] / [axial conformer].

    • Calculate the free energy difference (A-value) using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.[3]

Computational Chemistry: A Theoretical Approach to Conformational Preferences

Computational methods provide a powerful complementary approach to experimental studies, allowing for the calculation of the relative energies of different conformers and providing insights into the underlying structural and electronic factors.

Workflow for Computational Conformational Analysis

G cluster_0 Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation & Analysis build Build 3D structures of axial and equatorial isopropoxycyclohexane mm Molecular Mechanics (MM) (e.g., MMFF94) for initial optimization build->mm dft Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) for higher accuracy mm->dft freq Frequency Calculation to confirm minima and obtain ZPE dft->freq spe Single-Point Energy Calculation (higher level of theory, e.g., ωB97X-D) freq->spe delta_e Calculate relative energies (ΔE) and free energies (ΔG) spe->delta_e compare Compare with experimental A-value delta_e->compare

Caption: Workflow for computational conformational analysis of isopropoxycyclohexyl moiety.

Methodologies in Computational Conformational Analysis
  • Molecular Mechanics (MM): MM methods use classical physics to model molecules. They are computationally inexpensive and are excellent for performing initial geometry optimizations and conformational searches. The MMFF94 (Merck Molecular Force Field) is a good choice for general organic molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for determining the electronic structure and energies of molecules.

    • Functionals and Basis Sets: The choice of functional and basis set is crucial for obtaining accurate results. A commonly used and reliable combination for conformational analysis is the B3LYP functional with the 6-31G* basis set for geometry optimization, followed by single-point energy calculations with a larger basis set and a more modern functional that accounts for dispersion forces, such as ωB97X-D.[15][16]

Experimental Protocol: DFT Calculation of Conformational Energies
  • Structure Building: Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of both the axial and equatorial conformers of isopropoxycyclohexane.[17]

  • Initial Optimization (Optional but Recommended): Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures for the DFT calculations.

  • DFT Geometry Optimization:

    • Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the B3LYP functional and the 6-31G* basis set.

    • Perform a geometry optimization for both the axial and equatorial conformers.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G*) for both optimized structures.

    • Confirm that both structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the free energy.

  • Single-Point Energy Calculation:

    • For higher accuracy, perform a single-point energy calculation on the B3LYP/6-31G* optimized geometries using a more advanced functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)).

  • Energy Analysis:

    • Extract the electronic energies, ZPVE, and thermal corrections to the Gibbs free energy for both conformers.

    • Calculate the relative free energy (ΔG) between the two conformers: ΔG = G_axial - G_equatorial. This calculated ΔG can be directly compared to the experimentally determined A-value.

Conclusion: A Synergistic Approach for Accurate Conformational Analysis

The conformational analysis of the isopropoxycyclohexyl moiety is best approached through a synergistic combination of experimental and computational methods. While NMR spectroscopy provides the definitive experimental measure of the conformational equilibrium in solution, computational chemistry offers a powerful tool for predicting and rationalizing these preferences at a molecular level.

For the isopropoxycyclohexyl group, the available data for related alkoxy substituents suggests a moderate preference for the equatorial position, likely with an A-value in the range of 1.0-1.5 kcal/mol. This is notably less than the steric demand of an isopropyl group, highlighting the significant influence of the ether linkage. A definitive experimental determination of the A-value for the isopropoxy group through low-temperature NMR would be a valuable contribution to the field.

In the context of drug development, a thorough understanding of the conformational biases of such seemingly simple fragments is crucial. It allows for the fine-tuning of molecular architecture to optimize interactions with biological targets, ultimately leading to the design of more potent and selective therapeutic agents.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. (2014, July 1). Master Organic Chemistry. [Link]

  • Isopropylcyclohexane | C9H18 | CID 12763. PubChem. [Link]

  • Isopropylcyclohexane Definition. Fiveable. [Link]

  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2014). ResearchGate. [Link]

  • The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy. (1982). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Calculating the differences in energy between two chair conformations of trans-2-methyl-1-isopropylcyclohexane. (2021, February 25). Reddit. [Link]

  • Solved The standard free-energy difference between the two | Chegg.com. (2012, October 20). Chegg. [Link]

  • Is it better to put an isopropyl group in the equatorial position or a pentyl group in the equatorial on a cyclohexane chair conformation? (2022, October 6). Reddit. [Link]

  • 1H NMR of cyclohexane. (2020, May 30). YouTube. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0316465). NP-MRD. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Low Temperature NMR Experiments in the 500MHz. University of California, Santa Barbara. [Link]

  • Low Temperature NMR on the AV-300. (2014, October 3). University of Missouri-St. Louis. [Link]

  • Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. (2001). Scielo. [Link]

  • NMR analysis regarding cis-1-isopropyl-3-phenylcyclohexane. (2018, November 23). Chemistry Stack Exchange. [Link]

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. (1999, March 19). PubMed. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). PubMed. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). ResearchGate. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

  • NOESY and EXSY. University of Ottawa. [Link]

  • V J-Coupling. Weizmann Institute of Science. [Link]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Bruker. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. (2024, May 23). Chemistry Steps. [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • 5.2 Chemical Shift. (2015, February 12). MRIquestions.com. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. [Link]

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. [Link]

  • Cyclohexane Conformations. (2014, April 18). Master Organic Chemistry. [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. [Link]

  • DFT calculations on N,N'-1,2-Cyclohexylene-bis (2-Hydroxyacetophenonylideneimine) and Its Ni(II) Complex. (2013). Horizon Research Publishing. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). SciSpace. [Link]

  • Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. (2021). The Ohio State University. [Link]

  • A New Parameterization of the DFT/CIS Method with Applications to X-ray Spectroscopy. (2024, October 28). YouTube. [Link]

  • ChemInform Abstract: Conformational Studies in the Cyclohexane Series. Part 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. (2025, August 10). ResearchGate. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of [1-(Propan-2-yloxy)cyclohexyl]methanamine analogs

Executive Summary In central nervous system (CNS) drug discovery, balancing lipophilicity, target affinity, and metabolic stability is a persistent challenge. The sp³-rich cyclohexylmethanamine core is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, balancing lipophilicity, target affinity, and metabolic stability is a persistent challenge. The sp³-rich cyclohexylmethanamine core is a privileged pharmacophore for neuroactive targets, including Sigma-1 (S1R) and NMDA receptors . However, early-generation analogs utilizing simple alkoxy substituents (e.g., methoxy groups) often suffer from rapid Cytochrome P450 (CYP450)-mediated clearance.

This guide objectively compares [1-(Propan-2-yloxy)cyclohexyl]methanamine (the isopropoxy analog) against alternative scaffolds, demonstrating how precision steric engineering at the 1-position of the cyclohexane ring effectively shields the molecule from enzymatic degradation while optimizing blood-brain barrier (BBB) permeability.

Rationale & Structural Logic

The addition of an alkoxy group to the cyclohexylmethanamine core introduces a critical hydrogen-bond acceptor, which is often essential for anchoring the ligand within the target receptor's binding pocket .

However, carbon-oxygen (C-O) ether linkages are notorious "soft spots" for Phase I metabolism. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from the less hindered α-carbon of the ether, forming an unstable hemiacetal intermediate that spontaneously cleaves (O-dealkylation) .

By replacing a sterically unhindered methoxy group with a bulky isopropoxy group, we introduce significant steric clash. The gem-dimethyl branches of the isopropoxy moiety physically block the CYP450 iron-oxo species from accessing the α-carbon, effectively shutting down the O-dealkylation pathway and prolonging the compound's half-life.

SAR & Performance Comparison

The following table summarizes the physicochemical and in vitro metabolic data comparing the isopropoxy scaffold against its primary alternatives.

Scaffold AlternativeLogP (calc)TPSA (Ų)HLM t½ (min)Primary Metabolic Liability
Cyclohexylmethanamine (Unsubstituted)1.826.0>120Low (Lacks ether; poor target affinity)
[1-Methoxycyclohexyl]methanamine 2.135.218High (Rapid CYP-mediated O-demethylation)
[1-(Propan-2-yloxy)cyclohexyl]methanamine 3.2 35.2 85 Low (Sterically shielded from CYP access)

Data Interpretation: While the unsubstituted core exhibits excellent stability, it lacks the ether oxygen required for optimal receptor engagement. The methoxy analog provides the necessary pharmacophore but fails metabolic criteria (t½ = 18 min). The isopropoxy analog achieves the "Goldilocks" zone: its LogP of 3.2 is ideal for passive BBB diffusion (optimal CNS range: 2.0–3.5), and its steric bulk increases the metabolic half-life nearly five-fold compared to the methoxy variant.

Visualizing the Metabolic Logic

StericHindrance cluster_methoxy Methoxy Analog (High Clearance) cluster_isopropoxy Isopropoxy Analog (Metabolically Stable) M1 Exposed α-Carbon (-OCH3) M2 CYP450 Heme-Oxo Access M1->M2 M3 Rapid O-Dealkylation M2->M3 I1 Shielded α-Carbon (-OCH(CH3)2) I2 Steric Clash Blocks Access I1->I2 I3 Prolonged Half-Life I2->I3

Fig 1. Steric shielding by the isopropoxy group prevents CYP450 O-dealkylation.

Experimental Methodologies

As a Senior Application Scientist, I mandate that all laboratory workflows operate as self-validating systems. The following protocols include internal controls to definitively prove causality and rule out false positives.

In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the resistance of the scaffold to Phase I hepatic metabolism.

Self-Validating Controls:

  • Zero-Minute Quench (T=0): Establishes the 100% parent compound baseline to validate extraction recovery.

  • Minus-NADPH Control: Incubated for 60 minutes without the cofactor. This isolates CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Positive Control: Verapamil is run in parallel to confirm the enzymatic viability of the specific HLM batch.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of[1-(Propan-2-yloxy)cyclohexyl]methanamine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow S1 1. Substrate Prep 1 µM Cmpd + HLM S2 2. Equilibration 5 min at 37°C S1->S2 S3 3. Initiation Add 1 mM NADPH S2->S3 S4 4. Quenching Cold MeCN (0-60m) S3->S4 S5 5. LC-MS/MS Quantify Parent S4->S5

Fig 2. Self-validating in vitro HLM metabolic stability assay workflow.

Library Generation via Amide Coupling

Because[1-(Propan-2-yloxy)cyclohexyl]methanamine possesses a sterically unhindered primary amine, it is an excellent nucleophile for generating diverse libraries of CNS-active amides.

Self-Validating Controls:

  • LC-MS Reaction Monitoring: Aliquots taken at 1h and 4h to confirm the disappearance of the limiting reagent.

  • Scavenger Resin Step: Ensures product purity without immediate chromatography.

Step-by-Step Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add [1-(Propan-2-yloxy)cyclohexyl]methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours under nitrogen.

  • Scavenging: Add polymer-bound trisamine resin (2.0 eq based on excess electrophile) to covalently sequester any unreacted activated acid. Stir for an additional 2 hours.

  • Workup: Filter the resin, dilute the filtrate with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target amide.

Conclusion

For drug development professionals targeting CNS indications, the selection of the primary scaffold dictates the downstream success of the entire program. While methoxy-substituted cyclohexylamines offer baseline pharmacophoric activity, they introduce severe metabolic liabilities. [1-(Propan-2-yloxy)cyclohexyl]methanamine solves this by utilizing the steric bulk of the isopropoxy group to shield the vulnerable α-carbon from CYP450 oxidation, delivering a superior balance of target affinity, BBB permeability, and metabolic half-life.

References

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition (Phase I Metabolism: Oxidation) Source: Pressbooks URL: [Link]

Safety & Regulatory Compliance

Safety

[1-(Propan-2-yloxy)cyclohexyl]methanamine proper disposal procedures

As a Senior Application Scientist, I approach the laboratory management and disposal of [1-(Propan-2-yloxy)cyclohexyl]methanamine by first deconstructing its molecular architecture. To ensure absolute safety and regulato...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the laboratory management and disposal of [1-(Propan-2-yloxy)cyclohexyl]methanamine by first deconstructing its molecular architecture. To ensure absolute safety and regulatory compliance, we cannot treat this chemical as generic waste.

This molecule presents a highly specific dual-hazard profile:

  • Primary Aliphatic Amine (-NH₂): This functional group confers strong basicity and corrosivity. It is highly reactive with oxidizing agents, and its neutralization is violently exothermic[1].

  • Isopropoxy Ether Linkage (-O-CH(CH₃)₂): Ethers are notorious for their potential to form explosive peroxides upon prolonged exposure to air and light. While the steric hindrance of the cyclohexyl ring reduces the rapid autoxidation seen in solvents like diisopropyl ether, the risk remains a critical operational factor for aged samples.

The following guide provides self-validating, step-by-step protocols for the safe handling, neutralization, and disposal of this compound.

Regulatory Classification & Waste Profiling

Before initiating any disposal workflow, it is critical to establish the regulatory guardrails. Under the EPA’s Resource Conservation and Recovery Act (RCRA), primary aliphatic amines require strict segregation and specific waste coding[2].

Table 1: Safety & Regulatory Profile for [1-(Propan-2-yloxy)cyclohexyl]methanamine

ParameterSpecification / RequirementCausality / Scientific Rationale
EPA RCRA Waste Code D002 (Corrosive)The primary amine group exhibits high basicity, capable of causing severe tissue necrosis and corroding metal containers[2].
Primary Incompatibilities Strong acids, oxidizers, acid chloridesMixing results in violent exothermic reactions, potential flash boiling, and toxic gas release[3].
Spill Absorbent Vermiculite, dry sand, or earthInert materials prevent secondary reactions. Combustibles (e.g., sawdust) can ignite due to the heat generated by amine reactivity[4].
Required PPE Nitrile/Neoprene gloves, face shield, chemical apronProtects against severe splash hazards, particularly during the highly exothermic neutralization process[4].

Operational Disposal Protocols

Disposal procedures must be bifurcated based on the volume and state of the chemical. Never dispose of complex organic amines down the sanitary sewer , even after neutralization, as they can disrupt aquatic ecosystems and violate local wastewater discharge regulations,[5].

Protocol A: In-Lab Neutralization (For Spills and Trace Quantities < 50 mL)

Expert Insight: Free primary amines are volatile and corrosive. Converting them to an ammonium salt drastically reduces vapor pressure and eliminates the immediate corrosive hazard, making cleanup significantly safer.

  • Peroxide Verification: If the chemical stock has been opened and stored for >6 months, test the liquid with a standard iodide-based peroxide test strip. If peroxides exceed 30 ppm, halt operations immediately and contact Environmental Health and Safety (EHS) for specialized stabilization.

  • Containment: Surround the spill or trace liquid with an inert absorbent such as vermiculite[4].

  • Controlled Neutralization: Slowly add a weak acid—such as 1M Citric Acid or 1M Acetic Acid—dropwise to the amine.

    • Causality Check: Never use concentrated mineral acids (like HCl or H₂SO₄). The reaction enthalpy of aliphatic amine neutralization is massive; strong acids will cause flash boiling and aerosolize the corrosive amine, creating an immediate inhalation hazard[2],[1].

  • pH Verification: Use pH paper to confirm the mixture has reached a stable, neutral range (pH 6.0 - 8.0)[2].

  • Collection: Sweep the neutralized, absorbed slurry into a wide-mouth, high-density polyethylene (HDPE) container.

Protocol B: Bulk Stock Disposal (For Volumes > 50 mL)

Expert Insight: Bulk amines should never be neutralized in-lab due to the unmanageable heat generated (thermal runaway risk). They must be handled in their pure form by licensed contractors[2].

  • Segregation: Transfer the intact, original container to a designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment, strictly isolated from halogenated solvents, heavy metals, and acids[3].

  • Labeling: Affix a hazardous waste tag immediately. Mark it explicitly as "Hazardous Waste: [1-(Propan-2-yloxy)cyclohexyl]methanamine - Corrosive (D002)"[4].

  • EHS Hand-off: Coordinate with your EHS department for pickup. The standard industry end-of-life for such compounds is high-temperature incineration, which safely cleaves the amine and ether bonds without generating toxic NOₓ byproducts (provided the facility utilizes appropriate exhaust scrubbers)[5].

Disposal Decision Workflow

To ensure these protocols are executed without logistical errors, follow the decision matrix below.

DisposalWorkflow Start Waste Generation: [1-(Propan-2-yloxy)cyclohexyl]methanamine Decision Volume & State? Start->Decision Small Trace / Spill (< 50 mL) Decision->Small Trace Bulk Bulk Stock (> 50 mL) Decision->Bulk Bulk Test Peroxide Test (If stored > 6 mos) Small->Test Segregate Segregate in SAA (Isolate from Acids/Oxidizers) Bulk->Segregate Neutralize In-Lab Neutralization (Slow addition of 1M Citric Acid) Test->Neutralize < 30 ppm Collect Collect in HDPE Container Neutralize->Collect Segregate->Collect Label Label: Hazardous Waste RCRA D002 (Corrosive) Collect->Label EHS EHS / Licensed Contractor (High-Temp Incineration) Label->EHS

Decision matrix for the safe laboratory disposal of[1-(Propan-2-yloxy)cyclohexyl]methanamine.

References

  • Washington State University. "Methylamine Safety Data and Disposal Guidelines." Available at: [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. "Chapter 7: Chemical Disposal Procedures." Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Guidelines for the Safe Handling and Disposal of Chemicals." Available at: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Propan-2-yloxy)cyclohexyl]methanamine
Reactant of Route 2
[1-(Propan-2-yloxy)cyclohexyl]methanamine
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